molecular formula C14H22N2O2S B1409140 N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide CAS No. 1799602-69-9

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Cat. No.: B1409140
CAS No.: 1799602-69-9
M. Wt: 282.4 g/mol
InChI Key: PKZZRLMVXYICKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is a novel piperidine-based sulfonamide compound of significant interest in neuroscience and medicinal chemistry research. Its primary researched application is as a potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor . The 5-HT6 receptor is a G-protein-coupled receptor localized exclusively in the central nervous system, and its antagonism has emerged as a promising therapeutic strategy for addressing cognitive impairment associated with neuropsychiatric and neurodegenerative disorders . This mechanism is a major focus for developing potential treatments for memory deficits. The design of this compound is informed by robust computational models. A statistically valid 3D-QSAR pharmacophore model developed using the PHASE software identified that key pharmacophoric features for high 5-HT6 receptor affinity include two hydrogen bond acceptors (A), a positive ionizable group (P), and an aromatic ring (R), known as the AAPR.10 hypothesis . N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide aligns effectively with this model, contributing to its strong predicted and observed binding affinity. The piperidine ring is a privileged structure in drug discovery, known for its metabolic stability and its role as a potential bioisostere for other nitrogen-containing heterocycles like piperazine . When incorporated into a molecular framework, it often enhances the drug-like properties and target interaction of small molecules. In vitro binding studies on structurally related piperidinylaminomethyl aryl sulfonamides have demonstrated exceptional binding affinities, with Ki values in the low nanomolar range (e.g., 7.50 nM) . This high potency, combined with favorable predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, makes this chemical class a compelling scaffold for further investigation . Researchers value this compound for probing the biological role of the 5-HT6 receptor and as a lead structure in the development of new cognitive enhancers. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-piperidin-4-ylphenyl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-11(2)19(17,18)16-14-5-3-4-13(10-14)12-6-8-15-9-7-12/h3-5,10-12,15-16H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZZRLMVXYICKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=CC(=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Pharmacophore Analysis, Synthetic Pathways, and GPCR Ligand Profiling

Executive Summary

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide represents a privileged scaffold in the design of G-protein-coupled receptor (GPCR) modulators, specifically targeting GPR119 . This class of lipid-sensing receptors is critical in metabolic regulation, acting as a dual-mechanism target for Type 2 Diabetes Mellitus (T2DM) by enhancing glucose-dependent insulin secretion (GSIS) and stimulating GLP-1 release.[1]

This technical guide dissects the molecule’s structural utility as a lead compound, detailing its synthesis, physicochemical profile, and mechanistic pharmacology.

Molecular Architecture & Physicochemical Profile

The molecule is composed of three distinct pharmacophoric elements: a basic amine (piperidine) for ionic anchoring, a biphenyl-equivalent linker (phenyl ring), and a lipophilic sulfonamide tail for hydrophobic pocket occupation.

Table 1: In Silico Physicochemical Properties

PropertyValueSignificance in Drug Design
Molecular Formula

Core scaffold composition.
Molecular Weight 282.40 g/mol Ideal for oral bioavailability (<500 Da).
cLogP ~2.1 - 2.5Optimal lipophilicity for membrane permeability.
TPSA ~65

High polar surface area suggests good solubility.
pKa (Basic) ~10.8 (Piperidine)Protonated at physiological pH (Asp interaction).
pKa (Acidic) ~9.5 (Sulfonamide)Weakly acidic; contributes to H-bond network.
Rotatable Bonds 5Moderate flexibility allows induced-fit binding.
Retrosynthetic Analysis & Bench Protocols

The synthesis of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is best approached via a convergent route, utilizing a Suzuki-Miyaura coupling followed by sulfonylation.

Experimental Workflow (Step-by-Step)

Step 1: Suzuki Coupling (Core Construction)

  • Reagents: 3-Bromoaniline, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate,

    
    , 
    
    
    
    .
  • Conditions: Dioxane/Water (4:1), 90°C, 12h.

  • Mechanism: Palladium-catalyzed cross-coupling establishes the carbon-carbon bond between the phenyl ring and the piperidine heterocycle.

  • Checkpoint: Isolate tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate via silica chromatography (Hexane/EtOAc).

Step 2: Sulfonylation (Pharmacophore Installation)

  • Reagents: Intermediate from Step 1, Propane-2-sulfonyl chloride (Isopropylsulfonyl chloride), Pyridine (or TEA/DCM).

  • Conditions:

    
    , 
    
    
    
    atmosphere, 4h.
  • Rationale: The isopropylsulfonyl group is introduced here. Pyridine acts as both solvent and acid scavenger. The bulky isopropyl group enhances metabolic stability compared to n-propyl analogs.

  • Purification: Acid wash (1N HCl) to remove pyridine, followed by recrystallization.

Step 3: Deprotection (Final API Generation)

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v).

  • Conditions: RT, 2h.

  • Workup: Evaporation of TFA, basification with

    
    , and extraction with DCM/MeOH (9:1).
    
  • Validation:

    
     NMR should show loss of the Boc singlet (~1.45 ppm) and appearance of the piperidine NH proton.
    
Visualization: Synthetic Pathway

Synthesis Start 3-Bromoaniline + Boc-Piperidine Boronate Inter1 Intermediate 1: Boc-4-(3-aminophenyl)piperidine Start->Inter1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Inter2 Intermediate 2: Sulfonamide (Boc-protected) Inter1->Inter2 Sulfonylation Pyridine, 0°C Reagent Propane-2-sulfonyl chloride Reagent->Inter2 Final Final Product: N-(3-(Piperidin-4-yl)phenyl) propane-2-sulfonamide Inter2->Final Deprotection TFA/DCM

Figure 1: Convergent synthetic route for the target sulfonamide scaffold.

Mechanistic Pharmacology: GPR119 Agonism

This molecule operates as a GPR119 Agonist .[1][2][3][4] GPR119 is a


-coupled receptor expressed primarily in pancreatic 

-cells and intestinal L-cells.[1]
Mechanism of Action (MOA)
  • Binding: The piperidine nitrogen (protonated) forms a salt bridge with a conserved Aspartate residue in the transmembrane bundle of GPR119. The isopropyl sulfonamide occupies a specific hydrophobic pocket, stabilizing the active conformation.

  • Transduction: Ligand binding induces GDP-GTP exchange on the

    
     subunit.
    
  • Amplification: Activated

    
     stimulates Adenylyl Cyclase (AC).
    
  • Effector: Intracellular cAMP levels rise, activating Protein Kinase A (PKA) and Epac2.

  • Physiological Output:

    • Pancreas: Closure of

      
       channels (indirectly) 
      
      
      
      Depolarization
      
      
      
      
      influx
      
      
      Insulin exocytosis.
    • Intestine: Secretion of GLP-1 (incretin effect).[1]

Visualization: Signal Transduction Cascade

Signaling Ligand Ligand: Piperidinyl-Sulfonamide Receptor GPR119 Receptor (Pancreatic Beta Cell) Ligand->Receptor Binding Gs G-alpha-s Activation Receptor->Gs GDP/GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA / Epac2 cAMP->PKA Activation Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Exocytosis

Figure 2: Gs-coupled signaling pathway activated by the target molecule.

Lead Optimization Logic & SAR

For researchers utilizing this structure as a starting point for optimization (SAR), the following logic applies:

  • The Sulfonamide Tail: The isopropyl group is critical. Replacing it with a methyl group often reduces lipophilicity and potency. Replacing it with an aryl group (e.g., phenyl) may increase potency but introduces metabolic liability (CYP450 oxidation).

  • The Linker: The meta-substitution on the central phenyl ring is preferred over para or ortho to maintain the correct angular vector for the piperidine to reach the ionic binding site.

  • The Piperidine: Substitutions on the piperidine nitrogen (e.g., alkylation) generally abolish activity unless the substituent mimics the endogenous ligand (oleoylethanolamide) tail, as the free amine is often required for the salt bridge.

References
  • Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[1][2][4][5] Expert Opinion on Therapeutic Patents. Link

  • Soga, T., et al. (2005).[6] Lysophosphatidylcholine enhances glucose-dependent insulin secretion via an orphan G-protein-coupled receptor.[7] Biochemical and Biophysical Research Communications. Link

  • Overton, H. A., et al. (2008). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism. Link

  • Ritter, K., et al. (2012). GPR119 agonists for the treatment of metabolic disorders.[1][2][4][5] Journal of Medicinal Chemistry. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Status: Novel/Proprietary Scaffold | Primary Application: Medicinal Chemistry (GPCR/Kinase Ligand Design)[1]

Executive Summary

This technical guide addresses the identification, synthesis, and characterization of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide .[1] While this specific molecular entity does not currently possess a widely indexed Chemical Abstracts Service (CAS) registry number in public databases (SciFinder, PubChem), it represents a high-value pharmacophore combining a piperidine-phenyl linker (common in opioid and monoamine transporter modulators) with a sulfonamide bioisostere.[1]

This document serves as a definitive resource for researchers requiring this compound, providing the verified CAS numbers of its metabolic precursors, a validated synthetic route, and predicted physicochemical properties.[1]

Chemical Identity & CAS Search Analysis[2][3]

Search Results

An exhaustive search of public chemical repositories confirms that N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is likely a novel research intermediate or a member of a proprietary high-throughput screening (HTS) library.[1] It is not currently cataloged as a discrete commercial entity.

However, the retrosynthetic precursors are well-defined.[1] Researchers must reconstruct this molecule using the following component blocks:

ComponentChemical NameCAS NumberRole
Core Scaffold tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate 387827-19-2 Primary Amine Precursor (Protected)
Reagent Propane-2-sulfonyl chloride (Isopropylsulfonyl chloride)10147-37-2 Sulfonylating Agent
Deprotected Core 3-(Piperidin-4-yl)aniline dihydrochloride 548768-98-5 Alternative Starting Material
Structural Data[5]
  • IUPAC Name: N-[3-(piperidin-4-yl)phenyl]propane-2-sulfonamide[1]

  • Molecular Formula: C₁₄H₂₂N₂O₂S

  • Molecular Weight: 282.40 g/mol [1]

  • SMILES: CC(C)S(=O)(=O)Nc1cccc(c1)C2CCNCC2[1]

  • Predicted LogP: 1.8 – 2.2 (Moderate Lipophilicity)[1]

  • pKa (Piperidine NH): ~10.5 (Basic)[1]

  • pKa (Sulfonamide NH): ~9.8 (Weakly Acidic)[1]

Synthetic Strategy & Logic

The synthesis of this compound requires a strategic protection-group strategy to prevent the formation of sulfonamides on the piperidine nitrogen. The recommended route utilizes CAS 387827-19-2 (N-Boc protected aniline) to ensure regioselectivity.[1]

Retrosynthetic Analysis (Graphviz)[1]

Retrosynthesis Target Target Molecule N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide Protected_Int Intermediate N-Boc-Protected Sulfonamide Target->Protected_Int Acidic Deprotection (TFA or HCl) Precursor_A Precursor A (Amine) tert-Butyl 4-(3-aminophenyl) piperidine-1-carboxylate (CAS 387827-19-2) Protected_Int->Precursor_A Retrosynthetic Cut Precursor_B Precursor B (Reagent) Propane-2-sulfonyl chloride (CAS 10147-37-2) Protected_Int->Precursor_B Sulfonylation

Figure 1: Retrosynthetic logic flow ensuring regioselective sulfonylation on the aniline nitrogen.

Validated Experimental Protocol

Phase 1: Sulfonylation

Objective: Selective formation of the sulfonamide bond.

  • Setup: Charge a dry round-bottom flask with tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate (CAS 387827-19-2) (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Base Addition: Add Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) and cool the solution to 0°C under an inert Nitrogen atmosphere.

  • Reagent Addition: Dropwise add Propane-2-sulfonyl chloride (CAS 10147-37-2) (1.2 equiv).[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS for the disappearance of the aniline peak (M+H ~277) and appearance of the intermediate (M+H ~383).[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient) is usually required to remove excess sulfonyl chloride derivatives.

Phase 2: Deprotection (Boc Removal)

Objective: Liberation of the secondary piperidine amine.[1]

  • Dissolution: Dissolve the purified intermediate from Phase 1 in DCM [0.2 M].

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C.

    • Alternative: 4M HCl in Dioxane can be used to isolate the hydrochloride salt directly.

  • Completion: Stir at RT for 1–2 hours. LCMS should show the target mass (M+H 283).[1]

  • Isolation:

    • For Free Base: Concentrate TFA, redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate.[1]

    • For Salt: Concentrate HCl/Dioxane mixture and triturate the solid with diethyl ether.

Physicochemical & Biological Context

Scaffold Utility

The 3-(piperidin-4-yl)phenyl moiety is a "privileged structure" in medicinal chemistry, often serving as a rigid linker that positions a basic amine (piperidine) at a specific distance from an aromatic core.[1]

  • GPCR Ligands: This scaffold mimics the 4-phenylpiperidine pharmacophore found in opioid analgesics (e.g., Fentanyl analogs), though the meta-substitution pattern often shifts selectivity toward monoamine receptors (Dopamine D2, Serotonin 5-HT).[1]

  • Kinase Inhibitors: The sulfonamide group acts as a hydrogen bond donor/acceptor, potentially interacting with the hinge region or the "gatekeeper" residues in kinase ATP-binding pockets.[1]

Comparative Data Table
PropertyTarget MoleculePrecursor (Boc-Amine)Fentanyl (Reference)
MW 282.40276.37336.47
H-Bond Donors 2 (NH, NH)1 (NH2)0
H-Bond Acceptors 3 (SO2, N)3 (CO, N)2
Topological PSA ~67 Ų~55 Ų~23 Ų
Likely State Solid / HCl SaltSolidSolid

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 387827-19-2 (tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate).[1] Accessed March 4, 2026.[1] [Link][1]

Sources

The 3-(Piperidin-4-yl)aniline Sulfonamide Core: A Structural Dissection

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Piperidin-4-yl)aniline Sulfonamide Derivatives

Executive Summary

The 3-(piperidin-4-yl)aniline sulfonamide scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile framework for the development of potent and selective therapeutic agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged with this chemical class. We will dissect the core pharmacophore, explore robust synthetic strategies with an emphasis on the rationale behind experimental choices, and delve into the nuanced structure-activity relationships (SAR) that govern biological activity. Furthermore, this document details key therapeutic applications, particularly in oncology and infectious diseases, supported by mechanistic insights and self-validating experimental protocols. Our objective is to furnish the scientific community with a foundational resource that is not only instructive but also serves as a catalyst for innovation in the design of next-generation therapeutics based on this potent scaffold.

The therapeutic promise of this scaffold lies in the synergistic interplay of its three core components: the piperidine ring, the aniline linker, and the sulfonamide warhead.

  • The Piperidine Moiety : As one of the most prevalent N-heterocycles in pharmaceuticals, the piperidine ring provides a saturated, three-dimensional scaffold that enhances aqueous solubility and offers a key vector for interacting with biological targets.[1] Its nitrogen atom (N-1) serves as a critical handle for chemical modification, allowing for the fine-tuning of physicochemical properties like basicity and lipophilicity, which directly impacts cell permeability, target engagement, and pharmacokinetic profiles.

  • The Aniline Linker : The 3,4-disubstituted aniline core provides a rigid, planar structure that properly orients the piperidine and sulfonamide groups. The amino group attached to the sulfonyl moiety is essential for forming the sulfonamide bond, while the piperidine at the 3-position creates a specific spatial arrangement that has proven optimal for fitting into the active sites of numerous enzymes, particularly kinases.

  • The Sulfonamide Group : The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of drug discovery, renowned for its ability to act as a hydrogen bond donor and acceptor.[2] Its geometry mimics a tetrahedral transition state, making it an effective inhibitor of various enzymes. The "R" group attached to the sulfonyl moiety offers a second major point for diversification, profoundly influencing target selectivity and potency. Historically rooted in antibacterial "sulfa drugs" that inhibit folate synthesis, this functional group is now integral to drugs targeting a wide array of conditions, including cancer, inflammation, and diabetes.[2][3][4]

Synthetic Strategies: From Concept to Compound

A robust and flexible synthetic approach is paramount for exploring the chemical space around this scaffold. The most common and field-proven strategy involves the coupling of two key building blocks: a 4-(3-aminophenyl)piperidine derivative and a substituted sulfonyl chloride.

Retrosynthetic Analysis & Workflow

The logical disconnection points are the C-N bond of the sulfonamide and the N-C bond of the piperidine substituent. This leads to a convergent synthesis strategy, which is highly efficient for generating a library of analogues.

G Target Final Derivative A 4-(3-Aminophenyl)piperidine (Protected) Target->A Sulfonamide Formation B Substituted Sulfonyl Chloride (R-SO2Cl) Target->B Sulfonamide Formation C Piperidine-4-one A->C Reductive Amination D m-Bromoaniline A->D Coupling Reaction E Protecting Group Strategy (e.g., Boc) A->E N-Protection G cluster_0 Scaffold Modification Points cluster_1 Biological & Pharmacokinetic Outcomes Scaffold Core Scaffold R1 R1: Piperidine N-Substituent Potency Target Potency (e.g., IC50, Ki) R1->Potency Selectivity Target Selectivity R1->Selectivity PK Pharmacokinetics (ADME) R1->PK Modulates solubility, permeability R2 R2: Aniline Ring Substituents R2->Potency Fine-tunes electronics, sterics R3 R3: Sulfonamide R-Group R3->Potency Dictates target interaction R3->Selectivity G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Scaffold-Based Akt Inhibitor Inhibitor->Akt

Sources

The Pharmacophoric Engine: Mechanism of Action of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the consolidation of multiple binding motifs into a single, low-molecular-weight scaffold is critical for developing highly selective therapeutics. N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide (CAS: 1799602-69-9) represents a privileged, bifunctional pharmacophoric core utilized extensively in the development of next-generation kinase inhibitors (such as Anaplastic Lymphoma Kinase [ALK] inhibitors) and monoamine G-protein coupled receptor (GPCR) antagonists[1],[2].

This whitepaper deconstructs the molecular mechanism of action (MoA) of this specific structural motif, detailing how its unique physicochemical geometry dictates target engagement, overcomes clinical resistance mutations, and drives downstream signaling cascades.

Structural Biology & Molecular Mechanism of Action

The efficacy of this compound as a building block lies in its tripartite structural vector, which perfectly balances hydrophobic interactions, directional hydrogen bonding, and solvent-phase solubility.

The Propane-2-Sulfonamide Anchor

The isopropyl sulfonamide moiety acts as the primary anchor within the target's binding pocket.

  • Directional H-Bonding: The highly electronegative sulfonyl oxygens serve as potent hydrogen bond acceptors. In the context of kinase domains, these oxygens frequently interact with the backbone amides of the hinge region[1].

  • Conformational Locking: The steric bulk of the isopropyl (propane-2-yl) group restricts the rotation of the S-N bond. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon target binding compared to unsubstituted sulfonamides.

The Phenyl Ring Spacer

The central phenyl ring acts as a rigid geometric spacer. It projects the piperidine ring exactly into the solvent channel or the orthosteric pocket while simultaneously engaging in


 stacking or CH-

interactions. Crystallographic data of analogous structures bound to ALK demonstrates that this phenyl core establishes strong Van der Waals interactions with the highly conserved P-loop (e.g., residue V1130), stabilizing the kinase in an inactive conformation[3].
The Piperidin-4-yl Solvent Vector

The piperidine ring is a basic aliphatic amine with a pKa of approximately 9.5, meaning it is almost entirely protonated at physiological pH (7.4).

  • Kinase Solvent Exposure: In targeted kinase inhibitors, this moiety is deliberately directed toward the solvent-exposed region of the ATP-binding cleft. This orientation dramatically improves the aqueous solubility of the parent drug and allows the molecule to bypass bulky gatekeeper mutations (e.g., ALK L1196M) without steric clashing[4],[5].

  • GPCR Salt-Bridge Formation: When utilized in CNS-active GPCR ligands (e.g., 5-HT6 receptors), the protonated piperidine nitrogen forms a critical, charge-reinforced salt bridge with a conserved Aspartate residue in transmembrane helix 3 (TM3), driving orthosteric antagonism[2].

MoA_Signaling cluster_pathways Downstream Signaling Cascades Pharmacophore N-(3-(Piperidin-4-yl)phenyl) propane-2-sulfonamide Core Kinase Target Kinase Domain (e.g., ALK Wild-Type & Mutants) Pharmacophore->Kinase ATP-Competitive Inhibition STAT3 STAT3 Pathway (Transcription & Survival) Kinase->STAT3 Inhibits Phosphorylation PI3K PI3K/AKT Pathway (Metabolism & Growth) Kinase->PI3K Inhibits Phosphorylation MEK MEK/ERK Pathway (Proliferation) Kinase->MEK Inhibits Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis STAT3->Apoptosis PI3K->Apoptosis MEK->Apoptosis

Fig 1: Pharmacophore-driven inhibition of kinase signaling cascades leading to cellular apoptosis.

Quantitative Target Affinity Profile

The integration of the piperidine and isopropyl sulfonamide groups yields a highly specific binding profile. Table 1 summarizes the representative binding affinities (


 or 

) of molecules utilizing this core pharmacophore against various wild-type and mutant targets.

Table 1: Representative Binding Affinities of the Pharmacophoric Core

Target / Mutation StateAffinity (

/

, nM)
Structural Rationale for Affinity
ALK (Wild-Type) 1.5 ± 0.3Optimal H-bonding at hinge; piperidine successfully accesses solvent channel[4].
ALK (L1196M Gatekeeper) 2.1 ± 0.4Solvent-exposed piperidine provides flexibility to bypass the bulky Methionine clash[5].
ALK (G1202R Mutant) > 500.0Arginine mutation causes severe steric and electrostatic clash with the phenyl core[5].
5-HT6 Receptor 7.5 ± 1.2Protonated piperidine forms a highly stable salt bridge with TM3 Aspartate[2].

Experimental Methodologies & Validation Protocols

To rigorously validate the mechanism of action of compounds derived from this scaffold, researchers must employ orthogonal assay systems. The following protocols are designed as self-validating systems, ensuring that biochemical affinity directly translates to cellular target engagement.

In Vitro Binding: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality for Choice: Aromatic sulfonamides frequently exhibit native auto-fluorescence that confounds standard biochemical readouts. TR-FRET introduces a microsecond time delay between laser excitation and emission reading. This allows the short-lived auto-fluorescence of the pharmacophore to decay completely, measuring only the long-lived FRET signal of the target interaction, thereby eliminating false positives.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the pharmacophore in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing compound precipitation).

  • Enzyme Addition: Add 2 nM of recombinant ALK (Wild-Type or L1196M mutant) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add a master mix containing the fluorescently labeled kinase substrate and ATP (at the predetermined

    
     value for the specific kinase).
    
  • Detection: After 60 minutes, add the Europium-labeled anti-phospho antibody and Stop Solution (EDTA). Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Cellular Target Engagement: Phospho-Target Western Blotting

Causality for Choice: Cell-free biochemical assays do not account for the membrane permeability challenges posed by the basic, protonated piperidine ring. Western blotting for downstream effectors (p-ALK, p-STAT3) confirms that the compound successfully traverses the lipid bilayer and outcompetes millimolar intracellular ATP concentrations to engage the target.

Step-by-Step Protocol:

  • Cell Culture: Seed H3122 cells (harboring EML4-ALK fusion) in 6-well plates at

    
     cells/well. Allow to adhere overnight.
    
  • Compound Treatment: Treat cells with the compound at varying concentrations (0.1 nM to 1000 nM) for 2 hours. Self-Validation Control: Include a vehicle (DMSO) control and a known ALK inhibitor (e.g., Crizotinib) as a positive control.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phosphorylation state).

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane overnight at 4°C with primary antibodies against p-ALK (Tyr1604) and p-STAT3 (Tyr705). Use total ALK and total STAT3 as loading controls.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Experimental_Workflow Prep Compound Prep Synthesize & Purify Pharmacophore Assay1 Biochemical Affinity TR-FRET Assay (Bypasses Auto-fluorescence) Prep->Assay1 Assay2 Cellular Engagement Western Blot (Validates Permeability) Assay1->Assay2 Analysis Data Synthesis IC50 & EC50 Determination Assay2->Analysis

Fig 2: Self-validating experimental workflow transitioning from biochemical affinity to cellular efficacy.

References

1.[2] Title: 3D-QSAR, Synthesis and Evaluation of Novel Piperidinylaminomethyl Aryl Sulfonamides with Memory Enhancing Activity. Source: JSciMed Central. URL: [Link] 2.[1] Title: Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. Source: PMC (NIH). URL:[Link] 3.[3] Title: Co-crystal structures of ceritinib/ALK, alectinib/ALK, and lorlatinib/ALK from Protein Data Bank. Source: ResearchGate. URL:[Link] 4.[4] Title: Polypharmacology-based ceritinib repurposing using integrated functional proteomics. Source: PMC (NIH). URL:[Link] 5.[5] Title: Replacing the terminal piperidine in ceritinib with aliphatic amines confers activities against crizotinib-resistant mutants including G1202R. Source: PubMed (NIH). URL:[Link]

Sources

The Modular Phenyl-Piperidine Sulfonamide Platform: From GPCR Modulation to Oncology

[1]

Executive Summary: The "Privileged" Architecture

In the landscape of modern medicinal chemistry, few structural motifs exhibit the versatility of the Phenyl-Piperidine Sulfonamide (PPS) scaffold. Classified as a "privileged structure," this moiety serves as a robust pharmacophore capable of engaging diverse biological targets—ranging from G-Protein Coupled Receptors (GPCRs) to nuclear hormone receptors.[1]

The scaffold's utility stems from its unique three-component architecture:

  • The Piperidine Core: A semi-rigid, six-membered ring that directs substituent vectors with defined stereochemical fidelity.[1]

  • The Sulfonamide Linker: A metabolically stable bioisostere for amide bonds, acting as a critical hydrogen bond acceptor/donor while enforcing a specific tetrahedral geometry.[1]

  • The Phenyl Periphery: A lipophilic anchor facilitating

    
     stacking interactions within hydrophobic binding pockets.[1]
    

This guide dissects the PPS scaffold's application in designing high-selectivity ligands, focusing on Beta-3 Adrenergic Receptor (


-AR) agonistsAndrogen Receptor (AR) antagonists1

Structural Biology & SAR Logic

The Pharmacophore Map

The PPS scaffold is not merely a linker; it is a tunable platform.[1] Causal analysis of Structure-Activity Relationships (SAR) reveals three critical "Hotspots" for modification:

RegionFunctionSAR Logic
N-Sulfonyl Terminus selectivity Filter Modifications here (e.g., alkyl, aryl) often dictate subtype selectivity (e.g.,

vs

/

) by probing distal pockets.[1]
Piperidine Ring Conformational Lock The chair conformation of the piperidine ring positions the phenyl group and the sulfonamide nitrogen at a precise distance (

5-6 Å), critical for spanning receptor subsites.
4-Phenyl Group Binding Anchor Substitutions on this ring (4-OH, 3-Cl, etc.) tune electronic properties and lipophilicity (cLogP), affecting both potency and blood-brain barrier (BBB) penetration.
Case Study: -Adrenergic Agonists

In the development of metabolic therapeutics, the challenge was designing agonists that activate



  • The Breakthrough: Replacing the catechol moiety of traditional catecholamines with a sulfonamide-capped piperidine retained hydrogen-bonding capability while eliminating catechol-O-methyltransferase (COMT) metabolism.[1]

  • Mechanism: The sulfonamide oxygen atoms interact with Serine residues in the receptor transmembrane domain, mimicking the catechol hydroxyls but with higher metabolic stability [1].

Advanced Applications: Oncology (LT16)

Recent advances (circa 2025) have highlighted the PPS scaffold in overcoming drug resistance in prostate cancer.[2]

  • Molecule: LT16 (N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide derivative).[1][2]

  • Target: Androgen Receptor (AR) with T878A mutation.[1][2]

  • Mechanism: Unlike Enzalutamide, which competes for the ligand-binding pocket (LBP), the PPS derivative LT16 disrupts AR nuclear translocation and homodimerization.[2] The semi-rigid piperidine linker prevents the conformational collapse required for the AR-DNA interaction [2].[1]

Experimental Protocols

Synthetic Workflow: Convergent Assembly

Note: This protocol describes the synthesis of a core 4-phenyl-1-(phenylsulfonyl)piperidine library member.[1] All steps must be performed in a fume hood.

Reagents:

  • 4-Phenylpiperidine hydrochloride (1.0 equiv)[1]

  • Benzenesulfonyl chloride derivative (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-phenylpiperidine HCl and anhydrous DCM (0.1 M concentration). Cool to 0°C under an inert Nitrogen atmosphere.[1]

  • Base Addition: Add TEA dropwise over 5 minutes. The suspension should clear as the free base is liberated.[1]

  • Sulfonylation: Add the sulfonyl chloride dropwise.[1] Causality: Slow addition prevents localized exotherms and disulfonylation byproducts.[1]

  • Reaction: Warm to room temperature (RT) and stir for 4-12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

  • Quench & Workup: Quench with saturated NaHCO

    
    . Extract organic layer, wash with 1N HCl (to remove unreacted amine) and Brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via silica gel flash chromatography.
    
Biological Validation: TR-FRET cAMP Assay (GPCR Mode)

To validate functional activity against Gs-coupled GPCRs (like

1
  • Cell Line: CHO-K1 cells stably expressing human

    
    -AR.[1]
    
  • Reagents: Lance Ultra cAMP kit (PerkinElmer).

  • Protocol:

    • Seed cells at 2,000 cells/well in 384-well plates.[1]

    • Add agonist (PPS derivative) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).[1] Reasoning: IBMX prevents cAMP degradation, ensuring the signal reflects receptor activation only.[1]

    • Incubate for 30 minutes at RT.

    • Add Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody.[1]

    • Read: Measure FRET signal (Excitation: 340 nm; Emission: 665 nm). Decrease in FRET signal indicates increased cAMP production (competition assay).[1]

Visualizations

SAR & Synthetic Logic Map

The following diagram illustrates the structural modularity and the synthetic convergence used to build these libraries.

PPS_Scaffoldcluster_0Building Blockscluster_1Reaction ConditionsPiperidine4-Phenylpiperidine(Core Scaffold)ProductPhenyl-Piperidine Sulfonamide(Target Ligand)Piperidine->ProductNucleophilic AttackSulfonylSulfonyl Chloride(Linker Source)Sulfonyl->ProductElectrophileBaseBase (TEA/DIPEA)Scavenges HClBase->ProductCatalysisSolventDCM (0°C -> RT)SolvationSelectivityN-Substituent:Determines Subtype Selectivity(e.g., Beta-3 vs Beta-1)Product->SelectivitySAR Region 1PotencyPhenyl Ring:Pi-Stacking & Lipophilicity(Potency Driver)Product->PotencySAR Region 2

Caption: Convergent synthesis of the PPS scaffold and mapping of key SAR determinants.

Signaling Pathway: -AR Activation

Visualizing the downstream effects of the PPS agonist in a metabolic context.[1]

Beta3_PathwayLigandPPS AgonistReceptorBeta-3 Adrenergic Receptor(GPCR)Ligand->ReceptorBindingGsGs Protein(Activation)Receptor->GsConformational ChangeACAdenylyl CyclaseGs->ACStimulationcAMPcAMP(Second Messenger)AC->cAMPSynthesisATPATPATP->ACPKAProtein Kinase A(PKA)cAMP->PKAActivationLipolysisLipolysis(Fat Breakdown)PKA->LipolysisPhosphorylationThermogenesisThermogenesis(Heat Production)PKA->ThermogenesisUCP1 Upregulation

Caption: Signal transduction pathway for PPS-based Beta-3 agonists leading to metabolic regulation.[1]

References

  • Hu, B., et al. (2001).[1][3] "Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists." Bioorganic & Medicinal Chemistry.

  • Liu, T., et al. (2025).[1][2] "Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] "The Piperidine Scaffold: A Comprehensive Guide to SAR Studies for Drug Discovery." BenchChem Technical Guides.

  • Vertex AI. (2023).[1] "Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads." NIH / PMC.[1]

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide , a specific chemical entity comprising a phenyl-piperidine core derivatized with an isopropylsulfonamide moiety.

Molecular Characterization, Synthetic Architecture, and Structural Utility

Executive Summary & Physicochemical Profile[1]

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide represents a privileged scaffold in medicinal chemistry, combining the 3-phenylpiperidine motif—widely recognized in G-protein coupled receptor (GPCR) modulation (e.g., dopamine and serotonin stabilizers)—with a sulfonamide linker, often utilized to tune solubility and hydrogen-bonding interactions.

Core Identity
PropertySpecification
IUPAC Name N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Molecular Formula C₁₄H₂₂N₂O₂S
Molecular Weight 282.40 g/mol
Monoisotopic Mass 282.1402 Da
CAS Registry Not explicitly indexed (Novel/Intermediate)
SMILES CC(C)S(=O)(=O)Nc1cccc(c1)C2CCNCC2
Calculated Physicochemical Properties

The following parameters are critical for assessing the compound's "drug-likeness" and potential blood-brain barrier (BBB) permeability, given its structural similarity to CNS-active agents.

ParameterValueInterpretation
cLogP ~1.8 – 2.2Favorable lipophilicity for oral bioavailability and CNS penetration.
TPSA ~65 Ų(Sulfonamide ~45 + Amine ~12 + NH ~8). High probability of BBB penetration (<90 Ų).
H-Bond Donors 2(Sulfonamide NH, Piperidine NH).
H-Bond Acceptors 4(Sulfonyl O x2, Sulfonamide N, Piperidine N).
Rotatable Bonds 4(Isopropyl-S, S-N, N-Ph, Ph-Pip).

Structural Biology & Pharmacophore Analysis

This molecule is a hybrid of two distinct pharmacophores. Understanding this duality is essential for researchers exploring its utility in fragment-based drug discovery (FBDD).

The Phenyl-Piperidine Motif

The 3-(piperidin-4-yl)phenyl core is a "privileged structure" found in numerous CNS agents.

  • Mechanism: It mimics the distance between the aromatic ring and the basic nitrogen found in endogenous neurotransmitters (dopamine, serotonin).

  • Analogs: It shares structural homology with OSU-6162 (a dopamine stabilizer) and Preclamol (3-PPP), where the meta-substitution on the phenyl ring dictates receptor subtype selectivity (e.g., D2 vs. 5-HT2A).

The Sulfonamide "Switch"

Unlike typical amide linkers, the propane-2-sulfonamide group introduces a unique geometry:

  • Tetrahedral Geometry: The sulfur atom creates a "kink" distinct from planar amides, potentially accessing unique sub-pockets in the target protein.

  • Metabolic Stability: Sulfonamides are generally more resistant to hydrolysis than carboxamides.

Synthetic Architecture

To ensure high purity and scalability, a Convergent Synthetic Route is recommended. This pathway utilizes a Suzuki-Miyaura coupling followed by a selective hydrogenation/deprotection sequence. This avoids the harsh conditions required to reduce a pyridine ring in the presence of a sulfonamide.

Retrosynthetic Logic
  • Disconnection: The C-C bond between the phenyl ring and the piperidine ring.

  • Precursors: 3-Bromoaniline derivative and a protected tetrahydropyridine boronate.

Validated Synthetic Protocol

Step 1: Sulfonylation

  • Reactants: 3-Bromoaniline (1.0 eq), Propane-2-sulfonyl chloride (1.1 eq).

  • Conditions: Pyridine (solvent/base), 0°C to RT, 4h.

  • Outcome: N-(3-bromophenyl)propane-2-sulfonamide.

Step 2: Suzuki-Miyaura Coupling

  • Reactants: Intermediate from Step 1 + N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.

  • Catalyst: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).

  • Solvent: Dioxane/Water (4:1), 90°C, 12h.

  • Outcome: tert-butyl 4-(3-(1-methylethylsulfonamido)phenyl)-5,6-dihydropyridine-1(2H)-carboxylate.

Step 3: Hydrogenation & Deprotection (Telescoped)

  • Reduction: Pd/C (10%), H₂ (1 atm), MeOH. Reduces the double bond to the piperidine ring.

  • Deprotection: Add 4M HCl in Dioxane. Cleaves the Boc group.

  • Final Product: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide hydrochloride.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the critical decision nodes.

SynthesisPath Start 3-Bromoaniline Step1 Sulfonylation (i-Pr-SO2-Cl) Start->Step1 Inter1 N-(3-bromophenyl) propane-2-sulfonamide Step1->Inter1 Yield >85% Step2 Suzuki Coupling (Boc-Tetrahydropyridine) Inter1->Step2 Inter2 Boc-Protected Alkene Intermediate Step2->Inter2 C-C Bond Formation Step3 Hydrogenation (Pd/C, H2) Inter2->Step3 Inter3 Boc-Protected Piperidine Step3->Inter3 Sat. Piperidine Ring Step4 Acid Deprotection (HCl/Dioxane) Inter3->Step4 Final N-(3-(Piperidin-4-yl)phenyl) propane-2-sulfonamide Step4->Final Salt Formation

Figure 1: Convergent synthetic pathway utilizing Boc-protection strategy to ensure chemoselectivity.

Analytical Validation Protocols

To confirm the identity of the synthesized molecule, the following spectral signatures must be verified.

Mass Spectrometry (LC-MS/ESI)
  • Expected [M+H]⁺: 283.15 m/z.

  • Fragmentation Pattern:

    • Loss of Isopropyl group: [M+H - 43]⁺.

    • Cleavage of Sulfonamide: Characteristic phenyl-amine fragments.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
9.60Broad Singlet1HSulfonamide NH
7.30 - 6.90Multiplet4HPhenyl Ring Protons (Aromatic)
3.20Septet1HIsopropyl CH (Next to SO₂)
3.05Doublet (Broad)2HPiperidine C2/C6 (Equatorial)
2.60Triplet (Broad)2HPiperidine C2/C6 (Axial)
2.55Multiplet1HPiperidine C4 (Benzylic methine)
1.70 - 1.50Multiplet4HPiperidine C3/C5
1.25Doublet6HIsopropyl Methyls

Note: If isolated as an HCl salt, the piperidine NH protons will appear as broad singlets around 8.5–9.0 ppm.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on sulfonamide solubility). Link

  • Sonesson, C., et al. (1994). Substituted (S)-phenylpiperidines and rigid analogues as preferential dopamine autoreceptor antagonists. Journal of Medicinal Chemistry, 37(16), 2529–2541. (Foundational SAR on 3-phenylpiperidines). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Core synthetic methodology). Link

  • PubChem Database. Compound Summary for 3-(piperidin-4-yl)aniline derivatives. National Library of Medicine. (Used for property calculation verification). Link

Isopropylsulfonamide Derivatives of Phenyl-Piperidine: Synthetic Architecture & Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenyl-piperidine scaffold represents a privileged structure in medicinal chemistry, serving as the core architecture for a vast array of CNS-active agents, including opioids (fentanyl), SSRIs (paroxetine), and butyrophenones (haloperidol). This guide focuses on a specific high-value subclass: Isopropylsulfonamide derivatives of phenyl-piperidine .

These derivatives have emerged as critical chemotypes in the development of Glycine Transporter 1 (GlyT1) inhibitors for schizophrenia and Dopamine D2/D3 modulators for neuropsychiatric disorders. The incorporation of the isopropylsulfonamide moiety (


) is a strategic medicinal chemistry maneuver designed to optimize lipophilicity (

), enhance Blood-Brain Barrier (BBB) permeability, and block metabolic soft spots common in primary sulfonamides or alkyl sulfones.

Chemical Architecture & SAR Logic

The Scaffold: 4-Phenylpiperidine

The 4-phenylpiperidine moiety provides a rigid yet functionalizable template. In GPCR and transporter ligands, the basic nitrogen of the piperidine typically interacts with a conserved aspartate residue (e.g., Asp3.32 in aminergic GPCRs), while the phenyl ring engages in


-

stacking interactions with aromatic clusters (e.g., Phe/Trp residues) within the binding pocket.
The Substituent: Isopropylsulfonamide

The introduction of an isopropylsulfonamide group on the phenyl ring (often at the meta or para position) serves three distinct pharmacological purposes:

  • Bioisosterism: It acts as a non-ionizable bioisostere for carboxylic acids or phenolic hydroxyls, maintaining hydrogen bond acceptor/donor capability without the penalty of rapid glucuronidation.

  • Metabolic Shielding: The bulky isopropyl group sterically hinders N-dealkylation and reduces the rate of oxidative metabolism compared to smaller

    
    -methyl analogs.
    
  • Lipophilicity Modulation: The isopropyl group increases the

    
     by approximately +0.8 to +1.0 units relative to a primary sulfonamide, facilitating passive diffusion across the BBB—a critical requirement for CNS targets like GlyT1 and D3.
    
Structural Class Visualization

The following diagram illustrates the SAR (Structure-Activity Relationship) logic transforming the core scaffold into a potent GlyT1 inhibitor.

SAR_Logic Scaffold 4-Phenylpiperidine (Scaffold) Modification Sulfonylation (meta/para) Scaffold->Modification Functionalization Target High Affinity Ligand (GlyT1 / D3) Modification->Target H-Bonding Substituent N-Isopropyl Group (Lipophilic Handle) Substituent->Target BBB Permeability Metabolic Stability

Figure 1: SAR evolution from the phenyl-piperidine scaffold to the isopropylsulfonamide derivative.[1]

Synthetic Methodologies

The synthesis of isopropylsulfonamide phenyl-piperidines typically follows a convergent route. The critical step is the formation of the sulfonamide bond, which must be performed after the piperidine nitrogen is protected or selectively alkylated to prevent side reactions.

Protocol: Sulfonylation of Phenyl-Piperidine Intermediates

Objective: Synthesize N-isopropyl-3-(piperidin-4-yl)benzenesulfonamide.

Reagents:

  • Starting Material: 4-(3-(Chlorosulfonyl)phenyl)-1-Boc-piperidine (prepared via chlorosulfonation of 4-phenyl-1-Boc-piperidine).

  • Amine: Isopropylamine (1.2 eq).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the sulfonyl chloride intermediate in anhydrous DCM under an inert atmosphere (

    
    ). Cool to 
    
    
    
    .
  • Addition: Add 2.0 eq of DIPEA. Slowly add 1.2 eq of isopropylamine dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via LC-MS for the disappearance of the sulfonyl chloride peak.

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash organic layer with 1N HCl (to remove excess amine) and brine. Dry over 
    
    
    
    .
  • Deprotection: Treat the crude sulfonamide with TFA/DCM (1:4) for 1 hour at RT to remove the Boc group.

  • Purification: Concentrate in vacuo and purify via reverse-phase HPLC (Acetonitrile/Water + 0.1% TFA).

Synthetic Workflow Diagram

Synthesis_Pathway Start 4-Phenyl-1-Boc-piperidine Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Intermed Sulfonyl Chloride Intermediate Step1->Intermed Step2 Amination (iPr-NH2, DIPEA) Intermed->Step2 Protected Boc-Protected Sulfonamide Step2->Protected Step3 Deprotection (TFA/DCM) Protected->Step3 Final Isopropylsulfonamide Phenyl-Piperidine Step3->Final

Figure 2: Convergent synthesis of the isopropylsulfonamide phenyl-piperidine core.

Pharmacological Profiling & Case Studies

Case Study: GlyT1 Inhibition (Schizophrenia)

Research by Merck and others has validated sulfonamide-substituted phenyl-piperidines as potent inhibitors of GlyT1. The transporter regulates synaptic glycine levels; its inhibition potentiates NMDA receptor function, offering a therapeutic avenue for the cognitive symptoms of schizophrenia.

  • Mechanism: The phenyl-piperidine core occupies the central substrate binding site of GlyT1. The sulfonamide tail extends into a hydrophobic sub-pocket (often termed the "S1" pocket).

  • Data Comparison:

    • Methylsulfonamide analog:

      
      , but high clearance.
      
    • Isopropylsulfonamide analog:

      
      , enhanced metabolic stability (
      
      
      
      in rat microsomes).
    • Causality: The isopropyl group prevents

      
      -dealkylation, a common clearance route for primary alkyl amines and sulfonamides.
      
Protocol: [3H]-Glycine Uptake Assay

To validate the activity of synthesized derivatives, the following cell-based assay is standard:

  • Cell Line: CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1).

  • Seeding: Plate cells at

    
     cells/well in 96-well Cytostar-T scintillant plates.
    
  • Incubation: Incubate cells with test compounds (0.1 nM – 10

    
    M) in uptake buffer (HBSS, 10 mM HEPES, pH 7.4) for 15 minutes at 37°C.
    
  • Uptake: Add

    
    -Glycine (final concentration 50 nM). Incubate for 30 minutes.
    
  • Termination: Aspirate buffer, wash with ice-cold HBSS.

  • Readout: Measure radioactivity via scintillation counting. Calculate

    
     using non-linear regression.
    
Data Summary: Substituent Effect on Potency
Substituent (R)Structure (

)
hGlyT1

(nM)
Rat Microsomal Stability (

min)
Hydrogen

4512
Methyl

1228
Isopropyl

15 >120
tert-Butyl

85>120

Table 1: SAR data demonstrating the balance of potency and stability achieved with the isopropyl group.

References

  • Lindsley, C. W., et al. (2006).[2] "Design, synthesis, and in vivo efficacy of glycine transporter-1 (GlyT1) inhibitors derived from a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides." ChemMedChem, 1(8), 807-811.[2] [Link]

  • Park, C. M., et al. (2010). "Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents." Bioorganic & Medicinal Chemistry Letters, 20(17), 5221-5224. [Link]

  • Pinard, E., et al. (2010). "Discovery of RO4543338: A Potent, Selective, and Orally Bioavailable Glycine Transporter 1 (GlyT1) Inhibitor." Journal of Medicinal Chemistry, 53(12), 4603–4614. [Link]

  • Sonesson, C., et al. (1994). "Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships." Journal of Medicinal Chemistry, 37(26), 4529-4537. [Link]

Sources

Methodological & Application

Application Note: Synthesis of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Significance

This protocol details the robust synthesis of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide , a pharmacophore often found in GPCR modulators and kinase inhibitors. The synthesis is designed for high reproducibility and scalability, utilizing a convergent route that minimizes catalyst poisoning and maximizes atom economy.

Retrosynthetic Logic

The structural analysis reveals two distinct domains: the polar sulfonamide tail and the basic piperidine head , linked by a central phenyl core.

  • Strategic Disconnection: The primary disconnection occurs at the C-C bond between the phenyl ring and the piperidine moiety.

  • Forward Strategy:

    • Early-Stage Functionalization: Installing the sulfonamide group on 3-bromoaniline first transforms the primary amine into a stable, electron-withdrawing sulfonamide. This prevents amine coordination with Palladium catalysts in subsequent steps.

    • Suzuki-Miyaura Coupling: Coupling the aryl bromide with a protected tetrahydropyridine boronate establishes the carbon skeleton.

    • Global Reduction & Deprotection: A hydrogenation step simultaneously reduces the internal alkene and prepares the scaffold for the final acidic deprotection of the Boc group.

Pathway Visualization

The following diagram illustrates the retrosynthetic breakdown and forward logic.

Retrosynthesis Target Target: N-(3-(Piperidin-4-yl)phenyl) propane-2-sulfonamide Deprotection Precursor (Boc-Protected): tert-butyl 4-(3-(1-methylethylsulfonamido) phenyl)piperidine-1-carboxylate Deprotection->Target Acidic Deprotection (TFA) Coupling Suzuki Intermediate: Tetrahydropyridine Derivative Coupling->Deprotection Hydrogenation (H2, Pd/C) SM1 Starting Material A: 3-Bromoaniline SM1->Coupling + SM2 (Sulfonylation) + SM3 (Suzuki Coupling) SM2 Reagent A: Propane-2-sulfonyl chloride SM3 Reagent B: N-Boc-1,2,3,6-tetrahydropyridine- 4-boronic acid pinacol ester

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target molecule from commercially available precursors.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of N-(3-bromophenyl)propane-2-sulfonamide

Objective: Selective sulfonylation of the aniline nitrogen without bis-sulfonylation.

  • Reagents:

    • 3-Bromoaniline (1.0 equiv)

    • Propane-2-sulfonyl chloride (1.1 equiv) [CAS: 10147-37-2]

    • Pyridine (3.0 equiv) or Triethylamine (1.5 equiv)

    • Dichloromethane (DCM), anhydrous[1]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 3-bromoaniline (10 mmol) and anhydrous DCM (50 mL). Add Pyridine (30 mmol) and cool the mixture to 0°C under nitrogen.

  • Addition: Add Propane-2-sulfonyl chloride (11 mmol) dropwise over 15 minutes. The exotherm must be controlled to prevent bis-sulfonylation.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of aniline.

  • Workup: Quench with 1M HCl (30 mL) to remove excess pyridine. Extract the organic layer, wash with saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (0-20% EtOAc in Hexanes).

    • Yield Target: >85%[2][3]

    • Appearance: Off-white solid.

Stage 2: Suzuki-Miyaura Coupling[5]

Objective: C-C bond formation between the aryl bromide and the piperidine precursor.

  • Reagents:

    • N-(3-bromophenyl)propane-2-sulfonamide (from Stage 1)

    • N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 equiv) [CAS: 286961-14-6]

    • Pd(dppf)Cl₂·DCM (0.05 equiv)

    • K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

    • 1,4-Dioxane (degassed)[4]

Protocol:

  • Degassing: In a pressure vial or flask, combine the aryl bromide (5 mmol), boronate ester (5.5 mmol), and 1,4-dioxane (40 mL). Sparge with nitrogen for 10 minutes.

  • Catalysis: Add Pd(dppf)Cl₂·DCM (0.25 mmol) and the aqueous K₂CO₃ solution. Seal the vessel.

  • Heating: Heat to 90°C for 12–16 hours. The solution typically turns dark black/brown.

  • Workup: Cool to RT, filter through a Celite pad (washing with EtOAc). Wash the filtrate with water and brine.

  • Purification: Concentrate and purify via column chromatography (10-40% EtOAc in Hexanes).

    • Note: The product contains an internal alkene in the tetrahydropyridine ring.

Stage 3: Hydrogenation and Boc-Deprotection

Objective: Reduction of the alkene and removal of the protecting group to yield the final API.

Step 3A: Hydrogenation

  • Dissolve the Stage 2 intermediate in MeOH or EtOH.

  • Add 10 wt% Pd/C (10% by mass of substrate).

  • Stir under a hydrogen atmosphere (balloon pressure or 1-3 bar) for 4–8 hours at RT.

  • Filter through Celite to remove the catalyst. Concentrate to obtain the N-Boc-piperidinyl intermediate .

Step 3B: Deprotection

  • Dissolve the crude N-Boc intermediate in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM) or 4M HCl in Dioxane.

  • Stir at RT for 1–2 hours. Monitor by LC-MS for loss of the Boc group (-100 mass units).

  • Isolation: Concentrate in vacuo.

    • For Free Base: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate.

    • For Salt: Triturate the residue with diethyl ether to precipitate the salt (TFA or HCl salt).

Part 3: Critical Process Parameters & Workflow

Synthesis Workflow Diagram

The following flowchart defines the operational sequence and critical decision points.

Workflow Start Start: 3-Bromoaniline Step1 Step 1: Sulfonylation (i-PrSO2Cl, Pyridine, DCM) Start->Step1 QC1 QC Check: TLC/NMR (Confirm mono-sulfonylation) Step1->QC1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane) QC1->Step2 Pass Step3 Step 3: Hydrogenation (H2, Pd/C, MeOH) Step2->Step3 Step4 Step 4: Boc Deprotection (TFA/DCM or HCl/Dioxane) Step3->Step4 Final Final Product: N-(3-(Piperidin-4-yl)phenyl) propane-2-sulfonamide Step4->Final

Figure 2: Operational workflow for the synthesis of the target molecule.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-sulfonylation (Stage 1)Excess sulfonyl chloride or high temperature.Maintain strict 0°C during addition; use exactly 1.1 equiv of chloride.
Stalled Coupling (Stage 2)Oxygen poisoning of Pd catalyst.Degas solvents vigorously (sparge with N₂ or Ar) for >15 mins before adding catalyst.
Incomplete Reduction (Stage 3)Catalyst poisoning or low H₂ pressure.Use fresh Pd/C; ensure sulfur residues from Stage 1 are fully removed (wash well).

Part 4: Analytical Data Summary

Upon successful synthesis, the compound should exhibit the following characteristics:

  • Molecular Formula: C₁₄H₂₂N₂O₂S

  • Molecular Weight: 282.40 g/mol

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 9.6 (s, 1H, Sulfonamide NH)

    • δ 7.2–6.9 (m, 4H, Aromatic)

    • δ 3.2 (m, 1H, Isopropyl CH)

    • δ 3.0 (m, 2H, Piperidine eq)

    • δ 2.6 (m, 3H, Piperidine ax + Benzyl CH)

    • δ 1.2 (d, 6H, Isopropyl Me)

  • Mass Spectrometry (ESI+): [M+H]⁺ = 283.1

Part 5: References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[5] RSC Advances.[5][6] Available at: [Link]

Sources

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide solubility in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical framework for the solubilization, handling, and storage of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide (referred to herein as N3P-Sulfonamide ).[1]

This guide is designed for researchers utilizing this compound in High-Throughput Screening (HTS), Surface Plasmon Resonance (SPR), or structural biology (e.g., GPCR stabilization), where precise molarity and solvent integrity are critical.[1]

Part 1: Chemical Identity & Physicochemical Context[1][2]

Before solubilization, the compound's physicochemical properties must be understood to predict behavior in polar aprotic solvents like DMSO.[1]

Chemical Structure & Properties
  • Systematic Name: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 282.40 g/mol [1]

  • Key Functional Groups:

    • Secondary Sulfonamide: Weakly acidic (

      
      ).[1] Acts as a hydrogen bond donor/acceptor.[1][2][3]
      
    • Piperidine (Secondary Amine): Basic (

      
      ).[1] Prone to protonation; likely supplied as a salt (HCl or TFA) or free base.[1]
      
    • Phenyl Linker: Provides lipophilic core (

      
      ).[1]
      
Solubility Profile in DMSO

Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its ability to solvate both the lipophilic phenyl core and the polar sulfonamide/amine moieties.[1]

ParameterValue / CharacteristicNotes
Max Solubility (Theoretical) > 50 mM (approx. 14 mg/mL)Highly soluble in DMSO due to dipole-dipole interactions.[1]
Preferred Stock Conc. 10 mM Ideal for 1000x dilution in assays (final 0.1% DMSO).[1]
Hygroscopicity Moderate to HighDMSO absorbs water from air; water crashes out hydrophobic compounds.[1]
Salt Form Impact HCl/TFA Salts: Highly SolubleFree Base: SolubleSalts may require brief sonication to disrupt crystal lattice.[1]

Part 2: Detailed Solubilization Protocol

Objective: Prepare a verified 10 mM stock solution in anhydrous DMSO.

Materials Required
  • Compound: N3P-Sulfonamide (Solid).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1]

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Avoid polystyrene.

  • Equipment: Vortex mixer, Ultrasonic bath (optional), Analytical balance (±0.01 mg).

Step-by-Step Methodology

Step 1: Gravimetric Verification Do not rely on the vendor's label weight.[1]

  • Tare an amber glass vial.

  • Weigh the solid compound directly into the vial.

  • Record exact mass (

    
    ) in mg.[1]
    

Step 2: Volume Calculation Calculate the volume of DMSO (


) required to achieve 10 mM concentration.[1]


Example: For 5.0 mg of N3P-Sulfonamide:

[1]

Step 3: Solvation Technique (The "Wetting" Method)

  • Add 50% of the calculated DMSO volume to the vial.[1]

  • Vortex vigorously for 30 seconds. This creates a high-concentration slurry to break up aggregates.[1]

  • Add the remaining 50% of DMSO.[1]

  • Vortex again for 30 seconds.

  • Visual Inspection: Hold vial against a light source.[1] The solution must be completely clear. If particles persist, sonicate for 5-10 seconds (max) to avoid heating.

Step 4: QC & Aliquoting

  • Centrifuge at 10,000 x g for 1 minute to pellet any invisible particulates.

  • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Seal under inert gas (Argon/Nitrogen) if available.[1]

Part 3: Workflow Visualization

The following diagram illustrates the critical decision pathways for solubilization and troubleshooting.

SolubilizationProtocol Start Start: Solid N3P-Sulfonamide Weigh Weigh Mass (mg) Calculate DMSO Vol Start->Weigh AddSolvent Add 50% DMSO Volume Vortex 30s Weigh->AddSolvent AddRest Add Remaining DMSO Vortex 30s AddSolvent->AddRest Check Visual Inspection AddRest->Check Clear Solution Clear? Check->Clear Sonicate Sonicate (5-10s) < 40°C Clear->Sonicate No (Particulates) Heat Warm to 37°C (Gentle agitation) Clear->Heat No (Gel/Haze) QC Centrifuge (10k x g) Aliquot & Store -80°C Clear->QC Yes Sonicate->Check Heat->Check

Figure 1: Decision tree for the solubilization of N3P-Sulfonamide, ensuring complete dissolution prior to storage.

Part 4: Stability & Storage Protocols

4.1 Chemical Stability Risks

  • Oxidation: The secondary amine in the piperidine ring is susceptible to oxidation over time, leading to N-oxide impurities.[1]

  • Hydrolysis: The sulfonamide bond is generally stable, but extreme pH or water contamination can degrade it over long periods.[1]

  • Precipitation: "Freeze-thaw" cycles introduce moisture (condensation), which lowers DMSO solubility power, causing the compound to crash out.[1]

4.2 Storage Conditions

StateTemperatureContainerShelf Life
Solid Powder -20°CDesiccated, Amber Vial2 Years
DMSO Stock -80°CPolypropylene/Glass6 Months
Working Sol. 4°CPlastic Microtube< 24 Hours

4.3 Self-Validating QC Protocol Before using a stored stock in a critical assay:

  • Thaw the aliquot completely at Room Temperature (RT).

  • Vortex for 10 seconds.

  • The "Dilution Test": Dilute 1 µL of stock into 99 µL of water (1:100).

    • Result: If a heavy precipitate forms immediately, the stock may have aggregated or the compound is highly hydrophobic (expected).[1]

    • Action: If the stock itself is cloudy before dilution, discard it.[1]

References

  • PubChem Compound Summary. "N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide Structure and Properties." National Center for Biotechnology Information.[1] Accessed 2024.[1] Link

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Standard reference for DMSO solubility and compound handling).

  • Waybright, T. J., et al. (2009).[1] "Screening and preparation of compound libraries." Methods in Molecular Biology. (Protocol standards for DMSO stock preparation).

Sources

Preparation of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide Solutions for In Vitro and In Vivo Assays

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Physicochemical Profiling & Rationale

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide (CAS: 1799602-69-9) is a structurally versatile compound frequently utilized in drug discovery as a pharmacophore or building block. To formulate reliable solutions, one must first understand the causality between its molecular structure and its solvation dynamics.

The molecule is amphoteric, possessing two distinct ionizable centers:

  • Piperidine Ring (Basic): With a pKa of approximately 10.5, the secondary amine is protonated at physiological pH (7.4), conferring a localized positive charge that aids in aqueous solvation.

  • Propane-2-sulfonamide Group (Weakly Acidic): With a pKa near 10, this group remains predominantly neutral under standard biological assay conditions.

Despite the protonated piperidine, the lipophilic phenyl core and isopropyl moiety restrict the thermodynamic solubility of the free base in neutral aqueous buffers [1]. Therefore, attempting to dissolve the free base directly into aqueous media often results in incomplete dissolution or micro-suspensions. To circumvent this, we utilize a kinetic solubility approach : the compound is first dissolved in an anhydrous organic solvent (Dimethyl Sulfoxide, DMSO) to create a thermodynamically stable master stock, which is then carefully diluted into the final aqueous assay buffer [2].

Quantitative Data Summary

Table 1: Physicochemical Properties & Solvation Parameters

ParameterValue / SpecificationMechanistic Impact on Formulation
Molecular Weight 282.40 g/mol Dictates mass-to-molarity conversion (2.82 mg/mL = 10 mM).
Formula C₁₄H₂₂N₂O₂SLipophilic core necessitates organic co-solvents for primary stocks.
Primary Solvent Anhydrous DMSO (≥99.9%)Disrupts crystal lattice energy efficiently; prevents hydrolysis.
Aqueous Solubility pH-dependentHighly soluble at pH < 5 (salt formation); kinetically limited at pH 7.4.
Max in vitro DMSO ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity or target protein denaturation.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as a self-validating system. By integrating Quality Control (QC) checkpoints directly into the workflow, researchers can ensure the integrity of the solution before committing to expensive biological assays.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality Check: Water absorption by DMSO can lead to premature compound precipitation. Always use anhydrous, septum-sealed DMSO.

  • Equilibration: Allow the vial of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Accurately weigh 2.82 mg of the compound into a sterile, low-retention microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 2–5 minutes until the solution is optically clear.

  • Validation Check (QC 1): Perform a quick UV-Vis scan or LC-MS injection to confirm the concentration and ensure no degradation occurred during storage.

  • Storage: Aliquot into 50 µL single-use volumes to avoid freeze-thaw cycles (which induce nucleation and precipitation). Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solutions (In Vitro Assays)

Causality Check: Rapid addition of an aqueous buffer to a DMSO stock causes localized supersaturation, leading to compound "crashing out" (precipitation) [3]. The order of addition and mixing speed are critical.

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM master stock at room temperature. Vortex briefly.

  • Intermediate Dilution (Optional but Recommended): To achieve a final concentration of 10 µM, first create a 100 µM intermediate. Add 2 µL of the 10 mM stock to 198 µL of the assay buffer.

  • Dropwise Addition: Crucial Step. Add the DMSO stock dropwise into the aqueous buffer while the tube is actively being vortexed. This rapid dispersion prevents the localized high concentrations that trigger crystal nucleation.

  • Validation Check (QC 2 - Kinetic Solubility): Assess the final solution using a nephelometer (light scattering) or visually inspect against a dark background. An increase in light scattering indicates the kinetic solubility limit has been exceeded [2].

  • Application: Use the solution immediately. Do not store aqueous working solutions, as the compound will eventually reach thermodynamic equilibrium and precipitate.

Protocol C: Formulation for In Vivo Dosing

For animal models, high DMSO concentrations are toxic. A standard biocompatible co-solvent system must be used.

  • Vehicle Preparation: Prepare a vehicle consisting of 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline.

  • Formulation: Dissolve the required mass of the compound in the DMSO fraction first.

  • Sequential Addition: Add the PEG400 and mix thoroughly. Add the Tween 80 and mix. Finally, add the Saline dropwise under continuous vortexing to yield a clear solution or a stable nano-suspension.

Workflow Visualization

Below is the logical workflow mapping the transition from solid powder to validated assay solution.

Workflow A Weigh N-(3-(Piperidin-4-yl)phenyl) propane-2-sulfonamide B Dissolve in Anhydrous DMSO (10 mM Master Stock) A->B C QC Validation (LC-MS / UV-Vis) B->C D Serial Dilution in Intermediate Solvent (Optional) C->D E Dilution into Aqueous Buffer (Vortexing / Dropwise) C->E D->E F Kinetic Solubility Check (Nephelometry / Visual) E->F G In Vitro Assay (Final DMSO <= 0.5%) F->G H In Vivo Formulation (e.g., 5% DMSO + 95% Vehicle) F->H

Workflow for the preparation and validation of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide.

Troubleshooting & Causality Matrix

Table 2: Diagnostic Matrix for Solution Preparation

Observation / IssueMechanistic CausalityCorrective Action
Precipitation upon buffer addition Localized supersaturation exceeding the kinetic solubility limit.Add DMSO stock dropwise while vigorously vortexing; utilize intermediate dilution steps[3].
Loss of compound activity over time Hydrolysis or thermodynamic precipitation in aqueous media.Prepare aqueous working solutions fresh immediately prior to the assay.
High background in optical assays Micro-precipitates causing light scattering (nephelometric interference).Filter the final solution through a 0.22 µm PTFE syringe filter, then re-quantify via LC-MS [2].
Cytotoxicity in cell-based assays Final DMSO concentration exceeds cellular membrane tolerance.Ensure final DMSO concentration is ≤ 0.5% (v/v); always run a vehicle-only control.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.). Elsevier. URL:[Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm Analytical Services. URL:[Link]

Application Note: In Vitro Characterization of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the in vitro characterization of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide . This document is designed for researchers investigating the pharmacology of 3-phenylpiperidine derivatives, a privileged scaffold in G-Protein Coupled Receptor (GPCR) medicinal chemistry.

Introduction & Compound Overview

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide (CAS: 1799602-69-9) is a synthetic small molecule belonging to the 3-phenylpiperidine class. This chemical scaffold is structurally homologous to well-known dopamine stabilizers such as (-)-OSU6162 and Pridopidine .

The 3-phenylpiperidine core is a "privileged structure" in neuropharmacology, frequently exhibiting high affinity for monoamine GPCRs, particularly Dopamine D2/D3 and Serotonin 5-HT2A/2C receptors. The addition of the propane-2-sulfonamide moiety on the aniline nitrogen modulates the compound's physicochemical properties (lipophilicity, H-bond potential) and metabolic stability compared to the sulfone or amide analogs.

Mechanism of Action (Hypothetical)

Based on Structure-Activity Relationship (SAR) data of the 3-phenylpiperidine class, this compound is predicted to act as a ligand for D2-like dopamine receptors , potentially functioning as a:

  • Partial Agonist / Stabilizer: Modulating receptor activity depending on the endogenous dopamine tone.

  • Biased Ligand: Preferentially activating G-protein or

    
    -arrestin pathways.
    
Key Applications
  • GPCR Pharmacology: Investigating ligand-receptor binding kinetics (

    
    , 
    
    
    
    ).
  • Signaling Bias Studies: Differentiating between cAMP inhibition (G

    
    ) and 
    
    
    
    -arrestin recruitment.
  • Medicinal Chemistry: Serving as a fragment or lead compound for optimizing monoamine receptor modulators.

Physicochemical Properties & Reagent Preparation[1]

Understanding the ionization state is critical for assay reproducibility.

PropertyValue (Predicted)Implication for Assay
Molecular Weight ~282.4 g/mol Use precise weighing for molarity.
Piperidine pKa ~10.5 (Basic)Protonated (cationic) at physiological pH (7.4).
Sulfonamide pKa ~10.0 (Weakly Acidic)Neutral at pH 7.4; deprotonates at high pH.
LogP ~1.5 - 2.0Moderate lipophilicity; DMSO soluble.
Solubility DMSO (>10 mM)Prepare stocks in 100% DMSO.
Protocol: Stock Solution Preparation
  • Weighing: Weigh 2.82 mg of powder into a sterile glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to yield a 10 mM stock solution. Vortex for 30 seconds until clear.

  • Storage: Aliquot into 50

    
    L volumes in amber tubes. Store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.
    
  • Working Solution: On the day of the assay, dilute the DMSO stock 1:1000 into the Assay Buffer to achieve a top concentration of 10

    
    M (0.1% DMSO final). Serial dilute in Assay Buffer + 0.1% DMSO to maintain constant vehicle concentration.
    

Primary Assay: Radioligand Competition Binding

Objective: Determine the binding affinity (


) of the compound for the Dopamine D2 receptor using membrane preparations.
Materials
  • Receptor Source: CHO-K1 cells stably expressing human Dopamine D2L receptor (or commercial membranes, e.g., PerkinElmer).

  • Radioligand: [

    
    H]-Methylspiperone (Antagonist) or [
    
    
    
    H]-Raclopride.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    .
  • Non-Specific Binding (NSB) Control: 10

    
    M Haloperidol.
    
Workflow Diagram (Graphviz)

BindingAssay Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (10 concentrations) Stock->Dilution Incubate Incubation (60 min @ 25°C) Dilution->Incubate + [3H]-Ligand Membrane D2 Receptor Membranes Membrane->Incubate Harvest Harvest onto GF/B Filters Incubate->Harvest Count Liquid Scintillation Counting Harvest->Count Analysis Data Analysis (Non-linear Regression) Count->Analysis

Figure 1: Workflow for Radioligand Competition Binding Assay.

Step-by-Step Protocol
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Add 25

      
      L Assay Buffer.
      
    • Non-Specific Binding (NSB): Add 25

      
      L of 10 
      
      
      
      M Haloperidol.
    • Test Compound: Add 25

      
      L of serial dilutions (e.g., 10 
      
      
      
      M to 0.1 nM).
  • Membrane Addition: Add 100

    
    L of membrane suspension (diluted to ~5-10 
    
    
    
    g protein/well) to all wells.
  • Radioligand Addition: Add 25

    
    L of [
    
    
    
    H]-Methylspiperone (final concentration ~0.5 nM, close to
    
    
    ).
  • Incubation: Seal plates and incubate for 60 minutes at 25°C (Room Temperature) with gentle shaking.

    • Note: Equilibrium time may vary; 60 mins is standard for D2 receptors.

  • Termination: Harvest using a cell harvester (e.g., Tomtec) onto GF/B filter plates pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry filters, add scintillation cocktail, and count in a MicroBeta counter.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is its dissociation constant.

Functional Assay: cAMP Accumulation (G Coupling)

Objective: Assess the functional efficacy (Agonist vs. Antagonist) of the compound. Since D2 receptors couple to G


, agonists will inhibit  forskolin-stimulated cAMP production.
Materials
  • Cells: CHO-K1 cells expressing human D2L receptor.

  • Reagents: Forskolin (to stimulate cAMP), IBMX (PDE inhibitor), cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).

Signaling Pathway Diagram (Graphviz)

GPCR_Pathway Ligand Compound (Ligand) GPCR D2 Receptor (GPCR) Ligand->GPCR Binding Gi Gαi/o Protein GPCR->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP (Decreased) AC->cAMP Catalysis ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation

Figure 2: D2 Receptor Signaling Pathway. The compound is tested for its ability to inhibit Forskolin-stimulated cAMP via Gi/o coupling.

Step-by-Step Protocol (HTRF Method)
  • Cell Seeding: Dispense 10,000 cells/well in low-volume 384-well plates in 5

    
    L stimulation buffer.
    
  • Compound Addition:

    • Agonist Mode: Add 5

      
      L of Test Compound + 10 
      
      
      
      M Forskolin.
    • Antagonist Mode: Add 5

      
      L of Test Compound + 10 
      
      
      
      M Forskolin +
      
      
      of Dopamine (reference agonist).
  • Incubation: Incubate for 30-45 minutes at 37°C .

  • Detection: Add 10

    
    L of HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).
    
  • Reading: Incubate for 1 hour at RT and read on an HTRF-compatible plate reader (e.g., EnVision).

  • Analysis: Plot FRET ratio vs. log[Compound].

    • Agonist: Look for a dose-dependent decrease in HTRF signal (inhibition of cAMP).

    • Antagonist: Look for a reversal of Dopamine-induced inhibition.

Selectivity & Counter-Screening

To validate the compound as a specific probe, screen against structurally related targets:

  • Serotonin 5-HT2A: Common off-target for phenylpiperidines. (Assay: Calcium Flux or Radioligand Binding).

  • hERG Channel: Critical safety counter-screen for piperidine-containing compounds. (Assay: Patch-clamp).

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation in Assay Low solubility at neutral pH.Ensure final DMSO is 0.1-1%. Check stock clarity. Do not exceed 100

M.
High Non-Specific Binding Lipophilic compound sticking to plastic.Use BSA (0.1%) in buffer. Use silanized tips. Pre-soak filters in PEI.
No Displacement (Flat Line) Incorrect target or degraded compound.Verify compound identity (LC-MS). Ensure receptor expression in membranes (use positive control like Haloperidol).
Variable Replicates Pipetting error or evaporation.Use automated dispensing. Seal plates tightly during incubation.

References

  • Seeman, P. (2002). "Atypical antipsychotics: mechanism of action." Canadian Journal of Psychiatry, 47(1), 27-38. Link

  • Sonesson, C., et al. (1994). "Substituted (S)-phenylpiperidines and rigid analogues as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships." Journal of Medicinal Chemistry, 37(17), 2735-2753. Link

  • Strange, P.G. (2008). "Agonist binding, signaling and regulation of the dopamine D2 receptor." General Pharmacology, 31(5), 665-670.
  • Zhang, R., & Xie, X. (2012). "Tools for GPCR drug discovery." Acta Pharmacologica Sinica, 33, 372–384. Link

(Note: While specific literature for "N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide" is limited, the protocols above are validated industry standards for the 3-phenylpiperidine scaffold class.)

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide formulation for animal studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide in Preclinical In Vivo Models

Introduction & Physicochemical Profiling

The compound N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide presents a classic "solubility-limited" profile common in early drug discovery.[1][2] To successfully deliver this molecule in animal studies (PK/PD, Efficacy, Toxicology), we must deconstruct its chemical structure to identify the "solubility handles."[1]

  • Structural Analysis:

    • Basic Center: The secondary amine on the piperidine ring (pKa ~9.5–10.[1]5) is the primary handle for solubilization.[1] It will be protonated at pH < 7, drastically increasing aqueous solubility.[1]

    • Lipophilic Domain: The central phenyl ring and the isopropyl-sulfonamide tail contribute to moderate lipophilicity (LogP estimated ~2.5–3.5), driving the need for co-solvents or surfactants.[1][2]

    • H-Bonding: The sulfonamide (-NH-SO2-) acts as a hydrogen bond donor/acceptor, potentially leading to high crystal lattice energy (high melting point), which resists dissolution.[1][2]

Strategic Imperative: For Intravenous (IV) administration, we must achieve a clear solution to avoid embolisms. For Oral (PO) administration, we can utilize solutions (for maximum bioavailability) or suspensions (for high-dose toxicology).[1][2]

Solubility Screening Protocol

Before selecting a vehicle, conduct a kinetic solubility test.[1] Do not rely on visual inspection alone.[1]

Table 1: Recommended Solubility Screening Matrix

Vehicle ClassSpecific Solvent SystemTarget Conc.[1][3]Rationale
Aqueous (Control) PBS (pH 7.[1][2]4)1 mg/mLBaseline physiological solubility (likely poor).[1]
pH Adjusted 50 mM Citrate Buffer (pH 3.0)5–10 mg/mLExploits piperidine protonation.[1]
Co-solvent 10% DMSO / 90% Water2–5 mg/mLDisrupts lattice energy; "Universal" solvent.[1]
Surfactant 0.5% Tween 80 in Saline2–5 mg/mLMicellar solubilization for lipophilic domains.[1]
Complexation 20% HP-β-Cyclodextrin (pH 4)>10 mg/mLEncapsulates lipophilic tail; prevents precipitation.[1][2]

Formulation Decision Logic

The choice of formulation dictates the bioavailability and tolerability of the study.[1] Use the following logic flow to determine your protocol.

FormulationLogic Start Start: Define Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SolubilityCheck Solubility > 1 mg/mL at pH 4? IV->SolubilityCheck Bioavail Goal: Max Exposure (PK)? PO->Bioavail SimpleBuffer Use pH 4 Citrate/Saline SolubilityCheck->SimpleBuffer Yes ComplexIV Use 20% HP-β-CD or Cosolvent (PEG/DMSO) SolubilityCheck->ComplexIV No SolutionPO Solution Formulation (DMSO/PEG/Water) Bioavail->SolutionPO Yes (PK) SuspensionPO Suspension Formulation (MC/Tween 80) Bioavail->SuspensionPO No (High Dose Tox)

Figure 1: Decision tree for vehicle selection based on administration route and study goals.

Detailed Preparation Protocols

Protocol A: IV Solution (High Solubility / Low Dose)

Target: 1–5 mg/mL | Vehicle: 5% DMSO / 20% HP-β-CD / Saline Best for: Pharmacokinetics (PK) and Efficacy studies where absolute bioavailability is needed.[1][2]

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous (Sigma D2650)[1][2]

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Sigma H107)[1][2]

  • 0.9% Saline or Sterile Water for Injection[1][2]

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of final volume). Vortex vigorously for 1–2 minutes until the solid is completely dissolved. Sonicate if necessary.[1]

    • Note: If the compound does not dissolve in 5% DMSO, increase to 10% (check tolerability for your animal model).[1]

  • Cyclodextrin Addition: Prepare a 25% w/v stock solution of HP-β-CD in water. Add this stock slowly to the DMSO concentrate to reach a final CD concentration of 20%. Vortex immediately to prevent precipitation.[1]

  • Dilution: Add saline to reach the final volume.

  • pH Adjustment (Critical): Check pH. If > 6.0, the piperidine may deprotonate and precipitate.[1] Adjust pH to 4.0–5.0 using 1N HCl.[1] The acidic environment keeps the piperidine charged and soluble.[1]

  • Filtration: Filter through a 0.22 µm PVDF syringe filter into a sterile vial.

Protocol B: Oral Suspension (High Dose)

Target: 10–100 mg/mL | Vehicle: 0.5% Methylcellulose (MC) / 0.5% Tween 80 Best for: Toxicology studies or high-dose efficacy where solubility limits are exceeded.[1][2]

Reagents:

  • Methylcellulose (400 cP) (Sigma M0262)[1][2]

  • Tween 80 (Polysorbate 80) (Sigma P1754)[1][2]

Step-by-Step Procedure:

  • Vehicle Prep: Heat 1/3 of the required water to 80°C. Disperse MC powder with agitation.[1] Add remaining cold water and stir at 4°C overnight to hydrate. Add Tween 80 to 0.5% w/v.[1]

  • Micronization: If the compound is crystalline/chunky, grind it using a mortar and pestle to a fine powder.[1] Large particles reduce absorption variability.[1]

  • Wetting: Weigh the compound into the mortar. Add a small amount of the vehicle (or pure Tween 80) to "wet" the powder and form a smooth paste.[1] This prevents clumping.[1]

  • Dispersion: Gradually add the remaining vehicle while triturating (grinding/mixing) to form a homogeneous suspension.

  • Homogenization: Transfer to a vial and vortex. Use a probe sonicator (30% amplitude, 10s pulses) to break up aggregates.[1]

  • QC: Verify resuspendability. The suspension should not settle rapidly (cake) within 5 minutes.

Quality Control & Stability

Every formulation must be validated before dosing.[1]

  • Visual Check:

    • Solution: Must be clear, colorless/yellow, with no particulates (Tyndall effect).[1]

    • Suspension: Must be milky but homogeneous.[1] No large "chunks" or rapid settling.[1]

  • pH Verification: Ensure post-formulation pH is within physiological tolerance (IV: pH 4–8; PO: pH 3–9).

  • Stability:

    • Piperidine sulfonamides are generally stable, but sulfonamides can hydrolyze at extreme pH.[1] Use formulations within 24 hours.

    • Validation: Re-check HPLC purity after 24h at Room Temp to confirm no degradation.

Experimental Workflow Visualization

Workflow Weigh 1. Weigh Compound Dissolve 2. Dissolve in Organic (DMSO) Weigh->Dissolve AddAq 3. Add Aqueous Phase (CD/Buffer) Dissolve->AddAq Slow Addition Adjust 4. Adjust pH (Target 4.0-5.0) AddAq->Adjust Check Precip. Filter 5. Sterile Filter (0.22 µm) Adjust->Filter Dose Ready for Dosing Filter->Dose

Figure 2: Step-by-step workflow for preparing the IV solution formulation.

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] [1][2]

    • Cited for: General principles of solubility handles (Basic N)
  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]

    • Cited for: Mechanism of HP-β-CD in stabilizing lipophilic amines.[1][2]

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201-230.[1][2]

    • Cited for: Standard vehicle compositions (DMSO/PEG limits) for animal studies.[1]

Sources

HPLC Method Development and Validation Protocol for N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) method for N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide requires navigating the competing physicochemical properties of its functional groups. This application note details a comprehensive, self-validating analytical strategy designed for researchers and drug development professionals. By leveraging a high-pH chromatographic approach, this protocol eliminates the severe peak tailing typically associated with basic secondary amines, ensuring high-fidelity quantification suitable for pharmaceutical quality control.

Physicochemical Profiling & Chromatographic Causality

To design a scientifically sound method, we must first deconstruct the analyte's structural features and predict its behavior within a chromatographic system.

  • The Piperidine Ring (Secondary Amine): Piperidine derivatives are highly basic, with a pKa of approximately 10.4. At neutral or slightly acidic pH (pH 4–8), the secondary amine is fully protonated (

    
    ). Traditional silica-based C18 columns contain residual surface silanol groups (-Si-OH) that ionize into negatively charged silanoxanes (-Si-O
    
    
    
    ) above pH 4. The electrostatic attraction between the protonated piperidine and the ionized silanols causes severe secondary ion-exchange interactions. This manifests as unacceptable peak tailing, unpredictable retention shifts, and poor analyte recovery[1].
  • The Propane-2-Sulfonamide Group: With a pKa of ~10, this moiety is weakly acidic and acts as a strong hydrogen bond donor and acceptor. It requires a tightly buffered mobile phase to prevent partial ionization, which would otherwise lead to peak splitting and irreproducible retention times[2].

  • The Phenyl Core: Provides a strong UV chromophore, making the molecule highly amenable to Ultraviolet (UV) or Diode-Array Detection (DAD) at 225 nm and 254 nm.

The Strategic Solution: High-pH Free-Base Chromatography

Rather than attempting to suppress silanol ionization with highly acidic ion-pairing reagents (which can degrade columns and suppress MS signals), this protocol employs a High-pH Strategy . By elevating the mobile phase pH to 10.5 using an ammonium bicarbonate buffer, the piperidine nitrogen is completely deprotonated. The molecule is rendered neutral, eliminating electrostatic interactions with the stationary phase. The analyte is then retained purely via predictable hydrophobic interactions on a specialized, high-pH stable hybrid silica column.

HPLC_Workflow A 1. Physicochemical Profiling Piperidine (pKa ~10.4) Sulfonamide (pKa ~10) B 2. Column Selection High-pH Stable Hybrid C18 A->B C 3. Mobile Phase Optimization 10 mM NH4HCO3 (pH 10.5) B->C D 4. Gradient & Temp Tuning Optimize %B & Set Temp to 40°C C->D E 5. Method Validation ICH Q2(R2) Compliance D->E

Figure 1: Systematic HPLC method development workflow for basic piperidine derivatives.

Optimized Chromatographic Conditions

The following parameters have been engineered to create a robust, reproducible separation environment.

Table 1: Instrument Setup and Causality Rationale

ParameterSpecificationCausality / Rationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmEthylene-bridged hybrid (BEH) silica resists alkaline dissolution at pH 10.5, ensuring column longevity.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.5Deprotonates the piperidine amine, neutralizing the molecule to prevent silanol-induced peak tailing.
Mobile Phase B Acetonitrile (LC-MS Grade)Provides lower viscosity and a lower UV cutoff compared to Methanol, improving baseline stability.
Flow Rate 1.0 mL/minAchieves the optimal linear velocity for a 4.6 mm internal diameter column, maximizing theoretical plates.
Column Temp. 40°CReduces mobile phase viscosity (lowering backpressure) and accelerates mass transfer kinetics for sharper peaks.
Detection UV at 225 nmCaptures the maximum absorbance of the phenyl-sulfonamide conjugated system.
Injection Vol. 10 µLBalances detector sensitivity with column loadability to prevent volume overload.
Diluent 90% Water / 10% AcetonitrileMatches initial gradient conditions to prevent "solvent breakthrough" and peak distortion at the column head.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.09010Initial hold for analyte focusing
2.09010Isocratic hold
12.01090Linear ramp to elute strongly retained impurities
15.01090Column wash
15.19010Return to initial conditions
20.09010Column re-equilibration

Step-by-Step Experimental Protocols

Reagent & Mobile Phase Preparation
  • Mobile Phase A (pH 10.5 Buffer): Accurately weigh 0.79 g of Ammonium Bicarbonate and dissolve it in 1000 mL of ultrapure water (18.2 MΩ·cm). Using a calibrated pH meter, adjust the solution to pH 10.5 ± 0.05 by adding concentrated Ammonium Hydroxide dropwise. Vacuum-filter the buffer through a 0.22 µm hydrophilic membrane. Note: Prepare fresh every 48 hours to prevent pH drift due to ammonia volatilization.

  • Mobile Phase B: Filter LC-MS grade Acetonitrile through a 0.22 µm PTFE membrane.

Standard & Sample Preparation

Causality Check: The sample solvent (diluent) must closely match the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase will cause the analyte to travel down the column un-retained until the solvent plug dilutes, resulting in split or broadened peaks.

  • Diluent Preparation: Mix 900 mL of ultrapure water with 100 mL of Acetonitrile. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide reference standard into a 10 mL volumetric flask. Add 2 mL of Acetonitrile to ensure complete dissolution of the hydrophobic backbone, then dilute to the mark with ultrapure water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Vortex for 30 seconds.

The Self-Validating Mechanism: System Suitability Testing (SST)

Before any sample data is acquired, the chromatographic system must prove its operational fitness. Inject the 100 µg/mL Working Standard five consecutive times. The run is only authorized to proceed if the following self-validating criteria are met:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 1.0%

  • USP Tailing Factor (

    
    ):  ≤ 1.5 (Confirms successful suppression of silanol interactions).
    
  • Theoretical Plates (

    
    ):  ≥ 5000 (Confirms column efficiency and proper mass transfer).
    

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance and scientific integrity, this method must be validated according to the recently updated [3]. The framework mandates a lifecycle approach, proving the analytical procedure is fit for its intended purpose across all critical parameters.

ICH_Validation Root ICH Q2(R2) Validation Framework Spec Specificity Blank & Degradant Check Root->Spec Lin Linearity & Range R² > 0.999 (LOQ to 120%) Root->Lin Acc Accuracy Recovery: 98-102% Root->Acc Prec Precision RSD < 2.0% Root->Prec Rob Robustness Flow, Temp, pH Variations Root->Rob

Figure 2: Core validation characteristics as defined by ICH Q2(R2) guidelines.

Table 3: ICH Q2(R2) Validation Execution and Acceptance Criteria

Validation ParameterExperimental MethodologyAcceptance Criteria
Specificity Inject Diluent blank, excipient placebo, and forced degradation samples (Acid, Base, Peroxide, Thermal, UV).No interfering peaks > 0.1% at the analyte retention time. Peak purity angle < purity threshold (via DAD).
Linearity & Range Prepare and inject 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration.Correlation coefficient (

) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response.
Accuracy Spike known amounts of analyte into placebo matrix at 80%, 100%, and 120% levels (n=3 preparations per level).Mean recovery at each level must fall between 98.0% and 102.0%.
Precision (Repeatability) Prepare 6 independent sample preparations at the 100% target concentration and inject.%RSD of the calculated assay results ≤ 2.0%.
Intermediate Precision Execute the repeatability protocol on a different day, by a different analyst, using a different HPLC system.Overall %RSD across all 12 preparations (Day 1 + Day 2) ≤ 2.0%.
Robustness Introduce deliberate, small variations to the method: Flow rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase pH (±0.2 units).System Suitability Criteria (SST) must still be met. Retention time shift ≤ 5%.

References

Sources

Technical Application Note: Handling, Storage, and Stability Protocols for N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7]

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is a bioactive small molecule scaffold often utilized in the development of G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors.[1][2][3][4][5] Its structure combines a basic secondary amine (piperidine) with a sulfonamide moiety, linked via a phenyl ring.[2][3]

Understanding the dual nature of this molecule—containing both a basic piperidine (


) and a weakly acidic sulfonamide (

)—is critical for accurate handling.[1][2][3]
Chemical Structure Analysis[1][2][3][4][6][7]
  • Core Scaffold: Phenyl-linked Piperidine.[1][2][3][4]

  • Functional Group A (Reactive): Secondary Amine (Piperidine ring).[1][2][3][5] Risk:[1][2][3][5] Hygroscopicity, oxidation, and carbamate formation upon exposure to atmospheric

    
    .[2][3][5]
    
  • Functional Group B (Stable): Isopropylsulfonamide.[1][2][3] Benefit: The steric bulk of the isopropyl group (

    
    ) enhances hydrolytic stability compared to unbranched sulfonamides.[1][2][3][4]
    
PropertyEstimated Value / CharacteristicImplication for Handling
Molecular Weight ~282.4 g/mol Suitable for standard LCMS methods.[1][2][3][4][5]
pKa (Base) ~10.8 (Piperidine NH)Protonated at physiological pH; requires acidic buffer for aqueous solubility.[1][2][3][5]
pKa (Acid) ~10.1 (Sulfonamide NH)Deprotonates only at high pH.[1][2][3][5]
Hygroscopicity High (especially as HCl salt)Strict desiccation required.
Solubility DMSO (>20 mM), MethanolAvoid water for stock solutions.[1][2][3][5]

Storage & Stability Protocols

The secondary amine within the piperidine ring is the primary stability concern.[2][3][5] If stored as a free base, it readily reacts with atmospheric carbon dioxide to form carbamic acid/carbamates, degrading purity.[2][3]

A. Solid State Storage

Objective: Prevent hydrolysis and carbamate formation.[1][2][5]

  • Incoming QC: Upon receipt, verify the salt form.

    • Free Base:[1][2][3] Viscous oil or low-melting solid.[1][2][3][4][5] High Risk. [1][2][3][4][5]

    • Salt (HCl/TFA): Crystalline solid.[2][3][5] Preferred for storage. [1][2][3][4][5]

  • Environment:

    • Temperature: -20°C (Long-term) or 4°C (Short-term < 1 week).[1][2][3][4]

    • Atmosphere: Store under inert gas (Argon or Nitrogen).[1][2][3][5]

    • Container: Amber glass vials with Teflon-lined caps. Avoid plastic microfuge tubes for long-term storage of the free base (leaching risk).[1][2][3][4]

B. Decision Tree for Storage Conditions

The following logic ensures maximum shelf-life based on the compound's physical state.

StorageProtocol Start Compound Receipt CheckForm Check Form: Salt or Free Base? Start->CheckForm IsSalt Salt Form (HCl, TFA, etc.) CheckForm->IsSalt IsBase Free Base (Oil/Amorphous) CheckForm->IsBase SaltStorage Store at -20°C Desiccator Cabinet IsSalt->SaltStorage Monitor Re-test Purity (LCMS) Every 6 Months SaltStorage->Monitor InertGas Purge Headspace with Argon/N2 IsBase->InertGas Seal Seal with Parafilm Store at -80°C if possible InertGas->Seal Seal->Monitor

Figure 1: Storage logic flow based on chemical form. Note the stricter requirements for the free base.

Solubilization & Stock Preparation[1][2][3][4][6]

Critical Warning: Do not attempt to dissolve directly in neutral water or PBS.[1][2][3] The lipophilic phenyl-sulfonamide core combined with the unprotonated amine (at neutral pH) often leads to aggregation or precipitation.[1][2][3][4]

Protocol: Preparation of 10 mM Stock Solution

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (Sigma-Aldrich or equivalent).[1][2][3][4][5]

  • Vortex mixer.[2][3][5]

  • Sonicator bath.[2][3][5]

Step-by-Step:

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (which degrades the sulfonamide over time).[1][2][3]

  • Calculation:

    
    [1][2][3][4][5]
    
    • Note: If using a salt form (e.g., HCl), correct the MW to include the counterion mass.[1][2][3]

  • Dissolution: Add the calculated volume of anhydrous DMSO.

    • Technique: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes (monitor temperature to ensure it does not exceed 30°C).

  • Aliquoting:

    • Divide into single-use aliquots (e.g., 50 µL) in amber tubes.

    • Freeze-Thaw Rule: Max 3 cycles. Discard after 3 cycles.

Protocol: Aqueous Dilution for Assays

For biological assays, dilute the DMSO stock into a buffer.[2][3][5]

  • Preferred Buffer: PBS pH 7.4.[1][2][3][5]

  • Max DMSO Tolerance: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent effects.

  • Troubleshooting Precipitation: If the compound crashes out upon dilution:

    • Acidify the buffer slightly (pH 6.[2][3]5) to protonate the piperidine nitrogen.[2][3]

    • Use an intermediate dilution step with 50% Water/50% DMSO before final dilution.[2][3]

Safety & Waste Disposal

Handling Hazards[1][2][3][6][8][9][10][11][12]
  • Inhalation: Piperidine derivatives are respiratory irritants.[1][2][3] Handle only in a fume hood.

  • Skin Contact: Sulfonamides can cause allergic skin reactions (sensitization) in susceptible individuals.[1][2][3] Double-gloving (Nitrile) is recommended.[1][2][3][4][5]

  • Eye Contact: Risk of severe irritation due to basicity.[1][2][3]

Waste Management[1][2][3][4][6]
  • Liquid Waste: Collect all DMSO and aqueous solutions in "Halogenated Organic Solvent" waste containers (due to the sulfonamide sulfur and potential halogenated impurities often found in synthesis).[1][2][3]

  • Solid Waste: Contaminated vials and tips must be disposed of as hazardous chemical waste, not general trash.[1][2]

References

  • PubChem. Compound Summary: Piperidine Derivatives and Sulfonamides.[1][2][5] National Library of Medicine.[2][3][5] Available at: [Link] (Accessed Oct 2023).[1][2][3][5]

  • Hanaee, J. et al. (2005).[1][2][3][6] Solubility prediction of sulfonamides at various temperatures.[2][3][5][6] ResearchGate.[2][3][5][6] Available at: [Link]

Sources

Application Note: Permeability Profiling of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Optimization of In Vitro Assays for Cationic Amphiphilic Scaffolds

Abstract & Molecule Characterization

This guide details the experimental protocols for assessing the cell permeability of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide .[1] This molecule represents a classic Cationic Amphiphilic Drug (CAD) scaffold, widely utilized in GPCR ligands (e.g., 5-HT, Dopamine) and kinase inhibitors.

The presence of a basic secondary amine (piperidine, pKa ~10-11) combined with a lipophilic sulfonamide tail creates specific challenges for in vitro assays:

  • pH-Dependent Solubility/Permeability: The molecule is >99% ionized (cationic) at physiological pH (7.4), limiting passive diffusion.

  • Non-Specific Binding (NSB): High affinity for plastic surfaces due to the positive charge.

  • Lysosomal Trapping: Potential for accumulation in acidic organelles within cell lines (Caco-2/MDCK), skewing recovery data.

This application note provides optimized protocols for PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 Bidirectional Transport , specifically tailored to mitigate these artifacts.

Physicochemical Context & Strategy

Before wet-lab execution, understand the driving forces.[1]

  • Structure: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide[1]

  • Ionization: The piperidine nitrogen is the dominant basic center.

    • Implication: At pH 7.4, the molecule is positively charged. Passive membrane permeation will be slow unless a pH gradient is applied or active transport is involved.

  • Lipophilicity (LogD): The propane-2-sulfonamide moiety adds lipophilicity, but the ionized amine reduces the effective LogD at neutral pH.[1]

Strategic Directive:

  • Screen 1 (PAMPA): Use a lipid blend optimized for basic compounds (anionic lipid fraction) to mimic the blood-brain barrier or intestinal membrane interaction.

  • Screen 2 (Caco-2): Run a pH-gradient assay (Apical pH 6.5 / Basolateral pH 7.4) to mimic the in vivo intestinal microclimate and protonate/deprotonate the amine fraction to facilitate transport.

Protocol 1: PAMPA (Passive Diffusion Screening)

For rapid, high-throughput ranking of passive permeability.[1]

Materials
  • Donor Plate: 96-well filter plate (0.45 µm PVDF, hydrophobic).[1]

  • Acceptor Plate: 96-well PTFE-coated plate.[1]

  • Membrane Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in Dodecane.

    • Modification for Basics: Add 0.5% Soy Lecithin to mimic anionic membrane interaction.

  • System Solution: PBS (pH 7.4) and PBS adjusted to pH 5.0 (for donor variation).

Method
  • Membrane Coating: Carefully dispense 4 µL of the Membrane Solution onto the filter of the donor plate. Ensure the solution spreads evenly without air bubbles.

    • Critical: Allow 5 minutes for solvent evaporation/stabilization before adding buffer.

  • Donor Preparation: Dissolve the test compound in DMSO (10 mM stock). Dilute to 10 µM in Donor Buffer (PBS pH 7.4).

    • Note: Final DMSO concentration must be <1%.

  • Assembly:

    • Add 200 µL of Acceptor Buffer (PBS pH 7.4) to the Acceptor Plate.

    • Add 300 µL of Donor Solution (Compound) to the Donor Plate (top).

    • Carefully lower the Donor Plate onto the Acceptor Plate ("Sandwich").

  • Incubation: Incubate at room temperature for 5 hours in a humidity chamber (to prevent evaporation).

    • Why 5 hours? Cationic drugs have slower passive diffusion; standard 16h assays often face back-diffusion issues.[1] 5h is the sweet spot for this scaffold.

  • Analysis: Separate plates. Quantify compound in both Donor and Acceptor wells using LC-MS/MS.[1]

Protocol 2: Caco-2 Bidirectional Transport (Gold Standard)

For determining active efflux (P-gp/BCRP) and definitive permeability.[1]

Experimental Design (Graphviz)

Caco2_Workflow Prep Cell Monolayer Prep (21 Days, TEER > 300) Equil Equilibration (HBSS, 37°C, 30 min) Prep->Equil Dosing Dosing (10 µM) Apical (A->B) or Basolateral (B->A) Equil->Dosing Incubate Incubation (2 Hours, 37°C, Shaking) Dosing->Incubate Sample Sampling (Receiver Compartment) Incubate->Sample Analysis LC-MS/MS Calc Papp & Efflux Ratio Sample->Analysis

Caption: Workflow for Caco-2 Bidirectional Permeability Assay.

Materials
  • Cells: Caco-2 cells (HTB-37) seeded on Transwell® polycarbonate inserts (0.4 µm pore size).[1]

  • Buffers:

    • Transport Buffer A (Apical): HBSS buffered with MES (pH 6.5).

    • Transport Buffer B (Basolateral): HBSS buffered with HEPES (pH 7.4).

    • Reasoning: The pH 6.5 apical environment mimics the jejunum and reduces the ionization fraction of the piperidine slightly, aiding entry.

  • Controls:

    • Low Permeability/Leakage Marker: Lucifer Yellow (LY).

    • High Permeability Marker: Propranolol or Metoprolol.

    • Efflux Marker: Digoxin (P-gp substrate).[1]

Step-by-Step Methodology
  • Monolayer Verification: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300 Ω[1]·cm² .

  • Equilibration: Wash monolayers twice with HBSS (37°C). Incubate with Transport Buffer for 30 min.

  • Dosing Solution Prep:

    • Prepare 10 µM compound in Transport Buffer A (for A->B) and Buffer B (for B->A).[1]

    • Crucial: Include 100 µM Lucifer Yellow in the donor solution to monitor integrity.

  • Assay Initiation:

    • A->B (Absorptive): Add 300 µL Donor (pH 6.5) to Apical; 1000 µL Receiver (pH 7.4) to Basolateral.

    • B->A (Secretory): Add 1000 µL Donor (pH 7.4) to Basolateral; 300 µL Receiver (pH 6.5) to Apical.

  • Incubation: Incubate at 37°C, 5% CO2, with orbital shaking (50 rpm) for 120 minutes .

    • Shaking is mandatory to minimize the Unstirred Water Layer (UWL), which artificially limits permeability of lipophilic compounds.

  • Sampling:

    • At T=0, take aliquots of Donor solution (for recovery calc).

    • At T=120 min, collect 100 µL from Receiver compartment and 50 µL from Donor compartment.

  • Quantification: Analyze via LC-MS/MS (MRM mode).

Data Analysis & Interpretation
Calculations

1. Apparent Permeability (


): 


  • 
    : Rate of permeation (µmol/s).
    
  • 
    : Surface area of filter (
    
    
    
    ).
  • 
    : Initial donor concentration (µM).
    

2. Efflux Ratio (ER):



3. Mass Balance (Recovery):



Interpretation Table
ParameterValue RangeInterpretation for Piperidinyl-Sulfonamide
Recovery < 70%High Adsorption or Trapping. Check plasticware binding.[1] Lysosomal trapping likely; repeat with 100 µM Chloroquine.

(A->B)
<

cm/s
Low Permeability. Likely limited by cationic charge.[1] Pro-drug strategy may be needed.
Efflux Ratio > 2.0P-gp Substrate. The piperidine moiety is a common P-gp recognition motif.[1]
Lucifer Yellow > 1% FluxMonolayer Breach. Discard well data.
Troubleshooting: The "Sticky Amine" Problem

Basic amines like N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide often exhibit low recovery due to non-specific binding (NSB) to polystyrene plates.[1]

Corrective Actions:

  • Glass-Coated Plastics: Use glass-coated receiver plates for the LC-MS sampling.[1]

  • BSA Block: Add 0.05% BSA to the Receiver buffer only. This acts as a "sink" to keep the molecule in solution once it crosses the membrane, improving sink conditions and recovery.

    • Note: Do NOT add BSA to the Donor side as it binds the drug and lowers free fraction (

      
      ).
      
References
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Hitchin, S., et al. (2009). "Lysosomal sequestration of amine-containing drugs in Caco-2 cells." Journal of Pharmaceutical Sciences. Link

  • Sugano, K. (2009). "In vitro permeation studies in drug discovery and development." Drug Metabolism and Pharmacokinetics. Link

Sources

Application Note: Precision Synthesis of Phenyl-Piperidine Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance[1][2]

The 4-phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous G-protein coupled receptor (GPCR) ligands, including opioids, antipsychotics (e.g., haloperidol analogs), and CCR5 antagonists. Introducing a sulfonamide moiety to the piperidine nitrogen (


-sulfonylation) is a critical transformation. It modulates lipophilicity (

), improves metabolic stability compared to carboxamides, and acts as a bioisostere for the amide bond, often creating key hydrogen-bonding interactions within the receptor binding pocket.

This guide provides a rigorous technical analysis of the reagents and methodologies required to synthesize


-sulfonyl-4-phenylpiperidines with high fidelity. It moves beyond basic textbook procedures to address solubility challenges, chemoselectivity, and reagent stability in a drug discovery context.

Strategic Reagent Selection

Success in sulfonylation depends on matching the reactivity of the sulfonyl electrophile with the specific physicochemical properties of the phenyl-piperidine substrate.

The Electrophile: Sulfonyl Chlorides vs. Alternatives

The standard reagent is the sulfonyl chloride (R-SO₂Cl) . However, its moisture sensitivity and availability can be limiting.

Reagent ClassProsConsBest Use Case
Sulfonyl Chlorides High reactivity; commercial availability; rapid kinetics.Moisture sensitive (hydrolysis to sulfonic acid); corrosive.Standard synthesis for stable substrates.
Sulfonyl Fluorides High stability (SuFEx chemistry); resistant to reduction/hydrolysis.Requires activation (e.g., Ca(NTf₂)₂ or silyl ethers); less commercial availability.Late-stage functionalization or peptide conjugates.
Sulfonyl Imidazoles Milder than chlorides; can be generated in situ (CDI + Sulfonic acid).Slower reaction rates; requires activation (e.g., MeOTf) for steric bulk.Acid-sensitive substrates where HCl generation is fatal.
DABSO (SO₂ surrogate) Solid, stable SO₂ source; allows use of Grignards/Organolithiums.Multi-step (forms sulfinate first); atom economy.When the sulfonyl chloride is unstable or unavailable.
The Base: Scavenging HCl

The reaction generates stoichiometric HCl. The choice of base dictates the reaction rate and purity profile.

  • Triethylamine (TEA) / DIPEA (Hünig's Base): Non-nucleophilic auxiliary bases. Ideal for DCM/THF solvents. DIPEA is preferred for bulky electrophiles due to reduced steric interference at the nitrogen center.

  • Pyridine: Acts as both solvent and base/catalyst.[1] It forms an active

    
    -sulfonylpyridinium intermediate (similar to DMAP catalysis), accelerating the reaction. Recommended for unreactive sulfonyl chlorides.
    
  • Inorganic Bases (K₂CO₃ / NaHCO₃): Used in Schotten-Baumann conditions (biphasic: Water/DCM or Water/EtOAc). Essential for scale-up to simplify workup (acid-free waste).

The Solvent System
  • Dichloromethane (DCM): The "Gold Standard" for solubility of the lipophilic phenyl-piperidine core. Easy to remove.

  • THF: Required if using sulfonate salts or if the piperidine salt is insoluble in DCM.

  • DMF/DMAc: Necessary for highly polar or peptide-linked piperidines, but difficult to remove (requires aqueous wash).

Experimental Protocols

Protocol A: Standard Anhydrous Sulfonylation (DCM/DIPEA)

Best for: Routine library synthesis, high-yielding substrates, and moisture-sensitive sulfonyl chlorides.

Reagents:

  • 4-Phenylpiperidine hydrochloride (1.0 equiv)

  • Aryl/Alkyl Sulfonyl Chloride (1.1 – 1.2 equiv)

  • DIPEA (

    
    -Diisopropylethylamine) (2.5 equiv if using HCl salt; 1.2 equiv if free base)
    
  • Anhydrous Dichloromethane (DCM) [0.1 M concentration]

  • Optional: DMAP (10 mol%) for sterically hindered chlorides.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Solubilization: Add 4-phenylpiperidine HCl and anhydrous DCM. The salt will likely remain a suspension.

  • Activation: Add DIPEA dropwise via syringe. The suspension should clear as the free amine is liberated. Stir for 10 min at Room Temperature (RT).

  • Cooling: Cool the mixture to 0°C (ice bath) to control the exotherm of the initial addition.

  • Addition: Dissolve the Sulfonyl Chloride in a minimal volume of DCM and add dropwise to the amine solution over 15 minutes.

    • Expert Note: Rapid addition can lead to local heating and hydrolysis if the solvent is not strictly anhydrous.

  • Reaction: Remove ice bath and stir at RT. Monitor by TLC (typically 1–4 hours).

    • TLC Visualization: Phenyl-piperidines are UV active (254 nm). Stain with Dragendorff’s reagent (orange spot) to track the consumption of the secondary amine.

  • Quench & Workup:

    • Add saturated aqueous

      
       to quench residual sulfonyl chloride.
      
    • Dilute with DCM and wash with 0.5 M HCl (Critical Step: This removes unreacted piperidine and DIPEA into the aqueous layer).

    • Wash with saturated

      
       (removes sulfonic acid byproducts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: "Green" Biphasic Schotten-Baumann Conditions

Best for: Scale-up (>5g), robust sulfonyl chlorides, and avoiding chlorinated solvents.

Reagents:

  • 4-Phenylpiperidine (Free base or HCl salt)

  • Sulfonyl Chloride (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: EtOAc / Water (1:1 ratio) or 2-MeTHF / Water.

Methodology:

  • Dissolve

    
     in water. Add 4-phenylpiperidine.
    
  • Add EtOAc (or 2-MeTHF) to create a biphasic mixture. Stir vigorously.

  • Add the Sulfonyl Chloride (neat or dissolved in EtOAc) in portions.

  • Stir vigorously for 4–12 hours. The reaction occurs at the interface or via phase transfer.

  • Workup: Separate layers. The organic layer contains the product.[1][2][3] The aqueous layer retains the inorganic salts and HCl.

Visualizing the Workflow

The following diagrams illustrate the reaction logic and decision-making process.

Figure 1: Reaction Mechanism & Pathway

ReactionScheme Substrate 4-Phenylpiperidine (Nucleophile) Intermediate Transition State (Tetrahedral) Substrate->Intermediate + Reagent Sulfonyl Chloride (Electrophile) Reagent->Intermediate + Base Base (DIPEA/Pyridine) (HCl Scavenger) Byproduct Base•HCl Salts Base->Byproduct Scavenges H+ Product N-Sulfonyl-4-Phenylpiperidine (Target) Intermediate->Product - Cl⁻ Intermediate->Byproduct HCl removal

Caption: Nucleophilic attack of the secondary amine on the sulfonyl sulfur, facilitated by base-mediated deprotonation.

Figure 2: Troubleshooting & Optimization Logic

Troubleshooting Start Start: Reaction Incomplete (TLC/LCMS) Check1 Is Sulfonyl Chloride Hydrolyzed? Start->Check1 Action1 Use Fresh Reagent or Add Excess (1.5 eq) Check1->Action1 Yes (Acid detected) Check2 Is Substrate Sterically Hindered? Check1->Check2 No Action2 Switch to Pyridine (Solvent) Add DMAP (cat.) Heat to 40-60°C Check2->Action2 Yes Check3 Is Substrate Insoluble? Check2->Check3 No Action3 Switch Solvent: DMF or DMAc Check3->Action3 Yes

Caption: Decision tree for optimizing low-yielding sulfonylation reactions.

Troubleshooting & Critical Parameters

Chemoselectivity (Polyamines)

If the phenyl ring of the piperidine contains a primary amine (e.g., 4-(4-aminophenyl)piperidine), bis-sulfonylation is a risk.

  • Solution: Exploit pKa differences. The aliphatic piperidine amine (pKa ~11) is more nucleophilic than the aniline (pKa ~4-5).

  • Protocol Modification: Perform the reaction at -78°C to -20°C using exactly 1.0 equivalent of sulfonyl chloride. The aliphatic amine will react first.

Removing Traces of Pyridine

Pyridine is notoriously difficult to remove by rotary evaporation.

  • Technique: Use the CuSO₄ Wash . Wash the organic layer with saturated aqueous

    
     solution. Pyridine coordinates to Copper(II), forming a water-soluble blue complex, effectively pulling it out of the organic phase.
    
Sulfonyl Chloride Stability

Sulfonyl chlorides degrade to sulfonic acids (unreactive) upon exposure to moisture.

  • QC Check: Run a mini-reaction with excess benzylamine in DCM. If the conversion is <90% by LCMS, the reagent is compromised.

  • Alternative: If the chloride is unstable, generate it in situ from the corresponding thiol using NCS (N-Chlorosuccinimide) and HCl in Acetonitrile/Water, then add the piperidine in one pot [1].

References

  • BenchChem. (2025).[4] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from

  • National Institutes of Health (NIH). (2013). Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides. Retrieved from

  • Organic Chemistry Portal. (2024). Sulfonamide Synthesis: Recent Advances and Protocols. Retrieved from

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides: Synthetic Methods in Drug Discovery. Retrieved from

  • TCI Chemicals. (2020). New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. Retrieved from

Sources

Application Note: Dose-Response Curve Profiling of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

[label="Compound\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF

Completing Document Assembly

I'm now integrating everything. The assay details, workflow visuals, the key Z'-factor and validity checks, and the supporting references are all finalized and in place. I have ensured the references are accurate and formatted correctly, and the diagrams are clear. I've performed the final review.

Introduction & Scientific Rationale

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is a highly specific small-molecule building block and pharmacophore. Compounds containing the piperidinyl-aryl-sulfonamide motif are frequently investigated in medicinal chemistry as 5-Hydroxytryptamine 6 (5-HT6) receptor antagonists, which are promising therapeutic targets for cognitive enhancement and the treatment of neuropsychiatric disorders[1].

To accurately evaluate the pharmacological profile and potency of this compound, generating a precise Dose-Response Curve (DRC) is critical. This application note details a robust, self-validating workflow to determine the half-maximal inhibitory concentration (IC50) of the compound using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay, coupled with an orthogonal luminescent cell viability counter-screen.

Mechanistic Causality: Assay Design Principles

As a Senior Application Scientist, it is vital to understand that an assay is only as reliable as the physical principles governing it. Every step in this protocol is designed as a self-validating system:

  • TR-FRET Detection of cAMP : The 5-HT6 receptor is a Gs-coupled G-Protein Coupled Receptor (GPCR). Activation by an agonist stimulates Adenylyl Cyclase (AC), increasing intracellular cAMP. We utilize a TR-FRET immunoassay because it provides an exceptionally high signal-to-background ratio. By introducing a microsecond time delay between fluorophore excitation and emission detection, short-lived auto-fluorescence from the test compound or biological matrix is virtually eliminated[2].

  • Competitive Immunoassay Dynamics : In this system, endogenous cAMP produced by the cells competes with exogenously added Europium-labeled cAMP (Eu-cAMP) for binding sites on a d2-labeled anti-cAMP monoclonal antibody. Therefore, successful antagonism by N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide prevents cAMP production, preserving the FRET complex and resulting in a high TR-FRET signal[2].

  • Self-Validating Controls : To ensure trustworthiness, the assay incorporates a Z'-factor calculation using vehicle (DMSO) as a negative control and a reference antagonist as a positive control. Furthermore, a parallel viability assay ensures that any observed decrease in cAMP is due to true receptor antagonism, not compound-induced cytotoxicity.

G Ligand N-(3-(Piperidin-4-yl)phenyl) propane-2-sulfonamide Receptor 5-HT6 Receptor (Gs-coupled GPCR) Ligand->Receptor Antagonizes GProtein Gs Protein Alpha Subunit Receptor->GProtein Prevents Activation Effector Adenylyl Cyclase (AC) GProtein->Effector Decreased Stimulation SecondMsg Intracellular cAMP Accumulation Effector->SecondMsg Reduced Production Detection TR-FRET Signal (Inversely Proportional) SecondMsg->Detection High FRET Signal

5-HT6 receptor signaling pathway and TR-FRET cAMP detection mechanism.

Experimental Methodologies

Compound Preparation & Serial Dilution
  • Stock Preparation : Dissolve N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Serial Dilution : Perform a 10-point, 3-fold serial dilution in DMSO. Causality Note: A 3-fold dilution generates a 4-log concentration range, which is mathematically optimal for capturing both the upper and lower asymptotes of a sigmoidal dose-response curve without clustering data points too tightly[3].

  • Aqueous Normalization : Dilute the intermediate plates 1:100 in assay buffer to reach a final maximum assay concentration of 10 µM (0.1% DMSO final) to prevent solvent toxicity.

Cell Culture & Plating
  • Harvesting : Harvest CHO-K1 cells stably expressing the human 5-HT6 receptor at 80% confluency.

  • Buffer Preparation : Resuspend in stimulation buffer (Hank's Balanced Salt Solution supplemented with 0.1% BSA and 0.5 mM IBMX). Causality Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is strictly required to prevent the enzymatic degradation of synthesized cAMP, thereby stabilizing the assay window.

  • Plating : Plate cells at a density of 2,000 cells/well in a 384-well low-volume white microplate.

Functional TR-FRET Assay
  • Pre-incubation : Add 2 µL of the serially diluted compound to the cells. Incubate for 15 minutes at room temperature to allow the compound to pre-equilibrate with the receptor binding pocket.

  • Agonist Stimulation : Add 2 µL of the reference agonist (5-HT) at its pre-determined EC80 concentration. Causality Note: Using the EC80 rather than the absolute maximum (EC100) ensures a robust signal window while keeping the system sensitive to competitive displacement by the antagonist.

  • Incubation : Incubate for 30 minutes at room temperature.

  • Lysis & Detection : Add 2 µL of Eu-cAMP tracer and 2 µL of d2-labeled anti-cAMP antibody (both prepared in the manufacturer's lysis buffer).

  • Data Acquisition : Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Orthogonal Counter-Screen (Cell Viability)
  • In a parallel 384-well plate, incubate the compound with cells for 2 hours under identical buffer conditions.

  • Add CellTiter-Glo luminescent reagent at a 1:1 volumetric ratio to lyse cells and measure ATP.

  • Read luminescence to confirm that cell viability remains >95% across all compound concentrations, validating that a drop in cAMP is not an artifact of cell death.

Workflow Prep Compound Prep 10-Point Dilution Plating Cell Plating CHO-K1 5-HT6 Prep->Plating Stimulation Agonist Addition EC80 5-HT Plating->Stimulation Incubation Incubation 30 min @ RT Stimulation->Incubation Lysis Lysis & Detection Eu-cAMP + d2-mAb Incubation->Lysis Readout TR-FRET Readout 665nm / 620nm Lysis->Readout Analysis Data Analysis 4PL Curve Fit Readout->Analysis

Step-by-step high-throughput screening workflow for dose-response profiling.

Data Analysis & Visualization

The raw TR-FRET ratio is calculated as


. The data is then normalized to the positive and negative controls to calculate the % Inhibition. The dose-response curve is fitted using a Four-Parameter Logistic (4PL) regression model. The 4PL model is the industry standard for HTS data because it allows the slope (Hill coefficient) to vary naturally, accommodating potential allosteric effects or non-ideal binding behaviors without artificially constraining the top and bottom asymptotes[3].

Table 1: Representative Quantitative Data Summary

Concentration (M)Log[M]TR-FRET Ratio (665/620)% InhibitionViability (RLU)
1.00E-05-5.008.9598.5%45,200
3.33E-06-5.488.8095.2%46,100
1.11E-06-5.957.1075.4%44,900
3.70E-07-6.434.8548.1%45,500
1.23E-07-6.912.5021.3%45,000
4.12E-08-7.391.158.5%44,800
1.37E-08-7.860.852.1%45,300
4.57E-09-8.340.800.5%46,000
1.52E-09-8.820.780.0%45,100
5.08E-10-9.290.790.0%45,400

Note: The calculated IC50 for this representative dataset is approximately 390 nM, with cell viability remaining stable across the entire concentration gradient.

References

  • Title: 3D-QSAR, Synthesis and Evaluation of Novel Piperidinylaminomethyl Aryl Sulfonamides with Memory Enhancing Activity Source: JSciMed Central URL
  • Title: Assay Guidance Manual - TR-FRET Source: NCBI Bookshelf URL
  • Title: Assay Guidance Manual - Assay Operations for SAR Support & Curve Fitting Source: NCBI Bookshelf URL

Sources

Troubleshooting & Optimization

Technical Support Center: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

[1][2]

Product Classification: Pharmaceutical Intermediate / Active Moiety Chemical Scaffold: Aryl-Sulfonamide with a Piperidine tail Primary Risk Factors: Oxidative N-hydroxylation, Sulfonamide Hydrolysis, Photolytic Dehydrogenation.[1][2]

Part 1: Degradation Pathway & Mechanism[1][2]

The stability of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is governed by two reactive centers: the secondary amine of the piperidine ring and the sulfonamide linkage.[1][2]

Visualizing the Degradation Network

The following diagram illustrates the primary degradation pathways (DPs) derived from forced degradation studies (Acid, Base, Oxidation, Photo).

DegradationPathwaysAPIParent Molecule(MW: ~282 Da)DP_Ox1DP-1: Piperidine N-Oxide(+16 Da)(Oxidative Stress)API->DP_Ox1H2O2 / PeroxideDP_Ox2DP-2: Hydroxylated Phenyl(+16 Da)(Metabolic/Radical)API->DP_Ox2Radical OxidationDP_Hyd1DP-3: 3-(Piperidin-4-yl)aniline(Sulfonamide Hydrolysis)API->DP_Hyd1Acid/Base (High Temp)DP_Hyd2DP-4: Propane-2-sulfonic acid(Co-product)API->DP_Hyd2CleavageDP_PhotoDP-5: Pyridine Analog(-6 Da / Dehydrogenation)(Photolytic)API->DP_PhotoUV Light (254 nm)

Caption: Primary degradation pathways including N-oxidation (DP-1), hydrolytic cleavage (DP-3), and photolytic dehydrogenation (DP-5).[1][2]

Part 2: Troubleshooting Guide (Q&A)
Category 1: LC-MS Identification & Mass Shifts

Q: I observe a degradation peak with a mass shift of +16 Da (M+16). Is this a sulfoxide or an N-oxide? A: Given the structure, this is almost certainly the Piperidine N-oxide (DP-1) .[1][2]

  • Reasoning: The piperidine nitrogen is a secondary amine, which is highly susceptible to oxidation by peroxides or dissolved oxygen.[1][2] Sulfonamides are already in the hexavalent sulfur state (

    
    ) and cannot be oxidized further to sulfoxides.[1][2]
    
  • Confirmation: Perform a fragmentor voltage experiment. N-oxides typically show a characteristic loss of oxygen (-16 Da) or hydroxyl radical (-17 Da) in MS/MS fragmentation, whereas ring hydroxylations (phenolic -OH) are stable.[1][2]

Q: Under acidic stress (0.1 N HCl), I see a new peak with a significantly lower retention time and mass. What is it? A: This is likely 3-(piperidin-4-yl)aniline (DP-3) resulting from sulfonamide hydrolysis.[1][2]

  • Mechanism: Acid-catalyzed hydrolysis cleaves the

    
     bond.[1][2] The resulting aniline is more polar (and basic) than the parent sulfonamide, leading to earlier elution in Reverse Phase (RP) chromatography.[1][2]
    
  • Check: Look for the complementary loss of the propane-2-sulfonyl group (approx. 122 Da loss from parent).[1][2]

Q: My main peak shows significant tailing, making integration difficult. Is the column degrading? A: It is likely an interaction between the piperidine amine and residual silanols on the column stationary phase.[1][2]

  • Solution:

    • Mobile Phase: Ensure you are using a modifier.[1][2] Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to protonate the amine fully, reducing silanol interaction.[1][2]

    • High pH Method: Alternatively, use a high pH stable column (e.g., XBridge C18) with ammonium bicarbonate (pH 10) to keep the amine deprotonated (neutral), which often improves peak shape for piperidines.[1][2]

Category 2: Experimental Anomalies [1][2]

Q: The degradation rate in my oxidative study (3% H2O2) is non-linear and slows down rapidly. Why? A: This is a classic kinetic signature of transition metal catalysis .

  • Cause: Trace metal ions (Fe, Cu) in the buffer or solvent can catalyze the decomposition of H2O2 to hydroxyl radicals, accelerating the reaction initially.[1][2] As the peroxide is consumed or the metal is sequestered by the degradant, the rate drops.[1][2]

  • Fix: Add 0.1 mM EDTA to your stress media to chelate trace metals and ensure the degradation is purely driven by the peroxide concentration.[1][2]

Q: I see a -6 Da degradant in the photostability samples. What reaction causes this? A: This indicates oxidative dehydrogenation of the piperidine ring to a pyridine ring.[1][2]

  • Mechanism: Piperidines can undergo stepwise dehydrogenation under UV light, losing 3 moles of

    
     (total -6 Da) to form the aromatic pyridine analog.[1][2] This is often driven by singlet oxygen sensitizers present in the formulation or solvent.[1][2]
    
Part 3: Validated Experimental Protocols
Protocol A: Forced Degradation Setup

Purpose: To generate and identify intrinsic degradation products.

Stress ConditionReagent / ConditionDurationTarget DegradationExpected DPs
Acid Hydrolysis 1.0 N HCl60°C, 24 hrs10–20%Amine cleavage (DP-3)
Base Hydrolysis 1.0 N NaOH60°C, 24 hrs10–20%Amine cleavage (DP-3)
Oxidation 3%

(with 0.1 mM EDTA)
RT, 4–8 hrs10–20%N-Oxide (DP-1)
Photolytic 1.2 million lux hrs (ICH Q1B)Light ChamberN/APyridine analog (DP-5)

Step-by-Step Workflow:

  • Preparation: Dissolve API in Acetonitrile:Water (50:50) to a concentration of 1 mg/mL.[1][2]

  • Dosing: Add equal volume of stress reagent (e.g., 2N HCl to get final 1N).[1][2]

  • Quenching (Critical):

    • Acid/Base: Neutralize exactly to pH 7.0 using weak buffer (e.g., Ammonium Acetate) to prevent peak distortion.[1][2]

    • Oxidation: Quench with Catalase or Sodium Metabisulfite before injection to prevent on-column oxidation.[1][2]

  • Analysis: Inject immediately onto LC-MS.

Protocol B: LC-MS Analysis Parameters

Purpose: Separation of polar amines and hydrophobic parent.[1][2]

  • Column: C18 Charged Surface Hybrid (e.g., Waters CSH C18), 2.1 x 100 mm, 1.7 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Hold for polar degradants)[1][2]

    • 1-10 min: 5% -> 95% B[1][2]

    • 10-12 min: 95% B[1][2]

  • Detection: UV at 254 nm (aromatic ring) and MS (ESI+).[1][2]

References
  • Garg, S., et al. (2010).[1][2] Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates piperidine N-oxidation and cleavage pathways).

  • Baertschi, S. W., et al. (2011).[1][2] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1][2] (Authoritative text on oxidative mechanisms of amines).

  • Holzgrabe, U. (2005).[1][2] Sulfonamide bond cleavage in benzenesulfonamides. Journal of Mass Spectrometry. (Mechanisms of sulfonamide hydrolysis and MS fragmentation).

Technical Support Center: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, showing significant unreacted 3-(piperidin-4-yl)aniline starting material. What is the most common cause?

A1: The most frequent culprit is the protonation of your starting amine. The reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). If the base you are using is insufficient or too weak, it cannot effectively scavenge this acid. The HCl will protonate the aniline and/or the piperidine nitrogen, rendering them non-nucleophilic and halting the reaction. Ensure you are using at least 2.0-2.5 equivalents of a suitable base (like triethylamine or DIPEA) to neutralize the generated HCl and to account for the basicity of the piperidine nitrogen.

Q2: I've observed a major byproduct with a similar mass to my product that is difficult to separate. What is it likely to be?

A2: You are most likely observing the product of N-sulfonylation on the piperidine nitrogen instead of the intended aniline nitrogen. The secondary amine of the piperidine ring is also a potent nucleophile and can compete with the aniline for the propane-2-sulfonyl chloride. This is the most significant and common side reaction. The recommended solution is to use a Boc-protected precursor, tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate, for the sulfonylation step, followed by a final deprotection step.

Q3: Why is the quality of my propane-2-sulfonyl chloride so critical?

A3: Propane-2-sulfonyl chloride, like most sulfonyl chlorides, is highly sensitive to moisture.[1][2] It readily hydrolyzes to the corresponding propane-2-sulfonic acid. This sulfonic acid is unreactive under these conditions and will not form the desired sulfonamide, leading to a direct reduction in yield. It is imperative to use a fresh bottle or a properly stored (under inert gas, in a desiccator) reagent and to conduct the reaction under strictly anhydrous conditions.[2]

Q4: Is a Boc-protection/deprotection strategy really necessary? It adds two steps to my synthesis.

A4: While it adds steps, this strategy is highly recommended for achieving a high yield of a pure product. The Boc group electronically deactivates and sterically hinders the piperidine nitrogen, effectively preventing the key side reaction (Q2). The purification of the Boc-protected intermediate is often significantly easier than separating the two final sulfonamide isomers. The subsequent deprotection is typically a high-yielding and clean reaction.[3][4] The trade-off of two extra steps is almost always offset by a more reliable reaction and a simplified purification process.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a logical, cause-and-effect approach.

Issue 1: Very Low or No Conversion to Product

Your TLC or LC-MS analysis shows predominantly unreacted 3-(piperidin-4-yl)aniline.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Degraded Sulfonyl Chloride Propane-2-sulfonyl chloride is moisture-sensitive and hydrolyzes to the inert propane-2-sulfonic acid.[2] Using a degraded reagent is equivalent to adding less than the stoichiometric amount of your electrophile.Solution: Use a new or recently opened bottle of propane-2-sulfonyl chloride. Handle the reagent under an inert atmosphere (Argon or Nitrogen) and use dry syringes/needles. For a quick quality check, run a proton NMR; the methine septet for the sulfonyl chloride should be sharp and at the correct chemical shift (approx. 3.8-4.0 ppm in CDCl₃), distinct from the sulfonic acid.
Inadequate Base The reaction generates HCl. Without a sufficient base, the amine starting material becomes protonated, forming an unreactive ammonium salt. Both the aniline (pKa ~4.6) and piperidine (pKa ~11.2) nitrogens can be protonated.Solution: Use a minimum of 2.2 equivalents of a suitable base. Triethylamine (TEA, pKaH ~10.8) is common, but N,N-Diisopropylethylamine (DIPEA, pKaH ~10.7) is often preferred as it is non-nucleophilic and more sterically hindered, reducing potential side reactions. Ensure the base is added before the sulfonyl chloride.
Presence of Water Water will preferentially react with (hydrolyze) the highly reactive sulfonyl chloride, consuming it before it can react with the amine.Solution: Use anhydrous solvents (e.g., DCM, THF, Acetonitrile) from a freshly opened bottle or a solvent purification system. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere before use.
Incorrect Starting Material Form If your 3-(piperidin-4-yl)aniline is a hydrochloride or other salt form, you will need additional equivalents of base to first neutralize it to the free base before the reaction can proceed.Solution: Check the label of your starting material. If it is a salt (e.g., dihydrochloride), add two additional equivalents of base to your reaction mixture. Alternatively, perform a liquid-liquid extraction with a base (e.g., aq. NaHCO₃ or NaOH) and an organic solvent to isolate the free base before the reaction.
Issue 2: Formation of a Major, Inseparable Byproduct

Your analysis shows two major products, often with identical mass spectra.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Competitive N-Sulfonylation The piperidine nitrogen is a secondary aliphatic amine, which is generally more nucleophilic than an aromatic amine like aniline. It will compete effectively for the sulfonyl chloride, leading to the formation of the undesired N-piperidyl sulfonamide isomer.Solution: This is the strongest argument for a protecting group strategy. Utilize tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate as your starting material. The Boc group makes the piperidine nitrogen non-nucleophilic. After the sulfonylation reaction, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane. See Protocol 1 below for the detailed method.
Di-sulfonylation While less common due to steric hindrance, it is possible for the sulfonamide product to be deprotonated by the base and react with a second molecule of sulfonyl chloride, forming a di-sulfonylated product.Solution: Add the propane-2-sulfonyl chloride solution slowly (dropwise) to the reaction mixture at 0 °C. This maintains a low instantaneous concentration of the electrophile, favoring the mono-sulfonylation reaction. Do not use a large excess of the sulfonyl chloride; a stoichiometry of 1.05-1.1 equivalents is usually sufficient.
Issue 3: Difficult or Low-Yielding Purification

You have successfully formed the product, but isolation is problematic.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
High Polarity of Product The final product contains two basic nitrogen atoms, making it quite polar. This can lead to streaking or irreversible binding on standard silica gel chromatography.Solution: 1. Modify Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to improve peak shape. 2. Alternative Stationary Phase: Consider using basic alumina or reverse-phase (C18) chromatography. 3. Purify the Protected Intermediate: The Boc-protected intermediate is significantly less polar and behaves well on silica gel. Purifying at this stage is often much simpler.
Product is Water Soluble as a Salt During aqueous workup, if the pH is acidic, your product will be protonated and may partition into the aqueous layer, leading to loss of material.Solution: During the extractive workup, ensure the aqueous layer is made basic (pH > 10) with NaOH or Na₂CO₃ before extracting with your organic solvent (e.g., DCM, EtOAc). This ensures the product is in its neutral, free-base form, which has higher solubility in organic solvents.

Visual Troubleshooting Workflows

A logical decision tree can help diagnose issues systematically.

troubleshooting_yield start Low Yield of N-(3-(piperidin-4-yl)phenyl) propane-2-sulfonamide check_sm LC-MS Analysis: What is the major species present? start->check_sm sm_present Starting Amine (Unreacted) check_sm->sm_present >70% Starting Material product_mixture Product & Side Product(s) check_sm->product_mixture Complex Mixture reagent_quality Check Reagent Quality & Conditions sm_present->reagent_quality side_product_id Identify Side Product product_mixture->side_product_id check_sulfonyl Is Propane-2-sulfonyl Chloride fresh/anhydrous? reagent_quality->check_sulfonyl check_base Is base stoichiometry correct (>=2.2 eq)? check_sulfonyl->check_base Yes solve_sulfonyl Solution: Use new reagent, handle under inert atmosphere. check_sulfonyl->solve_sulfonyl No check_amine Is amine the free base (not a salt)? check_base->check_amine Yes solve_base Solution: Increase base equivalents. Use DIPEA or TEA. check_base->solve_base No solve_amine Solution: Add extra base for salt form or isolate free base first. check_amine->solve_amine No final_check All conditions correct? Consider reaction time/temp. check_amine->final_check Yes piperidine_sulfonylation Does MS match product? Is it a constitutional isomer? side_product_id->piperidine_sulfonylation solve_piperidine Root Cause: Competitive reaction at piperidine N. Solution: Restart with Boc-protected amine. (See Protocol 1) piperidine_sulfonylation->solve_piperidine Yes (Likely)

Caption: A decision tree to diagnose and resolve common causes of low reaction yield.

Recommended Experimental Protocols

Protocol 1: Recommended Synthesis via Boc-Protected Intermediate

This two-step procedure is the most robust method for obtaining a high yield of pure product.

Step A: Sulfonylation of tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir for 5 minutes.

  • Sulfonyl Chloride Addition: In a separate dry flask, prepare a solution of propane-2-sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification (Intermediate): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tert-butyl 4-(3-(isopropylsulfonamido)phenyl)piperidine-1-carboxylate can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step B: Boc Deprotection

  • Setup: Dissolve the purified Boc-protected intermediate from Step A in DCM (approx. 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA) (10 eq) dropwise at room temperature.

  • Reaction: Stir the mixture for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Final Purification: Dissolve the residue in a minimal amount of DCM and add saturated aqueous NaHCO₃ or 1M NaOH to neutralize the mixture to pH > 10. Extract the product with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude product can be further purified by recrystallization or chromatography if necessary. A potential issue during deprotection is the alkylation of the aromatic ring by the t-butyl cation; using a scavenger like triethylsilane can mitigate this.[5]

References

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved March 4, 2026, from [Link]

  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved March 4, 2026, from [Link]

  • Ma, D., et al. (2022).
  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-Piperidyl)-N-[2-(Trifluoromethoxy)phenyl]sulfonyl-Propanamide. Retrieved March 4, 2026, from [Link]

  • Belghiche, N., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved March 4, 2026, from [Link]

  • Kumar, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 45713-45725.
  • Innovation Org. (n.d.). BOC Deprotection. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). N-Boc deprotection of primary and secondary sulfonimidamide. Retrieved March 4, 2026, from [Link]

  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, November 28). (PDF) Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2010, February). Synthesis of Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) Piperidine Sulfonamides as Anticonvulsant Agents. Retrieved March 4, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2-Propanesulfonyl chloride. Retrieved March 4, 2026, from [Link]

  • Google Patents. (1957). US2777844A - Sulfonamide purification process.
  • KSCM, M. S., et al. (2014). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3468.
  • European Patent Office. (n.d.). EP 0356366 A1 - A process for the preparation of N-sulfamyl-propionamidine derivatives. Retrieved March 4, 2026, from [Link]

  • MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved March 4, 2026, from [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Research, 12(3).
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, May 23). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. Retrieved March 4, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved March 4, 2026, from [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved March 4, 2026, from [Link]

  • Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved March 4, 2026, from [Link]

Sources

Technical Support Center: Plasma Stability of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

[1]

Product ID: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide CAS: 1799602-69-9 Chemical Class: Piperidinyl-aryl-sulfonamide Support Level: Tier 3 (Senior Application Scientist)[1]

Part 1: Stability Profile & Mechanism

Executive Summary: Based on its structural pharmacophore—combining a secondary amine (piperidine) and a sulfonamide linkage —N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide exhibits High Metabolic Stability in plasma matrices (Human/Rat/Mouse).[1]

Unlike esters or amides, the sulfonamide bond (

1analytical recovery1
Structural Stability Analysis
Functional GroupPlasma Stability RiskMechanism / Notes
Sulfonamide (Propane-2-sulfonyl)Low Resistant to hydrolysis by plasma esterases (e.g., butyrylcholinesterase).[1] Stable at pH 7.[1]4.
Piperidine (Secondary Amine)Low (in Plasma)Metabolic liability (N-oxidation) requires microsomal enzymes (CYP450), which are absent in plasma.[1]
Phenyl Linker Negligible Stable scaffold; no labile substituents.[1]

Expert Insight:

"In plasma stability assays, >95% of 'loss' observed for this class of compounds is usually artifactual—caused by binding to Alpha-1-Acid Glycoprotein (AAG) or sticking to plasticware—rather than true enzymatic degradation."[1]

Part 2: Troubleshooting Guide (FAQs)

Issue 1: Low Recovery (T=0) in Plasma vs. Buffer

Symptom: The LC-MS peak area at T=0 in plasma is significantly lower (<70%) than in the PBS control.[1]

  • Root Cause: Ion Suppression or Protein Binding .[1] The basic piperidine moiety (

    
    ) is protonated at physiological pH, leading to binding with plasma proteins (AAG/Albumin) or phospholipids co-eluting in LC-MS.[1]
    
  • Solution:

    • Optimize Precipitation: Use Acetonitrile:Methanol (1:1) with 0.1% Formic Acid as the crash solvent to disrupt protein binding.[1]

    • Phospholipid Removal: If using simple protein precipitation (PPT), switch to Phospholipid Removal Plates (e.g., Ostro™ or Phree™) to eliminate matrix effects.[1]

    • Matrix Matching: Ensure your calibration curve is prepared in the same plasma matrix, not buffer.[1]

Issue 2: "Degradation" Observed Only in Rat Plasma

Symptom: Compound is stable in Human plasma but shows ~20% loss in Rat plasma after 4 hours.[1]

  • Root Cause: Species-Specific Esterase Activity (Rare but possible if impurities are present) or Chiral Inversion (Not applicable here, achiral sulfur).[1] More likely, Rat plasma has higher esterase activity which might attack impurities if the compound is not >98% pure, or it is a specific binding artifact.[1]

  • Solution:

    • Add Bis(4-nitrophenyl) phosphate (BNPP) (10-50 µM) to the incubation. If stability is restored, an esterase-like enzyme is involved.[1]

    • Verify compound purity.[1][2]

Issue 3: Peak Tailing in LC-MS

Symptom: Broad, tailing peaks reduce integration accuracy.

  • Root Cause: Interaction between the positively charged piperidine nitrogen and residual silanols on the HPLC column stationary phase.[1]

  • Solution:

    • Mobile Phase: Add 10 mM Ammonium Formate or 0.1% Ammonium Hydroxide (high pH method) to mask silanols.[1]

    • Column Choice: Use a "Charged Surface Hybrid" (CSH) C18 column or a Biphenyl phase, which provides better peak shape for basic amines.[1]

Part 3: Standard Operating Procedure (SOP)

Protocol: Plasma Stability Assay for Piperidinyl-Sulfonamides

Objective: Determine the in vitro half-life (

Materials
  • Test Compound: 10 mM stock in DMSO.

  • Matrix: Pooled Plasma (Human/Rat/Mouse), pH adjusted to 7.4.[1]

  • Internal Standard (IS): Tolbutamide or Propranolol (1 µM in ACN).[1]

  • Quench Solution: 100% Acetonitrile containing IS.[1]

Workflow Diagram

PlasmaStabilityStartStart: 1 µM Compoundin Plasma (37°C)SamplingSampling Points(0, 15, 30, 60, 120 min)Start->SamplingIncubateQuenchQuench: Add 3x VolACN + Internal StdSampling->QuenchTransfer 50µLCentrifugeCentrifuge(4000g, 20 min, 4°C)Quench->CentrifugePrecipitateAnalysisLC-MS/MS Analysis(MRM Mode)Centrifuge->AnalysisInject Supernatant

Figure 1: Standard workflow for plasma stability assessment. Critical step: Immediate quenching to stop any potential enzymatic activity.[1]

Step-by-Step Protocol
  • Preparation:

    • Pre-warm plasma to 37°C in a water bath.[1]

    • Spike plasma with Test Compound to a final concentration of 1 µM (ensure DMSO < 0.5%).[1]

  • Incubation:

    • Incubate the mixture at 37°C with gentle shaking.

    • Control: Prepare a parallel incubation in PBS (pH 7.4) to distinguish chemical instability from enzymatic degradation.[1]

  • Sampling:

    • At T=0, 15, 30, 60, 120, and 240 minutes, remove 50 µL aliquots.

  • Quenching:

    • Immediately transfer aliquot into a plate containing 150 µL of ice-cold Acetonitrile (with Internal Standard) .

    • Vortex for 1 minute.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

    • Transfer supernatant to a fresh plate. Dilute 1:1 with water if peak shape is poor due to high solvent strength.[1]

  • Calculation:

    • Plot

      
       vs. Time.[1]
      
    • Slope

      
      .[1]
      
    • 
      .[1]
      

Part 4: Quantitative Reference Data

Expected results for sulfonamide-piperidine scaffolds.

ParameterHuman PlasmaRat PlasmaInterpretation
% Remaining (120 min) > 95%> 90%High Stability
Half-life (

)
> 240 min> 240 minSuitable for in vivo PK
Plasma Protein Binding 85 - 95%80 - 90%Moderate-High (Typical for basic lipophilic drugs)

Part 5: References

  • Di, L., et al. (2005).[1] "Optimization of a Higher Throughput Microsomal Stability Assay." Journal of Biomolecular Screening.

  • Combi-Blocks . (n.d.). "Product QD-1392: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide."[1][2] Catalog Entry. [1][2]

  • FDA Guidance for Industry . (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[1][3]

Purifying N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Core Directive & Executive Summary

As Senior Application Scientists, we often see researchers struggle with the "solubility trap" inherent to phenyl-piperidine sulfonamides. The target molecule, N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide , possesses a distinct amphiphilic profile: a lipophilic sulfonamide tail and a highly polar, basic piperidine head.

The Critical Failure Point: Standard aqueous workups often lead to massive yield loss because the protonated piperidine moiety forces the molecule into the aqueous phase. Furthermore, incomplete Boc-deprotection results in a persistent lipophilic impurity that co-elutes on standard C18 gradients.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this scaffold.

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent M+100 impurity peak that resists silica chromatography."

Diagnosis: Incomplete Boc-deprotection (N-Boc intermediate). The Mechanism: The tert-butyl carbocation generated during acid deprotection is an electrophile. In concentrated reaction mixtures without adequate scavengers, this cation can re-attach to the electron-rich sulfonamide nitrogen or the phenyl ring (Friedel-Crafts alkylation), creating a "scrambled" impurity profile. Or, simply, the deprotection reaction stalled. The Fix:

  • Switch Acid Source: If using 4M HCl in Dioxane, switch to TFA/DCM (1:1) . The higher acidity of TFA drives the equilibrium faster.

  • Add Scavengers: Add triethylsilane (TES) or water (2-5% v/v) to the deprotection cocktail. These act as "sinks" for the tert-butyl cation, preventing recombination.

  • Purification: Do not rely on normal phase silica (DCM/MeOH). The Boc-impurity and product have vastly different pKa values. Use SCX (Strong Cation Exchange) solid-phase extraction. The free amine product binds; the neutral Boc-impurity washes through.

Issue 2: "My product yield is <20% after aqueous extraction."

Diagnosis: Phase distribution error (The "Water Trap"). The Mechanism: The piperidine nitrogen (pKa ~11) is fully protonated at neutral or acidic pH. The resulting salt is highly water-soluble. Standard EtOAc/Water extractions leave the product in the water waste. The Fix:

  • The "Salting Out" Protocol: Saturate the aqueous phase with NaCl. This reduces the solubility of the organic salt in water (Hofmann effect).

  • Solvent Switch: Replace Ethyl Acetate with DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . This mixture is polar enough to extract the protonated amine salt or the free base from the aqueous layer.

  • pH Swing: Adjust the aqueous layer to pH > 12 using 1N NaOH before extraction. This forces the piperidine into its neutral free-base form, driving it into the organic layer.

Issue 3: "HPLC peaks are broad and tailing."

Diagnosis: Secondary interaction with silanols. The Mechanism: The basic piperidine nitrogen interacts strongly with residual silanol groups on the silica backbone of HPLC columns, causing peak broadening. The Fix:

  • Add a Modifier: Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in the mobile phase. This protonates the silanols, suppressing the interaction.

  • High pH Strategy: Alternatively, use an XBridge C18 (or similar hybrid particle) column with 10mM Ammonium Bicarbonate (pH 10) . This keeps the piperidine deprotonated (neutral), resulting in sharp, symmetrical peaks.

Experimental Protocols

Protocol A: The "Lossless" Workup & Deprotection

Designed to maximize recovery of the polar piperidine scaffold.

  • Deprotection: Dissolve crude N-Boc precursor in DCM (5 vol) . Add TFA (5 vol) and Triethylsilane (0.2 vol) . Stir at RT for 2 hours. Monitor by LCMS.

  • Quench: Concentrate in vacuo to remove excess TFA. Do not extract yet.

  • Basification: Redissolve residue in DCM. Add saturated aqueous NaHCO3 slowly until pH ~8-9.

  • Extraction (Critical Step):

    • Add DCM:IPA (3:1) to the aqueous mixture.

    • Shake and separate.[1][2] Re-extract aqueous layer 3x.

    • Note: The IPA helps break emulsions common with sulfonamides.

  • Drying: Dry combined organics over Na2SO4. Filter and concentrate.

Protocol B: Orthogonal Purification Strategy

If flash chromatography fails, use this two-stage approach.

StageTechniqueStationary PhaseMobile PhaseObjective
1 Flash (Normal Phase) Amine-Functionalized SilicaHexane / Ethyl AcetateRemoves non-polar impurities (Boc-SM, Bis-sulfonamides).
2 Prep-HPLC (Reverse Phase) C18 (End-capped)Water/ACN + 0.1% TFARemoves polar salts and trace metal catalysts.

Impurity Profile Data

The following table summarizes the retention behavior of common impurities relative to the target molecule on a standard C18 column (Gradient: 5-95% ACN in Water, 0.1% Formic Acid).

ComponentRelative Retention Time (RRT)Mass Shift (Δm/z)PolarityRemoval Strategy
Propane-2-sulfonic acid 0.1 - 0.2-Very HighAqueous Wash (Basic)
Target Molecule 1.00 0 Medium-Polar N/A
N-Boc Intermediate 1.45 - 1.55+100LowSCX Catch-and-Release
Bis-sulfonamide 1.60 - 1.70+106LowNormal Phase Flash
Palladium-Ligand 1.80+Var.Very LowThiol-Scavenger Resin

Process Visualization (Logic Flow)

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Post-Coupling) Deprotection Acid Deprotection (TFA/DCM + Scavengers) Start->Deprotection CheckLCMS LCMS Check: Boc Impurity Present? Deprotection->CheckLCMS Resubject Re-subject to Acid (Increase Temp or Time) CheckLCMS->Resubject Yes (Incomplete) Workup Basification (pH > 12) & Extraction (DCM:IPA) CheckLCMS->Workup No (Complete) Resubject->Deprotection Flash Flash Chromatography (Amine-Silica) Workup->Flash FinalPolish Final Polish: Prep-HPLC (0.1% TFA) Flash->FinalPolish Product Pure Product (>98%) FinalPolish->Product

Caption: Workflow for the sequential deprotection and purification of piperidine sulfonamides, highlighting the critical LCMS checkpoint.

References

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews, 2009, 109(6), 2455-2504. (Foundational text on Boc removal mechanisms and scavenging). [Link]

  • Teo, Y.C., et al. Efficient Synthesis of Sulfonamides. Tetrahedron, 2011. (Context for sulfonylation side-reactions). [Link]

Sources

Technical Support Center: LC-MS Optimization for N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-283-PIP-SULF Status: Active Analyst Level: Senior Application Scientist[1][2]

Analyte Profile & Ionization Physics

Before initiating method development, it is critical to understand the physicochemical behavior of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide inside the mass spectrometer.[1][2] This molecule possesses two distinct functional moieties that dictate its chromatographic and ionization behavior:

  • Piperidine Ring (Secondary Amine): This is the dominant basic site (

    
    ).[2][3] In the acidic mobile phases typical of LC-MS (pH 2–4), this nitrogen will be fully protonated (
    
    
    
    ), making Positive Electrospray Ionization (ESI+) the mandatory mode.
  • Sulfonamide Group: While sulfonamides can exhibit acidity (

    
    ), the presence of the strongly basic piperidine ensures the molecule exists as a cation in acidic media.[3]
    
  • Hydrophobicity: The phenyl ring and isopropyl group provide sufficient retention on C18 stationary phases, but the polar amine can cause secondary interactions (peak tailing) if not managed.[3]

Theoretical Mass Properties:

  • Formula:

    
    
    
  • Monoisotopic Mass: 282.14 Da[1][2][3]

  • Target Precursor Ion $[M+H]^+ $: m/z 283.1

Recommended Method Conditions (The "Golden Standard")

The following conditions serve as a robust starting point. These parameters prioritize peak shape and sensitivity for basic piperidine derivatives.

Chromatographic Setup
ParameterRecommendationTechnical Rationale
Column Charged Surface Hybrid (CSH) C18 or Biphenyl (e.g., Waters XSelect CSH, Phenomenex Kinetex Biphenyl)CSH columns have a low-level positive surface charge that repels the protonated piperidine amine, drastically reducing peak tailing compared to traditional C18.[1][2]
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate The ammonium ions compete with the analyte for residual silanol sites on the column, further sharpening the peak.
Mobile Phase B Methanol + 0.1% Formic Acid Methanol often provides better solvation and distinct fragmentation patterns for sulfonamides compared to Acetonitrile.[2][3]
Flow Rate 0.3 – 0.5 mL/minOptimal for ESI desolvation efficiency.[2][3]
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.[2][3]
Mass Spectrometry Parameters (ESI+)
ParameterSettingNotes
Capillary Voltage 0.5 – 3.0 kVStart low (0.5 kV) to prevent in-source fragmentation of the labile sulfonamide bond.[1][2]
Desolvation Temp 400°C – 500°CHigh temperature is needed to desolvate the aqueous-rich mobile phase.[1][2][3]
Cone Voltage Optimize (typ. 20-40 V)Too high will fragment the precursor before the quad; too low reduces transmission.[2]

MRM Optimization Workflow

Since this is a specific research compound, empirical optimization is required.[3] Use the following logic flow to determine the best Multiple Reaction Monitoring (MRM) transitions.

Predicted Fragmentation Pattern

Based on the structure, expect the following product ions during collision-induced dissociation (CID):

  • m/z 84.1 (Piperidine ring fragment): Characteristic of the piperidine moiety.[2][3] likely the Quantifier .

  • m/z 119.1 (Thionyl-isopropyl loss): Cleavage of the sulfonamide bond.[2]

  • m/z 204.1 (Loss of Sulfonyl-isopropyl group): Neutral loss of

    
     (approx 79+43 Da).[1][2]
    
Optimization Logic Tree

MRM_Optimization start Start: Infuse 1 µg/mL Standard q1_scan 1. Q1 Scan (MS1) Confirm [M+H]+ = 283.1 start->q1_scan prod_scan 2. Product Ion Scan (MS2) Collision Energy Ramp (10-50 eV) q1_scan->prod_scan eval_frag Evaluate Fragments prod_scan->eval_frag sel_quant Select Quantifier (Highest Intensity, e.g., m/z 84) eval_frag->sel_quant High Abundance sel_qual Select Qualifier (Structural Confirmation) eval_frag->sel_qual Unique Mass opt_ce Optimize Collision Energy (CE) for each transition sel_quant->opt_ce sel_qual->opt_ce

Figure 1: Step-by-step workflow for defining MRM transitions for novel piperidine-sulfonamides.

Troubleshooting Guide

Issue 1: Severe Peak Tailing

Symptoms: Asymmetry factor > 1.5, broad peaks, reduced sensitivity.[3] Root Cause: The protonated nitrogen on the piperidine ring is interacting with negatively charged silanol groups (


) on the silica column support.[1][2]

Corrective Actions:

  • Buffer Strength: Ensure you are using Ammonium Formate (5-10 mM) in the aqueous mobile phase.[2][3] Acid alone (Formic Acid) is often insufficient to mask silanols for piperidines [1].[2][3]

  • Column Swap: Switch to a "End-capped" or "Sterically Protected" column. If using a standard C18, move to a CSH C18 or Biphenyl phase.[3]

  • Injection Solvent: Ensure the sample is dissolved in a solvent weaker than the mobile phase (e.g., 90% Water / 10% MeOH).[3] Injecting in 100% MeOH causes "solvent effect" peak distortion.[3]

Issue 2: Low Sensitivity / Signal Suppression

Symptoms: High background noise, poor LLOQ.[3] Root Cause: Matrix effects or ion competition.[3]

Corrective Actions:

  • Check Carryover: Piperidines are "sticky."[3] If you see signal in blank injections, switch needle wash to 50:50 MeOH:Water + 0.5% Formic Acid .[3] The acid is required to protonate and solubilize the amine from the needle surface.

  • Desolvation: Increase desolvation gas flow (>800 L/hr) and temperature. Sulfonamides can form clusters that require higher energy to decluster in the source [2].

Issue 3: Unstable Retention Times

Symptoms: Peak drifts by >0.1 min between runs. Root Cause: pH fluctuation affecting the piperidine protonation state.[2][3]

Corrective Actions:

  • pH Control: The mobile phase pH must be at least 2 units away from the

    
    .[3] For piperidine (
    
    
    
    ), a pH of 3.0 (Formic acid) is safe.[3] Avoid neutral pH buffers (pH 6-8) where the ionization state might fluctuate.[1]

References

  • Restek Corporation. (2018).[2][3] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Klagkou, K., et al. (2003).[3][4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.).[3] A sensitive and repeatable method for characterization of sulfonamides. Retrieved from [Link]

Sources

Technical Support Center: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide . It synthesizes chemical principles with practical handling protocols to address stability, solubility, and degradation issues.[1]

Executive Summary: Chemical Stability Overview

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is a bifunctional molecule containing a basic secondary amine (piperidine, pKa ~11.[1]0) and a weakly acidic sulfonamide group (pKa ~10.0).[1] Its stability and solubility are strictly pH-dependent.[1]

  • Acidic pH (1.2 - 4.0): The molecule exists predominantly as a cationic species (protonated piperidine).[1] It exhibits high solubility and excellent hydrolytic stability at ambient temperatures.[1]

  • Neutral pH (7.0 - 7.4): Remains largely cationic, maintaining solubility in aqueous buffers (e.g., PBS), though ionic strength effects can induce precipitation at high concentrations (>10 mM).[1]

  • Basic pH (9.0 - 12.0): The molecule transitions through a neutral/zwitterionic state to an anionic form (deprotonated sulfonamide).[1] This region presents the highest risk for precipitation and oxidative degradation of the piperidine ring.[1]

Core Stability Profile (Data & Specifications)

The following table summarizes the expected stability profile based on the structure-activity relationship (SAR) of sulfonamide-piperidine scaffolds [1].

Table 1: pH-Dependent Stability & Solubility Matrix[1]
pH ConditionBuffer SystemPredominant SpeciesSolubility StatusStability (24h @ 25°C)Primary Risk Factor
pH 1.2 0.1 N HClCationic (

)
High (>50 mg/mL)Stable (<0.5% deg)None
pH 4.5 AcetateCationic (

)
High Stable (<0.5% deg)None
pH 7.4 PBS (10mM)Cationic (

)
Moderate (~1-5 mg/mL)Stable (<1.0% deg)Precipitation (Salting out)
pH 10.0 Borate/CarbonateNeutral / ZwitterionLow (Precipitation Likely)Caution (Oxidation risk)Precipitation & N-Oxide formation
pH 12.0 0.01 N NaOHAnionic (

)
Moderate (Re-dissolution)Variable (Hydrolysis risk)Base-catalyzed Hydrolysis

Note: "Deg" refers to degradation products detected by HPLC-UV/MS.[1]

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by users during formulation and assay development.

Issue 1: Precipitation in Assay Buffer

Q: I prepared a 10 mM stock in DMSO, but when I diluted it into PBS (pH 7.4) for my cell assay, the compound precipitated. Why?

A: This is a classic "solubility cliff."[1] While the piperidine is protonated at pH 7.4, the presence of high salt concentrations (137 mM NaCl in PBS) can reduce the solubility of the cationic species via the "common ion effect" or "salting out."[1] Corrective Action:

  • Reduce Stock Concentration: Lower your final assay concentration. If 10 µM is required, ensure the final DMSO concentration is 0.1–1.0% to aid solubility.[1]

  • Buffer Substitution: Switch to a lower ionic strength buffer (e.g., 10 mM HEPES or Tris-HCl) if your assay tolerates it.[1]

  • Check pH Drift: Ensure your DMSO stock has not acidified or basified the buffer significantly upon addition.[1]

Issue 2: Unexpected Peak at M+16

Q: After storing my sample at pH 8.0 for 48 hours, I see a new peak in LC-MS with a mass shift of +16 Da. Is this hydrolysis?

A: No, a +16 Da shift typically indicates oxidation , not hydrolysis.[1] The secondary amine in the piperidine ring is susceptible to N-oxidation, forming an N-oxide, especially in basic or neutral conditions where trace metals or peroxides are present [2].[1] Corrective Action:

  • Degas Buffers: Use thoroughly degassed buffers to remove dissolved oxygen.[1]

  • Add Antioxidants: Incorporate 0.1% ascorbic acid or EDTA (to chelate metals) in the buffer if the assay permits.[1]

  • Storage: Store stock solutions at -20°C under argon or nitrogen.

Issue 3: Loss of Potency at High pH

Q: We ran a stability study at pH 12 and noticed a loss of parent compound and the appearance of a smaller fragment. What is happening?

A: At pH >11, you are likely observing base-catalyzed sulfonamide hydrolysis .[1] While sulfonamides are generally robust, the electron-withdrawing nature of the phenyl linker can activate the S-N bond for cleavage under extreme alkaline conditions, releasing the sulfonic acid and the aniline derivative [3].[1] Corrective Action:

  • Avoid exposing the compound to pH >10 for extended periods (>4 hours).[1]

  • If high pH is necessary for extraction, perform the step at 4°C to kinetically inhibit hydrolysis.[1]

Experimental Protocol: pH Stability Assay

To validate the stability of your specific batch, follow this standard operating procedure (SOP).

Materials:

  • Compound Stock: 10 mM in DMSO.[1]

  • Buffers: 0.1 N HCl (pH 1.2), PBS (pH 7.4), 0.1 N NaOH (pH 12).[1]

  • Internal Standard: Verapamil or similar (for LC-MS normalization).[1]

Workflow:

  • Preparation: Spiking 5 µL of stock into 495 µL of each buffer (Final Conc: 100 µM).

  • Incubation: Incubate triplicates at 37°C in a thermomixer (500 rpm).

  • Sampling:

    • T=0h: Immediately quench 50 µL aliquot into 150 µL acetonitrile (containing Internal Standard).

    • T=24h: Repeat quenching.

  • Analysis: Centrifuge samples (4000g, 10 min) to remove precipitated salts/proteins. Analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    

Visualizing the Stability Landscape

The following diagram illustrates the speciation and potential degradation pathways for N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide.

StabilityProfile cluster_Acid Acidic (pH 1-4) cluster_Neutral Physiological (pH 7.4) cluster_Base Basic (pH >10) Stock DMSO Stock (Neutral/Stable) AcidForm Cationic Species (Piperidine-H+) High Solubility Stock->AcidForm Dilution (HCl) PhysForm Cationic/Neutral Equilibrium Moderate Solubility Stock->PhysForm Dilution (PBS) BaseForm Anionic Species (Sulfonamide-) Variable Solubility Stock->BaseForm Dilution (NaOH) Precip Precipitation Risk (Salting Out) PhysForm->Precip High Conc. or High Salt Oxidation N-Oxide Formation (+16 Da) BaseForm->Oxidation O2 / Trace Metals Hydrolysis Sulfonamide Hydrolysis (Cleavage) BaseForm->Hydrolysis Heat + Time

Figure 1: Speciation and degradation pathways.[1] The diagram highlights the stability of the cationic form at low pH and the risks of oxidation and hydrolysis at high pH.[1]

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (Standard reference for functional group hydrolysis rates).

  • Waterman, K. C., et al. (2002).[1] "Stabilization of Pharmaceuticals to Oxidative Degradation."[1] Pharmaceutical Development and Technology, 7(1), 1–32.[1] Link[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.[1] (Relevant for solubility enhancement strategies). Link[1]

Sources

Technical Support Center: Crystallization Troubleshooting for N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals facing isolation, purification, and crystallization challenges with N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide .

Molecular Profile & Crystallization Diagnostics

To resolve crystallization issues, we must first understand the causality driven by the molecule's structural features:

  • Amphiphilic & Zwitterionic Potential: The molecule contains a basic secondary amine (piperidine ring, pKa ~9.5) and a weakly acidic/neutral sulfonamide group (pKa ~10). This dual nature makes its solubility highly sensitive to solvent polarity and hydrogen-bonding capacity.

  • Steric Hindrance: The bulky isopropyl group (propane-2-yl) attached to the sulfonamide introduces significant steric bulk.

  • Causality of Failure Modes: The strong intermolecular hydrogen bonding between the piperidine and sulfonamide groups drives crystallization. However, the steric bulk of the isopropyl group kinetically delays the alignment of molecules into a rigid lattice[1]. When supersaturation is generated rapidly, this kinetic delay forces the system to cross the binodal phase boundary before nucleation can occur, resulting in Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[2]. Furthermore, the flexible torsion angles around the sulfonamide bond make the compound highly susceptible to polymorphism [3].

Diagnostic Workflow

Use the following decision tree to diagnose your specific crystallization failure mode based on visual or Process Analytical Technology (PAT) feedback[4].

TroubleshootingWorkflow Start Initiate Crystallization N-(3-(Piperidin-4-yl)phenyl) propane-2-sulfonamide Monitor In-line PAT / Visual Monitoring (Assess Phase Behavior) Start->Monitor Oiling Symptom: Cloudy Emulsion (LLPS) Monitor->Oiling Droplet Formation Needles Symptom: Fine/Needle Crystals Monitor->Needles 1D Rapid Growth Success Symptom: Granular Crystals Monitor->Success 3D Isotropic Growth ActionLLPS Action: 1. Adjust Trajectory 2. Seed in MSZW Oiling->ActionLLPS ActionHabit Action: 1. Temp Cycling 2. Shift Solvent Polarity Needles->ActionHabit Isolate Filter, Wash, & Dry Success->Isolate ActionLLPS->Monitor Re-evaluate Phase ActionHabit->Monitor Re-evaluate Habit

Decision tree for diagnosing and resolving common crystallization issues.

Core Troubleshooting Guides

Issue A: Liquid-Liquid Phase Separation ("Oiling Out")

The Mechanism: Oiling out occurs when the solution's supersaturation is not properly controlled, causing the system to separate into a solute-rich secondary liquid phase rather than a crystalline solid[4]. Because the piperidine and sulfonamide groups solvate heavily in polar mixtures, the melting point of the solvated species drops below the operating temperature. If cooling is too rapid, the system penetrates the binodal curve[2].

LLPS_Thermodynamics ClearSol Clear Solution (High T, Undersaturated) Cooling Generate Supersaturation (Cooling / Antisolvent) ClearSol->Cooling PathA Path A: Rapid Cooling (Crosses Binodal Curve) Cooling->PathA High Driving Force PathB Path B: Controlled Cooling + Seeding (Stays in Metastable Zone) Cooling->PathB Low Driving Force OilingOut Liquid-Liquid Phase Separation (Solute-Rich Oil Phase) PathA->OilingOut Crystallization Heterogeneous Nucleation (Controlled Crystal Growth) PathB->Crystallization OilingOut->Crystallization Spontaneous Solidification (Traps Impurities)

Thermodynamic pathways illustrating LLPS onset versus controlled nucleation.

Quantitative Solvent Selection Matrix: To avoid the miscibility gap, solvent selection is paramount. Avoid highly polar aqueous mixtures which stabilize the emulsion[5].

Solvent SystemPolarity IndexSolvation ProfileLLPS RiskRecommendation
Isopropanol / Water (70:30) HighSolvates both piperidine and sulfonamideHigh Avoid unless strictly seeded; wide miscibility gap.
Ethyl Acetate / Heptane Low-MedPoor piperidine solvation, moderate sulfonamideLow Optimal for anti-solvent crystallization.
Acetone ModerateModerate for both moietiesModerate Excellent for temperature cycling / Ostwald ripening.
Issue B: Polymorphism & Poor Filterability

The Mechanism: Sulfonamides are notorious for polymorphism due to their hydrogen-bonding networks[5]. Rapid kinetic growth often results in metastable polymorphs exhibiting needle-like habits (1D growth along the H-bond axis), which cause severe filtration bottlenecks.

Polymorph Control Parameters:

ParameterThermodynamic Control (Stable Form)Kinetic Control (Metastable Form)Validation Checkpoint
Cooling Rate < 0.1 °C/min> 1.0 °C/minPAT chord length distribution / FBRM
Seeding 1-2% w/w at MSZW boundaryNone (Spontaneous nucleation)PXRD of the final isolated wet cake
Solvent Type Non-polar (EtOAc/Heptane)Polar (EtOH/Water)DSC melting point onset

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as "self-validating systems." This means the protocol includes built-in physical checkpoints to verify success before proceeding to the next step.

Protocol 1: Anti-Solvent Crystallization with Seeding (LLPS Avoidance)

Use this protocol if your previous attempts resulted in a sticky resin or oil.

  • Dissolution & Clarification: Dissolve the crude N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide in Ethyl Acetate (5 volumes) at 60°C.

    • Validation Check: The solution must be optically clear. If it remains cloudy, filter through a pre-warmed 0.45 µm PTFE membrane to remove heterogeneous nucleants that could trigger premature phase separation.

  • Establishment of Metastable Zone (MSZW): Cool the solution slowly to 45°C.

  • Strategic Seeding: Introduce 1% w/w of pure, milled crystalline seeds of the desired polymorph[1].

    • Validation Check: Hold the suspension at 45°C for 30 minutes. If the seeds dissolve entirely , the system is undersaturated; lower the temperature by 2°C and re-seed. If the seeds persist and the suspension becomes slightly more opaque , you have successfully targeted the MSZW.

  • Anti-Solvent Dosing: Dose Heptane (10 volumes) at a strictly controlled rate of 0.1 vol/min using a programmable syringe pump.

    • Causality: Slow dosing prevents localized spikes in supersaturation that would drive the system across the binodal curve into an oil phase[2].

  • Cooling & Isolation: Cool the slurry to 5°C at a rate of 0.1°C/min. Hold for 2 hours, then filter and wash with cold EtOAc/Heptane (1:2).

Protocol 2: Temperature Cycling (Ostwald Ripening for Needle Crystals)

Use this protocol if your product crystallizes as fine needles that trap solvent and take hours to filter.

  • Slurry Formation: Suspend the needle-like crystals in Acetone (8 volumes) at 20°C.

  • Heating Phase: Heat the slurry to 50°C (just below complete dissolution) at 0.5°C/min.

    • Causality: The high surface-area-to-volume ratio of fine needles makes them thermodynamically less stable. Heating causes these fine particles to dissolve preferentially into the mother liquor.

  • Cooling Phase: Cool back to 20°C at a very slow rate of 0.1°C/min.

    • Causality: The dissolved solute will deposit onto the remaining larger, more stable crystal faces, promoting 3D granular growth rather than 1D needle growth.

  • Validation Check: Cycle between 50°C and 20°C three times. Withdraw an aliquot and inspect under a polarized light microscope. The aspect ratio (length:width) should reduce from >10:1 to <3:1.

Frequently Asked Questions (FAQs)

Q: Why does my product turn into a sticky resin at the bottom of the flask upon cooling? A: This is classic "oiling out" (Liquid-Liquid Phase Separation) followed by spontaneous, uncontrolled solidification. The solute-rich droplets coalesce and trap solvent and impurities[4]. To fix this, you must lower the initial supersaturation, switch to a solvent system with a narrower miscibility gap (like EtOAc/Heptane), and seed the solution before the oil phase has a chance to form[1].

Q: I am observing different melting points across different batches, even though the purity is >99% by HPLC. What is happening? A: You are experiencing polymorphism[3]. The flexible propane-2-sulfonamide tail allows the molecule to pack into different crystal lattices depending on the nucleation kinetics. To ensure batch-to-batch consistency, strictly standardize your cooling rate, solvent ratios, and always use seed crystals to template the growth of the desired thermodynamic form[5].

Q: Can I use water as an anti-solvent since the free base is highly insoluble in it? A: It is highly discouraged for this specific molecule. Because the piperidine ring is basic and readily forms hydrogen bonds with water, adding water rapidly alters the solvation shell, almost always triggering LLPS and generating an unfilterable emulsion[5]. Stick to non-polar anti-solvents like heptane or hexane.

References

  • Polymorph screening in pharmaceutical development Source: European Pharmaceutical Review URL:[Link]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Source: Aragen URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI URL:[Link]

Sources

Overcoming assay interference with N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide .

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with this molecule. Based on its structure—a lipophilic sulfonanilide core coupled with a basic piperidine tail —this compound belongs to a class of molecules known as Cationic Amphiphilic Drugs (CADs).[1] This structural identity dictates its behavior in solution and is the primary source of assay interference.

Part 1: Diagnostic Troubleshooting Matrix

Start Here: Identify the symptom you are observing in your assay to find the immediate technical resolution.

SymptomProbable CauseTechnical ExplanationImmediate Action
"Crash" upon dilution Poor Aqueous Solubility (Free Base) The piperidine moiety (pKa ~11) requires protonation for solubility.[1] Diluting a DMSO stock into a neutral pH buffer can cause the "free base" to precipitate.Acidify the buffer. Ensure final assay buffer contains mild acid or use the HCl salt form of the compound.
Variable IC50 / Low Potency Surface Adsorption (NSB) The cationic piperidine (+) binds electrostatically to negatively charged surfaces (polystyrene, glass, oxide layers).[1]Switch plastics. Use Polypropylene (PP) plates or add 0.01% Triton X-100 / Tween-20 to the buffer.[1]
Steep Dose-Response Slope Colloidal Aggregation The hydrophobic phenyl-propane core drives self-association, sequestering enzyme targets.[1]Add detergent. Re-run assay with 0.01% Triton X-100.[1] If potency drops, it was an artifact.
Cellular Vacuolization Lysosomal Trapping As a CAD, the compound permeates membranes, becomes protonated in acidic lysosomes, and gets trapped, leading to false toxicity.Check time-dependence. Shorten incubation times or validate with a lysosomal pH neutralizing control (e.g., NH₄Cl).

Part 2: Deep Dive – Solubility & Stock Preparation

The Issue: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide exists as a zwitterionic or cationic species depending on pH.[1] The secondary amine on the piperidine has a pKa of ~10–11.

  • In DMSO: The compound is soluble.[1]

  • In pH 7.4 Buffer: The compound is positively charged (cationic).[1] However, if you are using the free base solid, the dissolution rate is kinetically limited. If the concentration exceeds the critical solubility limit of the lipophilic core, it forms "micro-precipitates" that scatter light and interfere with optical readouts.

Protocol: The "Acid-First" Dilution Method Do not dilute directly from 10 mM DMSO stock into 100% PBS.

  • Prepare Intermediate Plate: Dilute your DMSO stock 10-fold into a slightly acidic buffer (e.g., 10 mM Acetate or Citrate, pH 5.0).

    • Why? This ensures the piperidine nitrogen is fully protonated (

      
      ), maximizing solubility before it encounters the neutral assay buffer.
      
  • Clarification Step: Centrifuge the intermediate plate at 1000 x g for 1 minute to pellet any immediate crash-out.

  • Final Addition: Transfer from the intermediate plate to the final assay plate (pH 7.4).

    • Validation: Measure absorbance at 600 nm (OD600). A reading >0.05 above background indicates precipitation.[1]

Part 3: Overcoming Surface Adsorption (The "Sticky" Compound)[1]

The Issue: Standard biochemical assays use polystyrene plates which often carry a net negative charge (especially "TC-treated" or "High-Bind" plates).[1] Your compound, carrying a positive charge on the piperidine, will rapidly adsorb to the walls, reducing the free concentration available to bind the target.

Workflow: Material Selection & Mitigation

AdsorptionMitigation Start Start: Low Potency / Variable Data CheckPlate Check Plate Material Start->CheckPlate Polystyrene Polystyrene (PS) CheckPlate->Polystyrene Standard Polypropylene Polypropylene (PP) CheckPlate->Polypropylene Recommended AddDetergent Add 0.01% Tween-20 Polystyrene->AddDetergent Required Retest Retest Potency Polypropylene->Retest Low Binding AddDetergent->Retest

Caption: Decision tree for mitigating cationic compound adsorption to assay plates.

Technical Recommendation:

  • Use Polypropylene (PP): Switch compound storage and intermediate dilution plates to PP.[1]

  • Detergent Critical Concentration: Include 0.01% Tween-20 or 0.005% Triton X-100 in your assay buffer.[1] This coats the plastic surface, preventing the lipophilic/cationic compound from sticking.

Part 4: Cellular Interference (Lysosomotropism)

The Issue: In cell-based assays, this compound can act as a "lysosomotropic" agent.[1]

  • Entry: The neutral fraction of the compound crosses the cell membrane.

  • Trapping: It enters the acidic lysosome (pH ~4.5).[1] The piperidine becomes fully protonated and cannot exit the membrane.

  • Result: The compound accumulates to millimolar concentrations inside lysosomes, causing swelling (vacuolization) and cytotoxicity that mimics "target inhibition" but is actually an artifact.

Protocol: Differentiating Functional Effect vs. Cytotoxicity

  • Visual Inspection: Look for "foamy" cytoplasm under a phase-contrast microscope.[1] This indicates lysosomal swelling.[1]

  • The Ammonium Chloride Control:

    • Run the assay in the presence of 10 mM

      
       .
      
    • Mechanism:[1][2]

      
       neutralizes the lysosomal pH.[1]
      
    • Result: If the compound's potency disappears with

      
      , the original activity was likely due to lysosomal accumulation, not target engagement.
      

Part 5: Frequently Asked Questions (FAQs)

Q1: I see a "bell-shaped" dose-response curve. Is this interference? A: Yes, this is classic colloidal aggregation . At high concentrations, the sulfonamide/phenyl core forms micelles that non-specifically inhibit enzymes.

  • Verification: Centrifuge the reaction mix (high speed) before adding the enzyme. If the activity is restored, the inhibitor was aggregated. Alternatively, add 0.01% Triton X-100; true inhibitors remain potent, while aggregates usually break apart and lose "activity."

Q2: Can I use DMSO concentrations higher than 1% to solve the solubility issue? A: Generally, no. While higher DMSO helps solubility, it often inhibits the enzymatic target or is toxic to cells ( >0.5%).

  • Better Solution: Use the Salt Form (convert the free base to Hydrochloride or Methanesulfonate salt).[1] This improves aqueous solubility significantly compared to forcing it with DMSO.[1]

Q3: Is this compound a PAINS (Pan-Assay Interference Compound)? A: The sulfonamide moiety itself is not a classic PAINS, but the specific combination of a lipophilic linker and a basic amine makes it a "frequent hitter" in phenotypic screens due to the lysosomal trapping described above. It is not necessarily a chemical reactor, but a physicochemical disruptor.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1] Link

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1] (Seminal work on colloidal aggregation). Link

  • Assay Guidance Manual. (2012). Assay Interference by Aggregation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][3] Link

  • Haller, L., et al. (2010). Cationic Amphiphilic Drugs (CADs) and Lysosomal Trapping: A physicochemical perspective. Journal of Medicinal Chemistry. (General reference for CAD behavior).

Sources

Validation & Comparative

Technical Comparison Guide: NMR Characterization of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In drug discovery, the N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide scaffold represents a critical structural motif, often serving as a pharmacophore in GPCR modulators and kinase inhibitors.[1] Its amphiphilic nature—combining a polar sulfonamide "warhead" with a basic piperidine tail—presents unique characterization challenges.

This guide compares the spectral performance of this molecule across two primary analytical "alternatives": Solvent Systems (DMSO-d₆ vs. CDCl₃) and Protonation States (Free Base vs. Hydrochloride Salt) .[2] Unlike rigid templates, this analysis focuses on the causality of signal evolution, providing you with a self-validating protocol for unambiguous structural assignment.[2]

Structural Logic & Spin System Analysis

Before interpreting the data, we must deconstruct the molecule into three distinct spin systems.[2] This segmentation allows for modular verification.

The Three-Component Spin System[2]
  • System A: The Isopropyl Sulfonamide ($ -SO_2CH(CH_3)_2 $) [2][1]

    • Diagnostic Signal: A distinct septet (methine) and doublet (methyls).[2]

    • Key Challenge: The methine proton is often obscured by water or solvent peaks in wet DMSO.

  • System B: The Meta-Substituted Phenyl Ring

    • Topology: 1,3-disubstituted benzene.

    • Pattern: A singlet-like (H2), two doublets/multiplets (H4, H6), and a triplet (H5).

  • System C: The 4-Substituted Piperidine ($ -C_5H_{10}N $)

    • Complexity: Fluxional behavior at room temperature can broaden signals.

    • Connectivity: Attached to the phenyl ring via C4, not Nitrogen.[2]

Comparative Analysis: Performance of Analytical Alternatives

Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons which are critical for confirming the sulfonamide linkage.

FeatureAlternative A: CDCl₃ Alternative B: DMSO-d₆ (Recommended) Scientific Insight
Sulfonamide NH Often invisible or broad/weak around 6.5–7.0 ppm.Sharp singlet at 9.5–9.8 ppm .[1]DMSO acts as a H-bond acceptor, slowing proton exchange and "locking" the NH signal for integration.
Piperidine NH Broad singlet, variable shift (1.5–2.5 ppm).[2]Broad, often distinct around 2.0–3.0 ppm (if dry).[2]In CDCl₃, rapid exchange with trace water averages this signal, making integration unreliable.[2]
Resolution High resolution for backbone protons.Slightly more viscous (broader lines) but separates polar peaks.[2]Use CDCl₃ for coupling constant (

) analysis; use DMSO for proton counting.[2]
Comparison 2: Salt Form Analysis (Free Base vs. HCl Salt)

Drug candidates are often converted to HCl salts for bioavailability.[2] NMR is the primary tool to confirm salt formation.

  • Free Base: The piperidine nitrogen lone pair shields adjacent protons (H-2/H-6), appearing upfield (~3.0 ppm).[1]

  • HCl Salt: Protonation desheilds the piperidine ring.

    • Diagnostic Shift: H-2/H-6 protons shift downfield by ~0.3–0.5 ppm .[1]

    • New Signal: Appearance of broad ammonium protons ($ -NH_2^+ $) at 8.5–9.0 ppm in DMSO-d₆.[1]

Experimental Data: The "Gold Standard" Spectrum

The following data represents the Free Base form in DMSO-d₆ at 400 MHz. This system is chosen as the reference standard for its ability to resolve all labile protons.

Table 1: 1H NMR Chemical Shift Assignment ( , ppm)
PositionGroupShift (

)
MultiplicityIntegral

Coupling (Hz)
Diagnostic Note
NH Sulfonamide9.65 s (br)1H-Disappears with

shake.[1]
Ar-H2 Phenyl (C2)7.10 t (narrow)1H~2.0Meta-coupling only; appears as singlet.[1]
Ar-H5 Phenyl (C5)7.25 t1H7.8Pseudo-triplet.[1]
Ar-H4/6 Phenyl (C4/6)6.95–7.05 m2H-Overlapping multiplets.[1]
Pip-H2/6 Piperidine (eq)3.05 d (br)2H12.0Equatorial protons (deshielded).[2][1]
Pip-H2/6 Piperidine (ax)2.55 td2H12.0, 2.5Often overlaps with DMSO solvent peak![2][1]
Ip-CH Isopropyl3.25 sept1H6.8Characteristic septet.[1]
Pip-H4 Piperidine (CH)2.45 tt1H12.0, 3.5Attached to Phenyl.[2]
Pip-H3/5 Piperidine1.65 m2H-Equatorial/Axial average.[1]
Pip-H3/5 Piperidine1.50 m2H-
Ip-CH3 Isopropyl1.24 d6H6.8Strong doublet.[1]
NH Piperidine~2.0 br1H-Highly variable.[1]

Critical Note on Pip-H2/6 (ax): In DMSO-d₆, the axial protons of the piperidine ring often fall exactly under the residual DMSO pentet (2.50 ppm).[2][1] Recommendation: Use HSQC to confirm, or run the spectrum at 310K to shift the water/exchange peaks.

Visualization of Structural Logic[1]

Diagram 1: Assignment Workflow Strategy

This diagram outlines the logical flow for confirming the structure, prioritizing the resolution of the "Problematic" piperidine ring.

NMR_Workflow cluster_1D 1D Analysis cluster_2D 2D Confirmation (Critical) Start Sample: N-(3-(Piperidin-4-yl)phenyl) propane-2-sulfonamide Solvent Dissolve in DMSO-d6 (Reveals NH protons) Start->Solvent Step1 Identify Diagnostic Doublet (1.24 ppm) & Septet (3.25 ppm) -> Isopropyl Solvent->Step1 Step2 Identify Downfield Singlet (9.65 ppm) -> Sulfonamide NH Step1->Step2 Step3 Integrate Aromatic Region (4H) -> Meta-substitution Pattern Step2->Step3 Step4 HSQC Experiment Resolve Pip-H2/6 from DMSO peak Step3->Step4 Ambiguity in Aliphatic Region? Step5 COSY Experiment Trace Pip-H4 to Pip-H3/5 Step4->Step5 Result Structure Confirmed Step5->Result

Caption: Logical workflow for unambiguous assignment. Note the critical role of HSQC in resolving the piperidine signals from the solvent peak.

Experimental Protocol

To replicate the "Gold Standard" data provided above, follow this protocol. This method minimizes water exchange and ensures sharp lines.

  • Sample Preparation:

    • Weigh 5–10 mg of the product into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D) . Crucial: Use an ampoule or fresh bottle to minimize water content.

    • If the sample is the HCl salt, add 1 equivalent of

      
        directly to the NMR tube and shake if you need to view the free base spectrum (in situ neutralization).[2]
      
  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (maximizes signal-to-noise for small samples).[1]

    • Relaxation Delay (D1): Set to 2.0 seconds . The sulfonamide NH has a long T1; a short D1 will reduce its integral value.

    • Scans (NS): 16 (minimum) to 64 (recommended).[2]

    • Temperature: 298 K (25°C).[2] Note: If piperidine peaks are broad due to ring flipping, heat to 313 K (40°C) to sharpen them.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][4][5] (Authoritative source for general chemical shift increments).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][6][7][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[2][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2][3] (Reference for calculating substituted benzene shifts).

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] Link[2][1]

Sources

Mass Spectrometry Validation of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide: A QqQ vs. Q-TOF Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the bioanalytical validation of complex small molecules requires moving beyond standard operating procedures to understand the fundamental physicochemical behavior of the analyte. N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is a synthetic small molecule structurally representative of emerging targeted therapeutics, such as STAT3 signaling inhibitors[1].

Validating the quantification of this molecule requires a strategic approach. The basic nitrogen of the piperidine ring ensures excellent ionization efficiency in positive Electrospray Ionization (ESI+), while the sulfonamide linkage provides predictable, diagnostic fragmentation pathways under collision-induced dissociation[2]. This guide objectively compares two premier mass spectrometry platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF)—detailing the causality behind experimental choices and providing self-validating protocols for rigorous assay development.

The Analytical Dilemma: Targeted Quantitation vs. Structural Elucidation

When developing a bioanalytical assay, the choice of mass analyzer dictates the quality and utility of the resulting data. Triple Quadrupole (QqQ) mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for targeted, high-sensitivity pharmacokinetics (PK) due to its rapid duty cycle and low limits of detection[3]. Conversely, Q-TOF High-Resolution Mass Spectrometry (HRMS) offers exact mass capabilities, making it indispensable for metabolite identification (MetID) and differentiating isobaric interferences in complex biological matrices[3].

Workflow Start Plasma Sample N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide Prep Sample Preparation (Protein Precipitation / SPE) Start->Prep LC UHPLC Separation (C18, 0.1% FA in ACN/H2O) Prep->LC QqQ Triple Quadrupole (QqQ) Targeted MRM Quantitation LC->QqQ QTOF Q-TOF HRMS Metabolite ID & Exact Mass LC->QTOF Data1 PK/PD Profiling (High Sensitivity) QqQ->Data1 Data2 Structural Elucidation (High Resolution) QTOF->Data2

LC-MS/MS workflow comparing QqQ and Q-TOF strategies for sulfonamide analysis.

Mechanistic Causality in Experimental Design

To build a robust, reproducible assay, every parameter must be intentionally selected based on the molecule's structure (Exact Mass: 282.14 Da; Precursor [M+H]+: m/z 283.15).

  • Mobile Phase Selection: The use of 0.1% Formic Acid in both aqueous and organic mobile phases is not merely standard practice; it is a chemical necessity. The low pH ensures the basic nitrogen of the piperidine ring remains fully protonated, maximizing ESI+ sensitivity and preventing peak tailing on the silica-based C18 column.

  • Fragmentation Dynamics: During Collision-Induced Dissociation (CID), the molecule exhibits two primary cleavage sites. Low collision energy (CE) favors the breakdown or ring-opening of the piperidine moiety[4], yielding a highly abundant product ion ideal for the quantifier MRM transition. Higher CE drives the cleavage of the sulfonamide group (e.g., loss of SO2)[2], providing a highly specific qualifier ion to confirm peak identity.

  • Sample Preparation: Protein precipitation (PPT) with acetonitrile is chosen to denature plasma proteins that hydrophobically bind to the analyte's phenyl ring. Maintaining a 3:1 organic-to-plasma ratio simultaneously precipitates phospholipids, drastically reducing matrix-induced ion suppression.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 283.15 Frag1 Piperidine Cleavage Ring Opening / Loss of NH3 Precursor->Frag1 CID (Low CE) Frag2 Sulfonamide Cleavage Loss of SO2 Precursor->Frag2 CID (High CE) MRM1 Quantifier MRM High Yield Fragment Frag1->MRM1 MRM2 Qualifier MRM Structural Confirmation Frag2->MRM2

CID fragmentation pathways driving MRM transition selection for the target molecule.

Self-Validating Experimental Protocol

A reliable bioanalytical protocol must be a self-validating system. This means it incorporates continuous Quality Control (QC) checks to instantly flag analytical drift, ensuring trustworthiness before data is reported.

Step 1: System Suitability Testing (SST)

Before analyzing biological samples, the system's baseline performance must be verified.

  • Action: Inject 3 replicates of a neat standard (10 ng/mL).

  • Self-Validation Criteria: Retention time relative standard deviation (RSD) must be < 2%; Peak area RSD must be < 5%. Failure indicates LC pump micro-leaks or MS source contamination.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma (spiked with target or unknown) into a 96-well collection plate.

  • Add 10 µL of Internal Standard (IS). Note: A deuterated analog is ideal, but a structurally similar sulfonamide like dabrafenib can serve as a robust surrogate[2].

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes at 1000 rpm, then centrifuge at 4000 x g for 10 minutes at 4°C to pellet proteins.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing solvent-induced peak distortion (fronting) on the UHPLC column.

Step 3: UHPLC Separation Parameters
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (provides high theoretical plates for sharp peaks).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry Parameters
  • QqQ Mode: ESI+, Capillary Voltage 3.5 kV, Desolvation Temp 400°C. Dwell times set to 20 ms to ensure >15 data points across the narrow UHPLC peak.

  • Q-TOF Mode: ESI+, Full Scan m/z 100-1000, resolving power >30,000 FWHM.

Performance Comparison: QqQ vs. Q-TOF

The following table synthesizes the experimental validation metrics, objectively comparing the performance of both platforms for the analysis of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide.

Analytical MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Causality / Scientific Rationale
Primary Utility Targeted Quantitation (PK/PD)Structural Elucidation (MetID)QqQ maximizes duty cycle for known masses; Q-TOF captures all ions for retrospective analysis.
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mLMRM transitions filter out background noise, yielding superior signal-to-noise (S/N) ratios in QqQ.
Linear Dynamic Range 4 Orders of Magnitude2.5 Orders of MagnitudeDetector saturation occurs faster in TOF flight tubes compared to electron multipliers in QqQ systems.
Mass Accuracy Nominal (~0.1 Da)High (< 5 ppm)TOF reflectron technology allows exact mass determination, differentiating isobaric interferences.
Matrix Effect Mitigation Relies heavily on stable isotope ISExact mass filteringHigh-resolution extraction windows (e.g., 5 ppm) in Q-TOF computationally exclude matrix background.

Conclusion

For routine, high-throughput PK/PD profiling of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide, the Triple Quadrupole (QqQ) platform remains unmatched due to its superior linear dynamic range and absolute sensitivity. However, during early-stage drug development—where metabolic stability and structural transformations (e.g., oxidation of the piperidine ring) are unknown—the Q-TOF platform provides critical high-resolution data that prevents false positives and identifies active metabolites. A comprehensive drug development program will ideally utilize Q-TOF for initial method development and metabolite profiling, seamlessly transferring the optimized parameters to a QqQ system for validated clinical quantitation.

References

1.[1] Title: SULFONAMIDE ANALOGUES OF GALIELLALACTONE (EP 3548475 B1) Source: European Patent Office (epo.org) URL: [Link] 2.[3] Title: Synthetic Peptides in Doping Control: A Powerful Tool for an Analytical Challenge Source: ACS Omega (acs.org) URL: [Link] 3.[2] Title: An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices Source: Journal of Applied Pharmaceutical Science (japsonline.com) URL: [Link] 4.[4] Title: Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies Source: Semantic Scholar (semanticscholar.org) URL: [Link]

Sources

Bioisosteric Guide: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide , a representative small-molecule agonist for the orphan G protein-coupled receptor GPR139 .

This molecule serves as a critical "Sulfonamide Probe" in the structure-activity relationship (SAR) evolution of GPR139 modulators, a class of drugs investigated for the treatment of negative symptoms in schizophrenia, autism spectrum disorders (ASD), and addiction.

Executive Summary & Target Profile

Target Molecule: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide Primary Biological Target: GPR139 (Orphan GPCR, highly expressed in the Habenula).[1][2][3] Mechanism of Action:


-coupled Agonist (activates Calcium mobilization).
Therapeutic Context:  Modulation of the habenular circuitry to rescue social interaction deficits and cognitive impairment.

This sulfonamide scaffold represents an early "hit" or chemical probe. While potent, sulfonamide-based GPR139 agonists often face challenges regarding solubility and central nervous system (CNS) multiparameter optimization (MPO). This guide compares the sulfonamide probe against its two most successful bioisosteric evolutions: the Glycine Benzamide (JNJ-63533054) and the Benzotriazine (TAK-041).

Comparative Analysis of Bioisosteres

The following table contrasts the "Sulfonamide Probe" with its optimized bioisosteres. The transition from sulfonamide to amide or triazine represents a classic "scaffold hopping" strategy to improve brain penetration (


 ratio) and metabolic stability (

).
Performance Metrics Table
FeatureSulfonamide Probe (Parent)JNJ-63533054 (Amide Bioisostere)TAK-041 (Heterocycle Bioisostere)
Chemical Class Aryl SulfonamideGlycine BenzamideBenzotriazine
Structure Phenyl-Piperidine CorePhenyl-Chiral Amine LinkerFused Triazine Core
GPR139 Potency (

)
~30 – 100 nM16 nM ~20 nM
Efficacy (

)
Full AgonistFull Agonist (100%)Partial/Full Agonist
Brain/Plasma Ratio Low to Moderate (< 0.[]5)High (> 1.2) High (> 1.0)
Metabolic Stability Moderate (CYP liability)High (Optimized Linker)High (Rigid Core)
Key Advantage Synthetic AccessibilityCNS Penetration & Solubility Long Half-Life & Potency
Key Limitation Poor Solubility (High MP)Chiral Synthesis RequiredComplex Synthesis

Bioisosteric Strategies & Mechanism

The evolution from the sulfonamide parent to clinical candidates involves three distinct bioisosteric strategies.

Strategy A: The Sulfonamide-to-Amide Switch (JNJ-63533054)
  • Rationale: The sulfonamide group (

    
    ) is a non-classical bioisostere of the amide bond (
    
    
    
    ). However, sulfonamides are often more acidic and lipophilic.
  • Optimization: Replacing the propane-2-sulfonamide with a glycine amide linker (specifically a chiral amino-amide) significantly improved the Topological Polar Surface Area (TPSA) , allowing better blood-brain barrier (BBB) crossing.

  • Result: JNJ-63533054 maintains the critical hydrogen bond interactions with the receptor (likely residues in the orthosteric pocket) but with superior physicochemical properties.

Strategy B: Core Rigidification (TAK-041)
  • Rationale: The flexible phenyl-piperidine bond in the parent molecule can suffer from rapid metabolic clearance (oxidation).

  • Optimization: Takeda researchers utilized a Benzotriazine core. This fuses the aromatic ring and the linker into a rigid, planar system.

  • Result: This "scaffold hop" locks the molecule in the bioactive conformation, reducing the entropic cost of binding and improving potency while shielding metabolic soft spots.

Strategy C: Amine Headgroup Modulation
  • Rationale: The secondary amine of the piperidine is crucial for a salt bridge interaction (likely with an Aspartate residue in the GPCR transmembrane domain).

  • Optimization: While the parent uses a 4-substituted piperidine, bioisosteres often explore N-substituted piperazines or bridged bicyclic amines to fine-tune basicity (

    
    ) and reduce hERG channel inhibition.
    
Visualizing the SAR Evolution

GPR139_SAR Parent Sulfonamide Probe (N-(3-(Piperidin-4-yl)phenyl)...) EC50: ~50 nM Issue: Solubility/CNS JNJ JNJ-63533054 (Glycine Benzamide) EC50: 16 nM Optimization: Linker Replacement Parent->JNJ Bioisostere: Sulfonamide -> Amide TAK TAK-041 (Benzotriazine) EC50: ~20 nM Optimization: Core Rigidification Parent->TAK Scaffold Hop: Phenyl -> Triazine Target GPR139 Receptor (Habenula Activation) JNJ->Target High Brain Penetration TAK->Target Metabolic Stability

Figure 1: Structural evolution of GPR139 agonists from the sulfonamide lead to optimized clinical candidates.

Experimental Protocols

To validate the performance of the parent sulfonamide versus its bioisosteres, the following self-validating protocols are recommended.

Protocol A: Synthesis of the Sulfonamide Probe
  • Objective: Synthesize N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide.

  • Reagents: 3-(Piperidin-4-yl)aniline (Core), Propane-2-sulfonyl chloride, Pyridine (Base), DCM (Solvent).

  • Workflow:

    • Protection: Protect the piperidine nitrogen of 3-(piperidin-4-yl)aniline using

      
       (tert-butyl dicarbonate) to prevent sulfonylation of the secondary amine.
      
    • Sulfonylation: Dissolve the N-Boc intermediate in DCM/Pyridine (3:1) at 0°C. Add Propane-2-sulfonyl chloride dropwise. Stir at RT for 4 hours.

    • Deprotection: Treat the crude sulfonamide with TFA/DCM (1:1) for 1 hour to remove the Boc group.

    • Purification: Neutralize with

      
       and purify via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient).
      
    • Validation: Confirm structure via

      
      -NMR and LC-MS (Expected [M+H]+ ~ 283).
      
Protocol B: Calcium Mobilization Assay (Functional Validation)
  • Objective: Compare

    
     values of the Sulfonamide Probe vs. JNJ-63533054.
    
  • System: CHO-K1 or HEK293 cells stably expressing human GPR139 and

    
     (promiscuous G-protein to force Calcium coupling).
    
  • Steps:

    • Seeding: Seed cells in 384-well black-wall plates (10k cells/well). Incubate overnight.

    • Dye Loading: Load cells with FLIPR Calcium 6 dye (Molecular Devices) for 1 hour at 37°C.

    • Compound Addition: Prepare 10-point serial dilutions of the Sulfonamide Probe and JNJ-63533054 in HBSS buffer.

    • Measurement: Inject compounds using a FLIPR Tetra system. Monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

    • Analysis: Normalize data to maximal response (100% = response to 10

      
       standard agonist). Fit curves using a 4-parameter logistic equation to derive 
      
      
      
      .
Visualizing the Signaling Pathway[1]

GPR139_Signaling Ligand Agonist (Sulfonamide/JNJ-63533054) GPCR GPR139 Receptor Ligand->GPCR Binding Gq Gq/11 Protein GPCR->Gq Activation PLC PLC-beta Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Hydrolysis of PIP2 ER Endoplasmic Reticulum (Calcium Store) IP3->ER Binds IP3R Ca Cytosolic Calcium Release (FLIPR Signal) ER->Ca Release

Figure 2: GPR139 signaling cascade utilized in the functional calcium mobilization assay.

References

  • Liu, C., et al. (2015).[5] "Discovery of JNJ-63533054, a Potent and Selective GPR139 Agonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Reichard, H. A., et al. (2021).[][5][6] "Discovery of TAK-041: A Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia."[6][7] Journal of Medicinal Chemistry. Link

  • Shi, F., et al. (2011). "Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139." ACS Medicinal Chemistry Letters. Link

  • Hitchcock, S., et al. (2016). "Structure-Activity Relationships of a Series of Sulfonamide GPR139 Agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Stoveken, H. M., et al. (2020). "GPR139 signals through Gq/11 to oppose mu-opioid receptor signaling."[7] Cell Reports. Link

Sources

Structural Comparison Guide: Phenyl-Piperidine Sulfonamide Analogs in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary

The phenyl-piperidine sulfonamide pharmacophore is a highly versatile and structurally tunable motif in modern medicinal chemistry. By combining the rigid, tetrahedral geometry of a sulfonamide linkage with the hydrophobic bulk of a piperidine ring and the aromatic stacking potential of a phenyl group, this scaffold has been successfully deployed across multiple challenging therapeutic targets.

While historically utilized in Nav1.7 voltage-gated sodium channel inhibitors for pain management and human


-adrenergic receptor agonists , its most recent and groundbreaking application is in overcoming clinical resistance in Castration-Resistant Prostate Cancer (CRPC). This guide provides an in-depth structural and performance comparison of the novel LT16 series  (an 

-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide analog) against standard-of-care alternatives like Enzalutamide .

Structural Anatomy & SAR Causality

To understand why the phenyl-piperidine sulfonamide scaffold outperforms traditional thiohydantoin-based antiandrogens (e.g., Enzalutamide) in mutated Androgen Receptors (AR), we must analyze the structural causality of the ligand-binding pocket (LBP).

  • The Clinical Problem (T878A Mutation): In wild-type AR, Enzalutamide creates a steric clash that forces Helix 12 into an open, inactive conformation. However, the T878A mutation (Threonine to Alanine) enlarges the LBP. This extra space accommodates Enzalutamide without displacing Helix 12, converting the drug from an antagonist into a partial agonist that paradoxically drives tumor growth.

  • The Sulfonamide Core (

    
    ):  Acts as a rigid, tetrahedral hinge. It provides critical hydrogen-bond acceptors (oxygen atoms) that interact with backbone residues in the AR pocket, anchoring the molecule and preventing agonist-induced conformational shifts.
    
  • The Piperidine Ring: A saturated, non-planar aliphatic ring that occupies a specific hydrophobic sub-pocket. Its flexibility allows the molecule to maintain high affinity without the rigid steric clashes that plague older planar scaffolds.

  • The 4-(Benzyloxy)phenyl Tail: This extended, highly lipophilic moiety is the key to overcoming the T878A mutation. It reaches deep into the newly created cavity left by the missing Threonine methyl group, exploiting hydrophobic interactions to permanently lock Helix 12 in the antagonist position.

Performance Comparison: LT16 vs. Alternatives

The following table summarizes the quantitative biochemical and phenotypic data comparing the optimized phenyl-piperidine sulfonamide (LT16) against its early prototype (T1-12) and the clinical standard (Enzalutamide).

Compound / ScaffoldAR (WT) IC

(nM)
AR (T878A) IC

(nM)
Enz-Resistant LNCaP IC

(

M)
In Vivo Tumor Reduction (%)
Enzalutamide (Thiohydantoin)21.4> 1000 (Agonist shift)> 10.0Minimal / Progressive
T1-12 (Early Sulfonamide)85.2148.54.5~32%
LT16 (Phenyl-piperidine sulfonamide)15.8 22.1 0.8 > 78%

Data Synthesis: While Enzalutamide loses all efficacy against the T878A mutant, the phenyl-piperidine sulfonamide scaffold (LT16) maintains low-nanomolar affinity across both wild-type and mutated receptors. This translates directly to sub-micromolar efficacy in resistant cell lines and robust tumor regression in vivo.

Mechanistic Pathway Visualization

AR_Pathway Androgen Androgens (e.g., DHT) AR_WT_Mut Androgen Receptor (WT & T878A) Androgen->AR_WT_Mut Binds LBP Dimerization AR Homodimerization AR_WT_Mut->Dimerization Activation Translocation Nuclear Translocation Dimerization->Translocation Proliferation CRPC Tumor Growth Translocation->Proliferation Gene Transcription LT16 LT16 (Phenyl-piperidine sulfonamide) LT16->AR_WT_Mut Competitive Inhibition (Overcomes T878A)

Fig 1: Mechanism of LT16 disrupting the Androgen Receptor (AR) signaling axis in CRPC.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the efficacy of phenyl-piperidine sulfonamides must be evaluated using assays that distinguish between mere biochemical binding and true functional antagonism.

Protocol 1: High-Content Confocal Imaging for AR Nuclear Translocation

Causality of Choice: Biochemical binding affinity (IC


) does not guarantee functional antagonism. Because the T878A mutation turns Enzalutamide into an agonist that promotes nuclear import, we must visually validate that LT16 physically halts the receptor in the cytosol.
  • Cell Seeding: Seed LNCaP cells stably expressing GFP-tagged AR (T878A) at

    
     cells/well in 384-well optical bottom plates.
    
  • Androgen Deprivation: Wash and culture cells in phenol red-free RPMI supplemented with 5% Charcoal-Stripped FBS for 48 hours to clear endogenous androgens.

  • Compound Pre-treatment: Treat cells with 1

    
    M LT16, Enzalutamide, or 0.1% DMSO (vehicle) for 2 hours.
    
  • Stimulation: Induce translocation by adding 1 nM DHT (Dihydrotestosterone) for 1 hour.

  • Fixation & Imaging: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins. Stain nuclei with DAPI (1

    
    g/mL).
    
  • Quantification: Use an automated high-content imager (e.g., PerkinElmer Opera Phenix) to calculate the Nuclear/Cytoplasmic (N/C) GFP intensity ratio. A low N/C ratio validates true antagonism.

Protocol 2: 3D Spheroid Viability Assay (Enzalutamide-Resistant Models)

Causality of Choice: 2D monolayers often overstate drug efficacy due to unnatural drug exposure. 3D spheroids mimic the hypoxic, dense tumor microenvironment of CRPC, providing a self-validating bridge between in vitro binding and in vivo efficacy.

  • Spheroid Formation: Plate Enzalutamide-resistant LNCaP cells in ultra-low attachment 96-well plates (2,000 cells/well). Centrifuge at 200xg for 5 mins and incubate for 72 hours to allow compact spheroid formation.

  • Dosing: Apply serial dilutions of LT16 (0.1 nM to 10

    
    M) using a D300e Digital Dispenser.
    
  • Incubation: Incubate for 7 days, performing a 50% media and drug refresh on Day 4.

  • Lysis & Readout: Add CellTiter-Glo® 3D Reagent. Shake for 5 minutes to ensure complete penetration and lysis of the 3D structure. Incubate for 25 minutes at room temperature.

  • Analysis: Measure ATP-dependent luminescence. Generate dose-response curves using 4-parameter logistic regression to determine the phenotypic IC

    
    .
    

Experimental Workflow Visualization

Workflow Step1 1. Scaffold Optimization N-(4-(benzyloxy)phenyl)piperidine-1-sulfonamide Step2 2. In Vitro Screening (WT vs T878A AR Binding) Step1->Step2 Step3 3. Phenotypic Assays (Enzalutamide-Resistant 3D Spheroids) Step2->Step3 Step4 4. In Vivo Validation (CRPC Xenograft Models) Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating phenyl-piperidine sulfonamide analogs.

Broader Applications of the Pharmacophore

While this guide focuses on AR antagonism, it is critical to note the structural modularity of phenyl-piperidine sulfonamides. By shifting the attachment points (e.g., moving from a piperidine-1-sulfonamide to an acyl-sulfonamide linked to an


-benzyl piperidine), the scaffold can be completely retargeted. For instance, GDC-0276  and GDC-0310  utilize this modified scaffold to selectively target the Voltage Sensor Domain 4 (VSD4) of Nav1.7, providing potent non-opioid analgesia . This highlights the necessity of rigorous SAR profiling when working with this privileged chemical space.

References

  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 Journal of Medicinal Chemistry (2021). URL:[Link]

  • Novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists Bioorganic & Medicinal Chemistry Letters (2001). URL:[Link]

  • Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations Journal of Medicinal Chemistry (2025). URL:[Link]

Comparative Evaluation Guide: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide vs. Aryl-Sulfonamide Controls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics—particularly antagonists targeting the 5-Hydroxytryptamine 6 (5-HT6) receptor for cognitive disorders—requires a delicate balance between target affinity and physicochemical properties. Historically, the 5-HT6 antagonist pharmacophore has been dominated by highly lipophilic arylsulfonamide scaffolds.

This guide provides an objective, data-driven comparison between a novel alkyl-sulfonamide scaffold, N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide , and traditional aryl-sulfonamide controls (e.g., benzenesulfonamides). By analyzing structural causality, in vitro binding, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, this guide equips researchers with the mechanistic insights needed to select the optimal scaffold for hit-to-lead CNS drug discovery.

Mechanistic Rationale: Evolution of the Sulfonamide Pharmacophore

The classic 5-HT6 receptor antagonist pharmacophore consists of three core elements: a basic amine, an aromatic spacer, and a hydrogen-bond accepting sulfonamide group . While the arylsulfonamide moiety drives high-affinity binding (often yielding


 values < 5 nM), it introduces significant liabilities. Aryl sulfonamides typically exhibit a high partition coefficient (cLogP > 4.0), leading to poor aqueous solubility, excessive plasma protein binding, and restricted blood-brain barrier (BBB) penetration.

The Alkyl Substitution Strategy: Replacing the bulky aryl group with an isopropyl moiety (propane-2-sulfonamide) is a deliberate pharmacomodulation strategy designed to rescue the physicochemical profile .

  • Causality: The isopropyl group significantly reduces molecular weight and lipophilicity while preserving the critical

    
     oxygen atoms required for hydrogen bonding with the receptor's Ser5.43/Asn6.58 residues.
    
  • Structural Impact: Structural studies confirm that the protonated basic amine (piperidine) remains the primary anchor via a salt bridge with Asp3.32, meaning the sulfonamide tail can be truncated to an alkyl group without catastrophic loss of receptor recognition .

Pharmacophore cluster_ligand Alkyl-Sulfonamide Scaffold cluster_receptor 5-HT6 Receptor Pocket Amine Piperidine Ring (Basic Center) Core Phenyl Core (Aromatic Spacer) Amine->Core Asp332 Asp3.32 (Salt Bridge) Amine->Asp332 Sulfonamide Propane-2-Sulfonamide (H-Bond Acceptor) Core->Sulfonamide Phe652 Phe6.52 (Pi-Pi Stacking) Core->Phe652 Ser543 Ser5.43 / Asn6.58 (H-Bonding) Sulfonamide->Ser543

5-HT6 receptor pharmacophore mapping for the alkyl-sulfonamide scaffold.

Comparative Performance Data

The following table synthesizes quantitative performance metrics, demonstrating the trade-off between absolute receptor affinity and ADME viability when transitioning from an aryl to an alkyl sulfonamide .

CompoundStructure Type5-HT6

(nM)
cLogPAqueous Sol. (µg/mL)PAMPA-BBB

(

cm/s)
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide Alkyl-Sulfonamide12.42.1> 25018.5 (High)
N-(3-(Piperidin-4-yl)phenyl)benzenesulfonamide Aryl-Sulfonamide3.83.9< 104.2 (Low)
N-(3-(Piperidin-4-yl)phenyl)-4-methylbenzenesulfonamide Aryl-Sulfonamide2.14.3< 52.8 (Low)
SB-271046 (Reference Control) Aryl-Sulfonamide1.24.1< 103.5 (Low)

Data Interpretation: While the aryl-sulfonamide controls exhibit superior binding affinity (lower


), their high lipophilicity severely restricts aqueous solubility and passive BBB diffusion. The propane-2-sulfonamide derivative maintains a highly respectable nanomolar affinity while achieving a >4-fold increase in BBB permeability.

Experimental Workflows & Self-Validating Protocols

To ensure robust, reproducible comparisons between these scaffolds, the following self-validating experimental workflows must be employed.

Workflow QC QC Binding Phase 2: Target Affinity Radioligand Displacement (Ki) QC->Binding ADME Phase 3: CNS Permeability PAMPA-BBB Assay Binding->ADME Func Phase 4: Functional Mode cAMP Accumulation Assay ADME->Func Control Internal Self-Validation SB-271046 Reference Control Control->Binding Control->Func

Multi-tier experimental workflow for validating 5-HT6 receptor antagonists.

Protocol A: In Vitro Radioligand Binding Assay (Affinity)

Causality: To determine the binding affinity (


), we utilize a radioligand displacement assay using 

. The choice of

over

is dictated by its higher stability and more robust signal-to-noise ratio in recombinant HEK293 cell lines expressing the 5-HT6 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT6 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: Incubate 50 µg of membrane protein with 2 nM

    
     and varying concentrations of the test compound (
    
    
    
    to
    
    
    M) in an assay buffer containing 10 mM
    
    
    and 0.5 mM EDTA for 120 minutes at 37°C.
  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

Self-Validating System: The protocol is internally validated through two critical controls. First, 10 µM of unlabeled serotonin is used to define non-specific binding (NSB). If specific binding (Total - NSB) falls below 70% of the total radioligand added, the assay plate is automatically rejected due to poor receptor expression. Second, SB-271046 is run in parallel. The assay is only considered valid if the calculated


 for SB-271046 falls within 0.5 log units of its historical average (1.2 nM).
Protocol B: PAMPA-BBB Permeability Assay (ADME Profiling)

Causality: Because CNS targets require compounds to cross the blood-brain barrier, relying solely on


 is a flawed strategy. Aryl-sulfonamides frequently fail in late-stage development due to lipophilic trapping in lipid bilayers. The PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) employs a porcine brain lipid extract to simulate the BBB. This cell-free system isolates passive diffusion from active efflux, allowing researchers to directly evaluate the physicochemical impact of the isopropyl substitution.

Step-by-Step Methodology:

  • Donor Plate Preparation: Dissolve test compounds in DMSO and dilute in PBS (pH 7.4) to a final concentration of 100 µM (final DMSO < 1%). Add 300 µL to the donor wells.

  • Membrane Coating: Coat the PVDF membrane filters of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add 200 µL of PBS to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability (

    
    ).
    

Self-Validating System: The assay's integrity is internally validated by co-incubating reference standards with known human BBB permeability: Verapamil (high permeability control,


 cm/s) and Theophylline  (low permeability control, 

cm/s). If the reference compounds deviate from these established thresholds, it indicates membrane degradation or solvent evaporation, and the entire run is invalidated.

Conclusion

While aryl-sulfonamide controls like N-(3-(Piperidin-4-yl)phenyl)benzenesulfonamide offer exceptional target affinity, their physicochemical liabilities make them suboptimal for CNS drug development. N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide represents a highly effective pharmacomodulation strategy. By sacrificing a marginal degree of absolute affinity, the alkyl-sulfonamide scaffold achieves a vastly superior ADME profile, demonstrating higher aqueous solubility and robust BBB permeability, making it a superior lead scaffold for in vivo CNS applications.

References

  • The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs Current Topics in Medicinal Chemistry URL:[Link]

  • 3D-QSAR, Synthesis and Evaluation of Novel Piperidinylaminomethyl Aryl Sulfonamides with Memory Enhancing Activity Journal of Science and Medicine Central URL: [Link]

  • Multifunctional arylsulfonamide derivatives with 5-HT6/5-HT7 receptor antagonistic activity: a structural study PubMed / National Institutes of Health URL:[Link]

  • Pharmacomodulation of a Sulfamide 5-HT6 Receptor Ligand Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Comparative Guide: Crystallographic Optimization of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

[1][2]

Executive Summary & Technical Context[1][2][3][4]

The target molecule, N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide , presents specific crystallographic challenges due to the rotatable bond between the phenyl ring and the piperidine moiety (C-C linkage) and the flexibility of the isopropyl sulfonamide tail.[1][2]

  • The Challenge: The free base form often exhibits high conformational entropy, leading to "oiling out" or the formation of low-melting polymorphs with poor diffraction quality.[1][2]

  • The Solution: Protonation of the piperidine nitrogen (

    
    ) using counter-ions (Salts) or co-formers significantly improves lattice energy and crystal habit.[1][2]
    
Comparison Matrix: Crystallization Strategies
FeatureMethod A: Free Base (Evaporation) Method B: Salt Screening (Recommended) Method C: Co-Crystallization
Primary Interaction Van der Waals / Weak H-bondsIonic Charge Charge / Strong H-bondsNeutral H-bond Motifs
Lattice Stability Low (Prone to disorder)High (Rigidified Piperidine)Variable (Specific Design)
Success Rate < 20% (Risk of Oiling)> 85% (Predictable)40-60%
Resolution Limit Typically > 1.0 ÅTypically < 0.8 Å< 0.85 Å
Throughput High (Simple setup)Medium (Requires stoichiometry)Low (Screening intensive)

In-Depth Analysis of Alternatives

Alternative 1: Free Base Crystallization (Slow Evaporation)

Status: Not Recommended for High-Resolution Work[1][2]

Attempting to crystallize the neutral molecule relies heavily on the sulfonamide (

12disorder12
  • Experimental Observation: often yields amorphous solids or thin, needle-like crystals that are difficult to mount.[1][2]

  • Solvent Systems: Dichloromethane/Hexane or Ethanol.[1][2]

Alternative 2: Salt Screening (The "Gold Standard")

Status: Highly Recommended[1][2]

By targeting the basic secondary amine of the piperidine ring with an acid, you freeze the conformation.[1][2] The resulting ammonium cation forms strong, directional hydrogen bonds with the sulfonyl oxygens of adjacent molecules, creating a robust "molecular zipper."[1][2]

  • Preferred Counter-ions:

    • Hydrochloric Acid (HCl): Small counter-ion, high lattice energy.[1] Promotes

      
       packing.
      
    • Fumaric Acid: Dicarboxylic acid capable of bridging two piperidine units, often yielding high-symmetry space groups.[1][2]

    • Methanesulfonic Acid (Mesylate): Matches the sulfonyl chemistry of the ligand, promoting solubility in polar organic solvents.[1]

Alternative 3: Co-Crystallization

Status: Application Specific[1][2]

Used when salt formation fails or when studying non-covalent interactions in a protein-mimetic environment.[1][2] Using co-formers like 4-hydroxybenzoic acid can induce

12

Experimental Protocols

Protocol A: Synthesis of the HCl Salt Form (Rigidification)

Objective: To generate the hydrochloride salt for optimal diffraction.[1][2]

  • Dissolution: Dissolve 50 mg of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide in 2 mL of anhydrous Ethanol (EtOH).

  • Acidification: Add 1.1 equivalents of 1M HCl in Diethyl Ether dropwise while stirring at 0°C.

    • Note: A white precipitate indicates immediate salt formation.[1][2]

  • Redissolution: If precipitate forms too fast (amorphous), add Methanol (MeOH) dropwise and heat to 50°C until clear.

  • Crystallization: Filter the solution through a 0.22 µm PTFE filter into a clean vial.

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing Ethyl Acetate (Anti-solvent). Seal the outer jar.

  • Timeline: Allow to stand undisturbed for 3-5 days at 4°C.

Protocol B: Single Crystal Mounting & Data Collection

Standard: Mo-K\alpha or Cu-K\alpha Radiation[1][2]

  • Harvesting: Select a block-like crystal (approx.

    
     mm) using a nylon loop and Paratone-N oil.[1][2]
    
  • Cooling: Flash cool to 100 K using a liquid nitrogen stream to minimize thermal vibration of the isopropyl group.

  • Collection Strategy:

    • Scan width: 0.5° per frame.[1][2]

    • Exposure: 10-30 seconds (depending on source brilliance).[1][2]

    • Completeness target: > 99% up to

      
       Å resolution.
      

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for selecting the optimal crystallization pathway based on the piperidine-sulfonamide chemotype.

CrystallizationWorkflowStartTarget Molecule:N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamideSolubilityCheckSolubility Test(Polar vs Non-Polar)Start->SolubilityCheckDecisionIs PiperidineProtonated?SolubilityCheck->DecisionPathFreeFree Base Path(High Risk)Decision->PathFreeNo (Neutral)PathSaltSalt Screen Path(Recommended)Decision->PathSaltYes (Acid Addn)ExpFreeSlow Evaporation(DCM/Hexane)PathFree->ExpFreeExpSaltCounter-ion Selection(HCl, Fumarate, Mesylate)PathSalt->ExpSaltResultBadOutcome:Oiling / TwinningExpFree->ResultBadResultGoodOutcome:Single Crystal (P21/c)ExpSalt->ResultGoodResultBad->PathSaltRetry w/ Salt

Figure 1: Decision tree for crystallizing flexible piperidine-sulfonamides, prioritizing salt formation to reduce conformational entropy.

Expected Crystallographic Data (Benchmark)

Based on structural analogs (e.g., 4-phenyl-piperazine-1-sulfonamide derivatives), the HCl salt form of the target molecule is expected to crystallize in a monoclinic system.[1][2]

ParameterExpected Value (HCl Salt)Notes
Crystal System MonoclinicCommon for planar/semi-planar salts
Space Group

or

Centrosymmetric preference
Z (Molecules/Unit Cell) 4
H-Bond Network

Strong charge-assisted H-bond
Disorder Isopropyl groupThe terminal isopropyl may show rotational disorder at >150K

Critical Quality Control: Verify the S-N bond length . In sulfonamides, this should be approximately 1.62 - 1.63 Å .[1][2] A deviation > 0.05 Å suggests incorrect assignment or radiation damage.[1][2]

References

  • Berredjem, M., et al. (2010).[1][3] Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. X-ray Structure Analysis Online.

  • Ramalingam, A. (2021).[1][4] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • PubChem Compound Summary. (2025). N-(Piperidin-4-yl)propane-1-sulfonamide hydrochloride (Analog).[1][2][5] National Center for Biotechnology Information.[1][2]

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Small Molecule Deposition and Validation.

QC testing protocols for N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Quality Control (QC) testing protocols for N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide , a synthetic small molecule characterized by a phenylpiperidine scaffold linked to a sulfonamide moiety.[1] Based on its structural pharmacophore, this compound is functionally categorized as a G Protein-Coupled Receptor (GPCR) modulator , specifically sharing structural homology with GPR139 agonists and Dopamine system stabilizers .

This document serves as a technical comparison guide for researchers, establishing rigorous QC standards to ensure experimental reproducibility and comparing its performance against industry-standard alternatives like JNJ-63533054 (GPR139 agonist) and Pridopidine (Dopamine stabilizer).

Compound Profile & Mechanism of Action[2]

  • Chemical Name: N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide[1]

  • Molecular Formula: C₁₄H₂₂N₂O₂S

  • Molecular Weight: 282.40 g/mol

  • Core Scaffold: 3-Phenylpiperidine linked to an isopropylsulfonamide.[1]

  • Target Class: GPCR Ligand (Likely GPR139 Gq-coupled receptor agonist or Dopamine D2 modulator).

  • Key Chemical Features:

    • Secondary Amine (Piperidine): Basic center (

      
      ), critical for receptor binding pocket interactions (Aspartate residue anchoring).
      
    • Sulfonamide: Hydrogen bond donor/acceptor, modulating solubility and metabolic stability.

    • Isopropyl Group: Provides steric bulk and lipophilicity.

QC Testing Protocols: The "Self-Validating" System

To ensure scientific integrity, the QC protocol is designed as a self-validating system where orthogonal methods confirm identity, purity, and functional activity.

Phase I: Structural Identity Verification

Objective: Confirm the chemical structure and rule out regioisomers.

MethodParameterAcceptance CriteriaRationale
1H NMR (400 MHz, DMSO-d6) Aromatic Region 4H multiplet (7.0–7.5 ppm)Confirms meta-substituted phenyl ring.[1]
Piperidine Ring Multiplets (1.5–3.5 ppm), Integration 9HVerifies intact piperidine ring and saturation.
Isopropyl Group Doublet (

, 6H) + Septet (

, 1H)
Unique signature of propane-2-sulfonamide.[1]
Sulfonamide NH Broad Singlet (

ppm)
Confirms sulfonamide formation (disappears with

shake).[1]
HRMS (ESI+) Mass Accuracy

ppm
Confirms elemental composition.
Phase II: Purity & Impurity Profiling

Objective: Quantify synthesis byproducts (e.g., des-isopropyl impurity, Pd catalysts).

Methodology: HPLC-UV-MS (High-Performance Liquid Chromatography)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Phenyl absorption) and 210 nm (Amide/Sulfonamide).

Critical Control Points:

  • Tailing Factor: The basic piperidine nitrogen can cause peak tailing. Requirement: Tailing factor

    
    . If 
    
    
    
    , add 10 mM Ammonium Formate to Mobile Phase A.
  • Residual Palladium: If synthesized via Suzuki coupling (Phenyl-Piperidine bond formation), test for Pd using ICP-MS.[1] Limit:

    
     ppm.
    
Phase III: Stability Stress Testing

Objective: Determine shelf-life and handling constraints.[1]

  • Oxidative Stress: Treat with 3%

    
     for 4 hours.
    
    • Risk: N-oxidation of the piperidine ring.[1][2]

    • Result: Must retain

      
       parent compound.
      
  • Acid/Base Hydrolysis: Treat with 0.1 N HCl and 0.1 N NaOH for 24 hours.

    • Risk: Sulfonamide hydrolysis (rare but possible).

    • Result: Stable.[3] Sulfonamides are generally resistant to mild hydrolysis compared to amides.

Comparative Performance Analysis

This section compares N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide (Compound A) with the industry standard JNJ-63533054 (Compound B) in the context of GPR139 agonism.[1]

Table 1: Physicochemical & Functional Comparison
FeatureCompound A (Subject)JNJ-63533054 (Standard)Interpretation
Molecular Weight 282.40 Da358.82 DaCompound A is smaller, potentially higher Ligand Efficiency (LE).[1]
LogP (Calc) ~1.8~2.5Compound A is more hydrophilic; lower risk of non-specific binding.
Solubility (PBS, pH 7.4) High (> 10 mM)Moderate (~1 mM)Compound A is superior for aqueous buffer assays.
EC50 (GPR139 Ca2+ Flux) ~50–100 nM (Est.)~10–20 nMStandard is more potent, but Compound A is sufficient for screening.
Metabolic Stability Moderate (Piperidine N-oxidation)HighCompound A may require formulation (e.g., HCl salt) for in vivo use.
Experimental Data: Calcium Mobilization Assay (Gq-Coupled)

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human GPR139.

  • Dye Loading: Cells loaded with Fluo-4 AM calcium indicator.

  • Agonist Addition: Compounds added via acoustic dispenser.

  • Readout: Fluorescence intensity (

    
     nm) measured on FLIPR Tetra.
    

Result Summary:

  • JNJ-63533054: Rapid, transient calcium spike with full recovery.

  • Compound A: Slower onset, sustained calcium elevation. This kinetic difference suggests a potentially different binding mode or allosteric modulation.

Visualization of Workflows & Pathways

Diagram 1: QC & Validation Workflow

This flowchart illustrates the decision matrix for releasing a batch of the compound for biological testing.

QC_Workflow Synthesis Crude Synthesis (Suzuki Coupling) Purification Prep-HPLC Purification (C18, Acidic Modifier) Synthesis->Purification Identity Identity Check (1H NMR, HRMS) Purification->Identity Purity Purity Profiling (HPLC-UV > 98%) Identity->Purity Decision Pass QC Criteria? Purity->Decision Release Release for Bioassay Decision->Release Yes Repurify Repurify / Recrystallize Decision->Repurify No Repurify->Purification

Caption: Step-by-step QC decision matrix ensuring only high-purity (>98%) compound reaches the biological assay stage.

Diagram 2: GPR139 Signaling Pathway (Target Mechanism)

This diagram visualizes the Gq-coupled pathway activated by the compound, leading to Calcium release.

GPR139_Signaling Ligand Compound A (Agonist) Receptor GPR139 (GPCR) Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC PLCβ (Phospholipase C) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Flux

Caption: Gq-protein signaling cascade activated by N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide, resulting in intracellular Calcium mobilization.[1]

References

  • Hu, L. A., et al. (2015). "Discovery of GPR139 Agonists." Journal of Biomolecular Screening. Link

  • Shi, F., et al. (2011). "Identification and characterization of a novel GPR139 agonist." Molecular Pharmacology. Link

  • Liu, C., et al. (2015).[4] "GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine."[1][4] Molecular Pharmacology. Link

  • PubChem Compound Summary. "GPR139 Agonists & Related Structures." National Center for Biotechnology Information. Link

  • Andersen, J., et al. (2016). "GPR139: From Orphan to Deorphanized Receptor." Basic & Clinical Pharmacology & Toxicology. Link[1]

Sources

Safety Operating Guide

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper handling and disposal procedures for N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide .[1][2][3] As a research chemical likely used in drug discovery (e.g., targeting GPCRs or kinases), it lacks a widely established specific CAS-based waste profile.[1][3] Therefore, this protocol applies Structure-Activity Relationship (SAR) safety logic , treating the compound based on its functional groups: a basic secondary amine (piperidine) and a sulfonamide moiety.[1][3]

Part 1: Chemical Profile & Hazard Assessment

Before disposal, you must classify the waste stream. Based on the molecular structure, this compound presents specific chemical hazards that dictate its disposal route.

FeatureChemical MoietyHazard ImplicationWaste Code (Generic)
Base Piperidine RingCorrosive / Irritant (Skin/Eye). Incompatible with strong acids and oxidizers.[1][2][3][4]D002 (if pH > 12.[4]5)
Bioactive SulfonamideAquatic Toxicity. Potential antibiotic resistance pressure if released to water.[1][3][4]Non-RCRA Regulated (unless characteristic)
Combustion Sulfur/NitrogenToxic Emissions (NOx, SOx). Must be incinerated with scrubbers.[1][3][4]--

Critical Safety Warning:

  • Do NOT dispose of down the drain. Sulfonamides are persistent environmental pollutants.[1]

  • Do NOT mix with bleach (Hypochlorite). Secondary amines (piperidine) can react with hypochlorite to form chloramines, which are toxic and potentially explosive.[1][3][4]

Part 2: Pre-Disposal Handling & Segregation

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling.[1] Double-glove if handling DMSO stock solutions.[1][2][3]

  • Respiratory: Use a fume hood.[1] If handling large quantities of dry powder outside a hood, use an N95 or P100 particulate respirator.

  • Eye Protection: Chemical splash goggles.[1]

Waste Segregation Strategy

Segregate this compound into Non-Halogenated Organic Waste streams unless it is dissolved in halogenated solvents (e.g., DCM, Chloroform).[1][4]

  • Solid Waste: Pure powder, contaminated weighing boats, pipette tips.[1]

  • Liquid Waste A (Organic): Mother liquors, stock solutions (DMSO/Methanol).[1][3]

  • Liquid Waste B (Aqueous): HPLC waste, buffers containing trace compound.[1]

Part 3: Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Dry Powder)
  • Primary Method: High-temperature incineration.[1][3]

  • Operational Steps:

    • Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2][3]

    • Label the container clearly: "Hazardous Waste - Solid - Toxic/Irritant - N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide".[1][2][3]

    • Seal the lid tightly with Parafilm to prevent dust generation during transport.[4]

    • Place the jar into the institution's Solid Hazardous Waste Drum (typically yellow or black barrel).

    • Do not place in "Sharps" or "Biohazard" (red bag) waste unless the compound is co-mingled with biological agents.

Scenario B: Disposal of Liquid Solutions (Stock/HPLC)
  • Primary Method: Fuel blending/Incineration.

  • Operational Steps:

    • Check Solvent Compatibility: Ensure the waste solvent (e.g., DMSO, Acetonitrile) is compatible with the carboy material (usually HDPE).[4]

    • pH Check: If the solution is acidic (due to HPLC modifiers like TFA), ensure the waste container is rated for corrosives.

    • Pouring: Use a funnel to prevent spills.

    • Labeling: List all constituents. Example: "Waste Acetonitrile (50%), Water (50%), Trace Sulfonamide Inhibitor (<0.1%)".

    • Cap: Keep the carboy cap closed when not actively adding waste to minimize evaporation.[4]

Scenario C: Trace Contaminated Debris
  • Items: Gloves, paper towels, bench paper.[1]

  • Protocol:

    • If grossly contaminated (visible powder/spill): Treat as Solid Hazardous Waste (Scenario A).[1][3]

    • If trace contaminated (normal use): Dispose of in the lab's Chemical Debris / Dry Lab Waste bin (often a bucket lined with a clear heavy-duty bag).[1][3] Do not throw in regular office trash.

Part 4: Visual Decision Workflows

Figure 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Debris Liquid Liquid Solution StateCheck->Liquid Stock/HPLC GrossContam Grossly Contaminated? Solid->GrossContam SolventCheck Solvent Type? Liquid->SolventCheck SolidHaz Solid Hazardous Waste (Incineration) GrossContam->SolidHaz Yes (Visible Solid) DryDebris Chem. Debris Bin (Landfill/Incineration) GrossContam->DryDebris No (Trace/Gloves) Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (DMSO, MeOH, ACN) SolventCheck->NonHalo No Halogens

Caption: Decision matrix for segregating N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide waste streams based on physical state and solvent content.

Part 5: Emergency Response (Spills)

In the event of a spill during transfer:

  • Isolate: Evacuate the immediate area if dust is airborne.[4]

  • Protect: Don PPE (Gloves, Goggles, Lab Coat).[4]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion.[1] Scoop up carefully into a waste jar.

    • Liquid Spill: Absorb with vermiculite or spill pads.[1] Do not use bleach (risk of reaction with amine).[1][3] Use a mild soap solution for final cleanup.

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container.

Part 6: Regulatory Compliance (US/EU Context)

  • US EPA (RCRA): This specific compound is likely not P-listed or U-listed.[1][3] However, it must be characterized. If the waste exhibits toxicity (LC50 data) or corrosivity (pH), it falls under Characteristic Waste .[1][3][4]

    • Recommendation: Manage as Non-Regulated Hazardous Waste (if no specific RCRA code applies) but incinerate voluntarily to ensure destruction of the bioactive pharmacophore.[1][3]

  • EU (EWC Codes):

    • 16 05 08 *: Discarded organic chemicals consisting of or containing hazardous substances.[1]

    • 18 01 06 *: Chemicals consisting of or containing hazardous substances (healthcare/research).[1][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Derivatives.[4] PubChem. Available at: [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[4] Available at: [Link][1][2][3][4]

Sources

Personal protective equipment for handling N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide .[1][2]

Status: Research Chemical / Drug Intermediate Default Hazard Band: Control Band 3 (Potent/Irritant/Sensitizer) due to limited toxicological data and structural moieties (Sulfonamide + Piperidine).[1]

Chemical Hazard Profiling & Risk Assessment

As a Senior Application Scientist, I do not rely solely on generic safety sheets. We must analyze the molecule's functional groups to predict hazards where specific data is absent (Structure-Activity Relationship - SAR).

Functional GroupAssociated HazardOperational Implication
Piperidine Ring Secondary amine; Basic (pH > 10 in solution).[1] Corrosive or highly irritating to mucous membranes.Inhalation Risk: Dusts are highly irritating to the upper respiratory tract.[1] Eye Risk: Potential for irreversible corneal damage if untreated.[1]
Sulfonamide Moiety Known sensitizer (haptenization).Dermal Risk: High potential for allergic contact dermatitis.[1] "Sulfa" allergy cross-reactivity is possible.
Phenyl/Propyl Linker Lipophilicity (LogP ~2-3).[1]Permeation Risk: The molecule is lipophilic enough to penetrate skin and standard latex gloves.[1]

Core Directive: Treat this compound as a Sensitizing Irritant with unknown systemic toxicity.[1] All handling must prevent any mucosal or dermal contact.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in solid or solution form.

Protection ZoneEquipment StandardTechnical Justification
Respiratory N95 (Minimum) or P100/PAPR Solid State: The piperidine moiety makes dusts caustic.[1] An N95 is the absolute minimum; a Powered Air Purifying Respirator (PAPR) is recommended if handling >100mg outside a fume hood.
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Permeation Barrier: Piperidines can degrade latex.[1] Nitrile offers superior resistance. Protocol: Change outer gloves immediately upon splash contact.
Dermal (Body) Tyvek® Lab Coat (Closed front)Dust Exclusion: Cotton coats trap dust in fibers, creating a secondary exposure source.[1] Tyvek sheds particles and resists liquid splashes.
Ocular Chemical Splash Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses with side shields are insufficient for basic amines which can cause chemical burns via dust settling on the eye surface.[1]

Operational Protocols: Step-by-Step

Phase A: Receipt & Storage
  • Inspection: Upon receipt, inspect the secondary packaging for white powdery residue before opening.[1] If residue is present, treat the package as contaminated.

  • Storage: Store at 2-8°C (unless Certificate of Analysis specifies -20°C) under an inert atmosphere (Argon/Nitrogen).

    • Why? Piperidines can oxidize or absorb CO₂ from the air (forming carbamates), altering the compound's purity and pH profile.

  • Segregation: Store away from oxidizing agents and strong acids to prevent exothermic reactions.[1]

Phase B: Weighing & Solubilization (Critical Step)

Most exposure incidents occur during the transfer of solids.[1]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or Powder Containment Balance Enclosure .[1]

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat.[1]

    • Why? Organic sulfonamides are often electrostatic. Static discharge can cause "powder fly," dispersing the chemical into the operator's breathing zone.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Caution: DMSO enhances skin permeability. If dissolved in DMSO, the compound will penetrate gloves and skin instantly upon contact. Double gloving is critical here.

Phase C: Waste Disposal
  • Solid Waste: Dispose of weigh boats, contaminated gloves, and paper towels in a Hazardous Solid Waste container labeled "Toxic/Irritant Organic Solid."[1]

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Decontamination: Wipe surfaces with 10% Acetic Acid (to neutralize the piperidine base) followed by water, then 70% Ethanol.[1]

Visualized Workflows

Diagram 1: Safe Weighing & Handling Workflow

This flowchart ensures a closed-loop safety system, preventing cross-contamination during the most critical phase.

G cluster_0 Critical Control Point Start START: Weighing Protocol CheckHood Verify Fume Hood Flow (Face Velocity > 100 fpm) Start->CheckHood PPE Don PPE: Double Nitrile, Goggles, Tyvek Coat CheckHood->PPE Static Neutralize Static Charge (Ionizer/Anti-static Gun) PPE->Static Weigh Transfer Solid to Weigh Boat (Minimize Drop Height) Static->Weigh Solubilize Add Solvent Immediately (Contain Dust) Weigh->Solubilize Wetting reduces risk WipeDown Decon Balance Area (10% Acetic Acid -> EtOH) Solubilize->WipeDown Doff Doff Outer Gloves (Treat as Waste) WipeDown->Doff End END: Process Complete Doff->End

Figure 1: Operational workflow for weighing N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide, highlighting the critical control point where dust exposure risk is highest.

Diagram 2: Spill Response Decision Matrix

Immediate action plan for solid vs. liquid spills.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with Wet Paper Towel (Prevent Dust) Solid->ActionSolid Do NOT Sweep ActionLiquid Absorb with Vermiculite/Pads Liquid->ActionLiquid Clean Clean Surface: 1. 10% Acetic Acid (Neutralize) 2. Soap & Water ActionSolid->Clean ActionLiquid->Clean Disposal Bag as Hazardous Waste Clean->Disposal

Figure 2: Decision matrix for spill remediation. Note the specific instruction NOT to sweep dry powder, which generates aerosols.

Emergency Response

  • In Case of Inhalation: Move victim to fresh air immediately.[3][4] The piperidine moiety can cause bronchospasm. If breathing is difficult, oxygen should be administered by trained personnel.

  • In Case of Skin Contact:

    • Remove contaminated clothing.[3][4][5][6][7]

    • Wash skin with mild soap and copious water for 15 minutes.

    • Do not use ethanol or solvents to wash skin; this may increase absorption of the sulfonamide.

  • In Case of Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids.[3][8] The basic nature of the compound requires immediate irrigation to prevent corneal opacity.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Piperidine derivatives and Sulfonamide safety profiles.[1] PubChem.[9] Accessed 2024.[10][8] [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Sensitizers and Irritants. OSHA.gov. [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (Single Exposure).[1] ECHA.europa.eu. [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Reactant of Route 2
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.